Product packaging for 6-Chloropurine riboside(Cat. No.:CAS No. 2004-06-0)

6-Chloropurine riboside

Cat. No.: B1219661
CAS No.: 2004-06-0
M. Wt: 286.67 g/mol
InChI Key: XHRJGHCQQPETRH-KQYNXXCUSA-N
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Description

RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN4O4 B1219661 6-Chloropurine riboside CAS No. 2004-06-0

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRJGHCQQPETRH-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313678
Record name 6-Chloropurine riboside
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Molecular Weight

286.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5399-87-1, 2004-06-0
Record name 6-Chloropurine riboside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5399-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropurine riboside
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Record name 6-Chloro-9-beta-D-ribofuranosyl-9H-purine
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Record name 6-Chloropurine riboside
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Record name 6-chloro-9-ribofuranosyl-9H-purine
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Record name 6-chloro-9-β-D-ribofuranosyl-9H-purine
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Foundational & Exploratory

6-Chloropurine Riboside: A Versatile Precursor for the Synthesis of Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine riboside is a key synthetic intermediate in the development of a wide array of nucleoside analogs with significant therapeutic potential. Its versatile reactivity, particularly at the C6 position of the purine ring, allows for the introduction of diverse functional groups, leading to the generation of novel compounds with antiviral and anticancer properties. This technical guide provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for key transformations, quantitative data on reaction yields and biological activities of its derivatives, and visualizations of relevant synthetic and biological pathways.

Chemical Properties and Reactivity

This compound serves as an excellent electrophile for nucleophilic aromatic substitution reactions. The chlorine atom at the C6 position is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of its utility in generating a diverse library of N6-substituted adenosine analogs and other purine derivatives. Furthermore, the ribose moiety can be functionalized or modified to produce analogs with altered pharmacokinetic and pharmacodynamic profiles.

Synthesis of Nucleoside Analogs from this compound

Several key synthetic strategies are employed to convert this compound into novel nucleoside analogs. These include direct nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and modifications of the sugar moiety.

Nucleophilic Aromatic Substitution at the C6 Position

The most common transformation involving this compound is the direct displacement of the C6-chloro group by various nucleophiles. This approach is widely used to synthesize N6-substituted adenosine derivatives.

Experimental Protocol: Synthesis of N6-Benzyladenosine

This protocol describes the synthesis of N6-benzyladenosine, a representative N6-substituted adenosine analog, from this compound.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add benzylamine (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N6-benzyladenosine.

Quantitative Data: The yields for this type of reaction are generally good, often ranging from 74% to 86%.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provide powerful methods for forming carbon-carbon bonds at the C6 position of the purine ring. These reactions enable the synthesis of 6-aryl- and 6-alkynylpurine ribosides.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 6-Phenylpurine Riboside

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired 6-phenylpurine riboside.

Mitsunobu Reaction for Acyclic Nucleoside Analogs

The Mitsunobu reaction allows for the coupling of 6-chloropurine with various alcohols to generate acyclic nucleoside analogs. This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.

Experimental Protocol: Mitsunobu Reaction of 6-Chloropurine with an Acyclic Alcohol

This protocol provides a general procedure for the Mitsunobu reaction.

Materials:

  • 6-Chloropurine

  • Acyclic alcohol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-chloropurine (1.0 eq), the desired acyclic alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired acyclic nucleoside analog.

Quantitative Data on Synthesized Nucleoside Analogs

The following tables summarize the reaction yields and biological activities of representative nucleoside analogs synthesized from this compound.

Table 1: Reaction Yields for the Synthesis of Nucleoside Analogs

PrecursorReagents and ConditionsProductYield (%)Reference
This compoundBenzylamine, Et3N, EtOH, 80°C, 3hN6-Benzyladenosine74-86[1]
This compoundPhenylboronic acid, Pd(OAc)2, PPh3, K2CO3, Dioxane/H2O6-Phenylpurine ribosideVaries
6-ChloropurineAcyclic alcohol, PPh3, DIAD, THFAcyclic nucleoside analogVaries

Table 2: Biological Activity of Nucleoside Analogs Derived from this compound

CompoundBiological ActivityCell Line/TargetIC50 (µM)Reference
This compoundAnti-SARS-CoVVero E648.7
Compound 11 (a benzoylated derivative)Anti-SARS-CoVVero E614.5
6-Methylpurine-β-D-ribosideAntitumorVarious human tumor cell lines0.006 - 0.034[2]
N6-substituted adenosine analogsAntiproliferativeHuman gastric cancer cellsVaries
6-(4-X-substituted phenyl)purine ribonucleosidesCytostaticCCRF-CEM, HeLa, L12100.25 - 20

Visualizations of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and a proposed biological mechanism of action for purine analogs.

Synthetic Workflow Diagrams

G Synthetic Workflow: N6-Substitution of this compound A This compound F Reaction Mixture A->F B Nucleophile (R-NH2) B->F C Base (e.g., Et3N) C->F D Solvent (e.g., EtOH) D->F E N6-Substituted Adenosine Analog G Purification (Column Chromatography) F->G Reflux G->E

Caption: General workflow for N6-substitution.

G Synthetic Workflow: Suzuki-Miyaura Coupling A This compound F Reaction Mixture A->F B Arylboronic Acid B->F C Palladium Catalyst C->F D Base (e.g., K2CO3) D->F E 6-Arylpurine Riboside G Purification F->G Heating G->E

Caption: General workflow for Suzuki-Miyaura coupling.

Biological Pathway Diagram

Many purine analogs, after intracellular conversion, exert their cytotoxic effects by inhibiting de novo purine biosynthesis and by being incorporated into DNA and RNA, leading to chain termination and apoptosis.

G Proposed Mechanism of Action for Purine Analogs cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of DNA Synthesis cluster_2 Induction of Apoptosis A This compound Analog B Intracellular Kinases A->B Transport C Active Triphosphate Analog B->C Phosphorylation D De Novo Purine Synthesis C->D Inhibition E DNA Polymerase C->E Incorporation F DNA Chain Termination E->F G DNA Damage F->G H Caspase Activation G->H I Apoptosis H->I

Caption: Cellular mechanism of purine analogs.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of nucleoside analogs. The synthetic methodologies outlined in this guide, including nucleophilic substitution, palladium-catalyzed cross-coupling, and the Mitsunobu reaction, provide robust and efficient routes to novel compounds with significant potential as antiviral and anticancer agents. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of new and improved therapeutic agents.

References

The Physicochemical Profile of 6-Chloropurine Riboside: A Comprehensive Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine riboside, a synthetic purine nucleoside analog, serves as a critical precursor and intermediate in the synthesis of various biologically active compounds, including potential anticancer and antiviral agents. Its structural similarity to endogenous nucleosides allows it to interact with key cellular enzymes, offering a versatile scaffold for the development of targeted therapeutics. A thorough understanding of its physicochemical properties is paramount for optimizing its use in drug design, formulation development, and mechanistic studies. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an overview of its metabolic activation pathway.

Physicochemical Properties

The efficacy and developability of a drug candidate are intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical properties of this compound are summarized below.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₀H₁₁ClN₄O₄
Molecular Weight 286.67 g/mol
Melting Point 158-162 °C (with decomposition)
Solubility
    WaterSoluble
    DMSO~5 mg/mL
    DMF49-51 mg/mL (clear, colorless to faintly yellow)
pKa (Predicted) 13.06 ± 0.70
LogP (Predicted) -1.3
Appearance White to light yellow crystalline powder
Stability Stable for ≥ 4 years when stored at -20°C

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential for drug development. The following sections detail standardized experimental protocols for measuring the key parameters of this compound.

Determination of Aqueous Solubility

The "shake-flask" method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is recommended.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding 0.22 µm filter.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., water or mobile phase).

  • Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of known concentrations of this compound must be prepared in the same solvent for accurate quantification.

  • Calculation: The solubility is calculated from the concentration of the analyte in the supernatant, taking into account the dilution factor.

Experimental Workflow for Solubility Determination

G A Add excess this compound to Water B Equilibrate (24-48h at constant T) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Quantify by HPLC-UV E->F G Calculate Solubility F->G

Caption: Workflow for determining aqueous solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.[1]

Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in purified water. To maintain a constant ionic strength, 0.15 M potassium chloride can be added.[2]

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette tip. Gently stir the solution.

  • Titration:

    • For acidic pKa values, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • For basic pKa values, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant. Continue the titration until the pH change becomes negligible.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest portion of the titration curve. The first derivative of the curve (ΔpH/ΔV) can be plotted to accurately determine the equivalence point.[2]

Determination of LogP by Reverse-Phase HPLC

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity and can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Methodology:

  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values that span a range including the expected LogP of this compound.

  • Sample Analysis: Inject a solution of this compound and record its retention time (t_R). Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k'): Calculate the capacity factor for each standard and for this compound using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standards against their known LogP values. A linear relationship should be observed.

  • LogP Determination: From the calibration curve, determine the LogP of this compound corresponding to its measured log k'.

Metabolic Activation and Signaling Pathway

As a nucleoside analog, this compound is a prodrug that requires intracellular phosphorylation to exert its biological activity. The metabolic activation pathway is crucial for its mechanism of action.

Metabolic Pathway:

  • Cellular Uptake: this compound enters the cell via nucleoside transporters.

  • Phosphorylation: Inside the cell, it is sequentially phosphorylated by cellular kinases. The initial and rate-limiting step is the conversion to 6-chloropurine ribonucleoside monophosphate (6-Cl-RMP), which is likely catalyzed by adenosine kinase .[4]

  • Further Phosphorylation: 6-Cl-RMP is then further phosphorylated to the diphosphate (6-Cl-RDP) and finally to the active triphosphate form, 6-chloropurine ribonucleoside triphosphate (6-Cl-RTP), by other cellular kinases.

  • Mechanism of Action: 6-Cl-RTP can then interfere with nucleic acid synthesis. It can act as a competitive inhibitor of polymerases or be incorporated into growing DNA or RNA chains. Incorporation of the modified nucleotide can lead to chain termination, disruption of DNA or RNA structure and function, and ultimately, induction of apoptosis in rapidly dividing cells.[5]

Proposed Metabolic Activation Pathway of this compound

G cluster_0 Extracellular Space cluster_1 Intracellular Space 6-CPR_ext This compound 6-CPR_int This compound 6-CPR_ext->6-CPR_int Nucleoside Transporters 6-Cl-RMP This compound Monophosphate 6-CPR_int->6-Cl-RMP Adenosine Kinase 6-Cl-RDP This compound Diphosphate 6-Cl-RMP->6-Cl-RDP Nucleoside Monophosphate Kinases 6-Cl-RTP This compound Triphosphate (Active) 6-Cl-RDP->6-Cl-RTP Nucleoside Diphosphate Kinases DNA_RNA DNA/RNA Synthesis 6-Cl-RTP->DNA_RNA Incorporation/ Inhibition Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis

Caption: Proposed metabolic activation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, crucial for its application in drug design and development. The detailed experimental protocols offer a practical framework for the accurate determination of these parameters. Furthermore, the elucidation of its metabolic activation pathway provides insight into its mechanism of action and highlights its potential as a prodrug. By leveraging this foundational knowledge, researchers can better design and develop novel therapeutics derived from the this compound scaffold.

References

The Use of 6-Chloropurine Riboside in Experimental Setups: A Technical Guide on Solubility, Protocols, and Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, experimental applications, and cellular mechanisms of 6-Chloropurine riboside, a key purine nucleoside analog. The information presented herein is intended to support the design and execution of robust experimental protocols in cancer and virology research.

Solubility of this compound in Common Organic Solvents

The solubility of this compound is a critical parameter for the preparation of stock solutions in experimental settings. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are two common aprotic polar solvents used to dissolve this compound for in vitro studies. The table below summarizes the available solubility data. It is important to note the discrepancy in the reported solubility in DMF, which may be attributable to variations in experimental conditions such as temperature, purity of the compound, and the specific methodology used for solubility determination. Researchers are advised to perform their own solubility tests to confirm the optimal concentration for their specific experimental needs.

SolventReported SolubilitySource
Dimethyl sulfoxide (DMSO)~5 mg/mLN/A
N,N-Dimethylformamide (DMF)~2 mg/mLN/A
N,N-Dimethylformamide (DMF)49-51 mg/mLN/A

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable experimental outcomes. The following sections provide step-by-step methodologies for preparing this compound stock solutions and for conducting common cell-based assays.

Preparation of this compound Stock Solution in DMSO

This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired working concentrations in cell culture media.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term use.

Cell Viability Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is a general guideline and may require optimization based on the cell line and experimental conditions.

Materials:

  • Cells cultured in a 96-well plate

  • This compound working solutions (diluted from DMSO stock)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from the DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).

  • Remove the old medium from the wells and add 100 µL of the this compound working solutions. Include appropriate controls (untreated cells and vehicle control with DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

Apoptosis Assay using Annexin V Staining

Annexin V staining is a common method to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane. This protocol provides a general procedure for flow cytometric analysis.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate duration.

  • Harvest both adherent and suspension cells.

  • Wash the cells with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cellular Signaling Pathways

This compound, as a purine analog, can interfere with key cellular processes, leading to the induction of apoptosis and inhibition of cell proliferation. The following diagrams illustrate the putative signaling pathways affected by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Cellular Treatment cluster_assays Downstream Assays compound This compound stock Stock Solution compound->stock Dissolve in dmso DMSO/DMF dmso->stock treatment Incubation stock->treatment Dilute & Treat cells Cancer/Viral-Infected Cells cells->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V) treatment->apoptosis dna_damage DNA Damage Analysis treatment->dna_damage

A generalized experimental workflow for studying the effects of this compound.

dna_damage_response CPR This compound DNA_Incorp Incorporation into DNA CPR->DNA_Incorp DNA_Damage DNA Damage (Double-Strand Breaks) DNA_Incorp->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p53->Cell_Cycle_Arrest induces Apoptosis_Induction Apoptosis Induction p53->Apoptosis_Induction promotes

The proposed DNA damage response pathway initiated by this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway (Potential Crosstalk) CPR This compound DNA_Damage DNA Damage CPR->DNA_Damage Bcl2_family Bax/Bak Activation Bcl-2 Inhibition DNA_Damage->Bcl2_family Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Death_Receptors Death Receptors (e.g., Fas, TNFR) DISC DISC Formation (FADD, Caspase-8) Death_Receptors->DISC Bid Bid Cleavage (tBid) DISC->Bid Bid->Mito crosstalk

The intrinsic and potential extrinsic apoptosis pathways modulated by this compound.

The Antiviral Activity Spectrum of 6-Chloropurine Riboside and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropurine riboside, a purine nucleoside analog, and its derivatives have demonstrated a range of antiviral activities against various DNA and RNA viruses. This technical guide provides an in-depth overview of the antiviral spectrum, mechanism of action, and structure-activity relationships of these compounds. It includes a compilation of quantitative antiviral data, detailed experimental protocols for assessing antiviral efficacy and cytotoxicity, and visual representations of the key molecular pathways involved in their antiviral action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.

Introduction

Nucleoside analogs represent a cornerstone of antiviral chemotherapy. Their structural similarity to natural nucleosides allows them to be recognized and metabolized by cellular and viral enzymes, leading to the disruption of viral replication. This compound and its analogs are a class of synthetic purine nucleosides that have been investigated for their therapeutic potential. The presence of the chlorine atom at the 6-position of the purine ring is a key feature that influences their biological activity. This guide will explore the breadth of their antiviral effects, the molecular basis for their action, and the experimental methodologies used to characterize them.

Antiviral Activity Spectrum

The antiviral activity of this compound and its analogs has been evaluated against a variety of DNA and RNA viruses. The activity is often dependent on the specific analog and the virus being targeted.

DNA Viruses

6-Chloropurine arabinoside, an analog of this compound, has shown notable activity against several DNA viruses.[1] Its efficacy is particularly pronounced against Varicella-zoster virus (VZV), the causative agent of chickenpox and shingles. Moderate activity has also been observed against Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and vaccinia virus.[1] However, the 2'-deoxy-2'-fluoro derivative of 6-chloropurine arabinoside did not show significant activity against these viruses at subtoxic concentrations.[1]

RNA Viruses

The activity of this compound and its analogs against RNA viruses is more varied. Notably, certain analogs have demonstrated promising activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[2] In contrast, 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative were found to be inactive against Human Immunodeficiency Virus (HIV) at subtoxic concentrations.[1] An analog of this compound, 6-methylmercaptopurine riboside (6MMPr), has been shown to effectively block the replication of the Zika virus (ZIKV), a member of the Flaviviridae family.

Quantitative Antiviral Data

The following tables summarize the available quantitative data on the antiviral activity and cytotoxicity of this compound and its key analogs. The 50% effective concentration (IC50) represents the concentration of the compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound and Analogs against RNA Viruses

CompoundVirusCell LineIC50 (µM)CC50 (µM)SI (CC50/IC50)Reference
This compoundSARS-CoVVero E648.7>300>6.2[2]
This compound analog 11SARS-CoVVero E614.5>300>20.7[2]
6-Methylmercaptopurine riboside (6MMPr)Zika Virus (ZIKV)Vero24.429111.9
6-Methylmercaptopurine riboside (6MMPr)Zika Virus (ZIKV)SH-SY5Y20.3460.322.7

Table 2: Antiviral Activity of 6-Chloropurine Arabinoside against DNA Viruses

CompoundVirusCell LineIC50 (µg/mL)CC50 (µg/mL)SI (CC50/IC50)Reference
6-Chloropurine arabinosideVaricella-zoster virus (VZV)HEL0.04>100>2500
6-Chloropurine arabinosideHerpes simplex virus type 1 (HSV-1)Vero5.0>100>20
6-Chloropurine arabinosideHerpes simplex virus type 2 (HSV-2)Vero5.0>100>20
6-Chloropurine arabinosideVaccinia virusVero2.0>100>50

Note: Data for Table 2 is derived from qualitative statements in the cited literature; specific numerical values for IC50 and CC50 were not always provided and are represented as ranges or qualitative descriptors where necessary.

Mechanism of Action

The antiviral activity of this compound and its analogs is primarily dependent on their intracellular conversion to the active triphosphate form. This process is a key determinant of their selectivity and potency.

Intracellular Phosphorylation

The initial and often rate-limiting step in the activation of these nucleoside analogs is their phosphorylation to the monophosphate form. This can be catalyzed by either host cellular kinases or virus-encoded kinases.

  • Viral Kinases: For some viruses, such as VZV, a virus-encoded thymidine kinase (TK) is responsible for the initial phosphorylation of 6-chloropurine arabinoside.[1] This selective activation in virus-infected cells contributes to the compound's high selectivity index.

  • Host Cell Kinases: In the absence of a viral kinase, or for analogs that are not substrates for viral kinases, host cell enzymes such as deoxycytidine kinase (dCK) and adenosine kinase (AK) can catalyze the initial phosphorylation step.[3][4] dCK is known to phosphorylate a broad range of purine and pyrimidine nucleoside analogs.[3][5]

Once the monophosphate is formed, host cell kinases further phosphorylate it to the diphosphate and then the active triphosphate form.

cluster_cell Infected Host Cell 6-Chloropurine_Riboside This compound (or analog) Monophosphate This compound Monophosphate 6-Chloropurine_Riboside->Monophosphate Phosphorylation Diphosphate This compound Diphosphate Monophosphate->Diphosphate Phosphorylation Triphosphate This compound Triphosphate (Active Form) Diphosphate->Triphosphate Phosphorylation Viral_Kinase Viral Kinase (e.g., VZV-TK) Host_Kinases_1 Host Cell Kinases (e.g., dCK, AK) Host_Kinases_2 Host Cell Kinases Host_Kinases_3 Host Cell Kinases

Figure 1: Intracellular phosphorylation of this compound analogs.
Inhibition of Viral Polymerases

The active triphosphate analog acts as a competitive inhibitor of the natural deoxyguanosine triphosphate (dGTP) or adenosine triphosphate (ATP) for the viral DNA or RNA polymerase. Upon incorporation into the growing viral nucleic acid chain, it can lead to chain termination, thereby halting viral replication.

cluster_replication Viral Nucleic Acid Replication Polymerase Viral DNA or RNA Polymerase Replication Viral Genome Replication Polymerase->Replication Incorporation dNTPs Natural dNTPs/NTPs dNTPs->Polymerase Triphosphate This compound Triphosphate Triphosphate->Polymerase Competitive Inhibition Triphosphate->Replication Incorporation & Chain Termination Inhibition Inhibition of Replication

Figure 2: Inhibition of viral polymerase by the active triphosphate analog.

Structure-Activity Relationships (SAR)

The antiviral activity of this compound analogs is significantly influenced by their chemical structure. Key structural modifications and their impact on activity are summarized below:

  • 6-Position Substitution: The chlorine atom at the 6-position of the purine base is crucial for the antiviral activity against SARS-CoV.[2] Replacement of the chlorine with other groups, such as an amino group, can be unfavorable for activity.[2]

  • Sugar Moiety: The nature of the sugar ring and its substituents plays a critical role. For instance, 6-chloropurine arabinoside shows potent anti-VZV activity, while its 2'-deoxy-2'-fluoro derivative is inactive.[1]

  • 5'-Hydroxyl Group: An unprotected 5'-hydroxyl group is important for the anti-SARS-CoV activity of some analogs, suggesting that intracellular phosphorylation is a necessary step for their mechanism of action.[2]

Experimental Protocols

Accurate assessment of the antiviral activity and cytotoxicity of this compound and its analogs requires standardized experimental procedures. The following are detailed protocols for key assays.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • Test compound (this compound or analog) at various concentrations

  • Culture medium (e.g., DMEM) with and without serum

  • Overlay medium (e.g., containing 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed host cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the virus stock in serum-free medium.

  • Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • During the incubation, prepare dilutions of the test compound in the overlay medium.

  • After adsorption, remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).

  • Fix the cells by adding a 10% formalin solution and incubate for 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

  • The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Start Start Seed_Cells Seed host cells in 6-well plates Start->Seed_Cells Infect_Cells Infect cells with virus Seed_Cells->Infect_Cells Adsorption Incubate for viral adsorption Infect_Cells->Adsorption Add_Overlay Add overlay with test compound Adsorption->Add_Overlay Incubate_Plaques Incubate for plaque formation Add_Overlay->Incubate_Plaques Fix_Stain Fix and stain cells Incubate_Plaques->Fix_Stain Count_Plaques Count plaques Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for the Plaque Reduction Assay.
Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of infectious virus particles.

Materials:

  • Confluent monolayer of susceptible host cells in 24-well plates

  • Virus stock

  • Test compound at various concentrations

  • Culture medium

  • PBS

Procedure:

  • Seed host cells in 24-well plates and grow to confluency.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh culture medium containing serial dilutions of the test compound.

  • Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).

  • Harvest the cell culture supernatant from each well.

  • Determine the virus titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • The IC50 value is the concentration of the compound that reduces the virus yield by 50% compared to the virus control.

WST-1 Cytotoxicity Assay

This colorimetric assay is used to determine the cytotoxicity of the compounds by measuring the metabolic activity of the cells.

Materials:

  • Host cells in 96-well plates

  • Test compound at various concentrations

  • Culture medium

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compound. Include a cell control (no compound).

  • Incubate the plate for the same duration as the antiviral assay (e.g., 24-72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The CC50 value is the concentration of the compound that reduces the absorbance by 50% compared to the cell control.

Conclusion

This compound and its analogs represent a promising class of compounds with a demonstrable antiviral activity against a range of DNA and RNA viruses. Their mechanism of action, which relies on intracellular phosphorylation to an active form that inhibits viral polymerases, offers opportunities for selective targeting of virus-infected cells. The structure-activity relationships highlighted in this guide provide a framework for the rational design of novel and more potent analogs. The detailed experimental protocols included herein will aid researchers in the systematic evaluation of these and other potential antiviral agents. Further investigation into the broader antiviral spectrum and the specific molecular interactions of these compounds is warranted to fully elucidate their therapeutic potential.

References

6-Chloropurine Riboside: An In-depth Technical Guide to its Application as a Chemical Probe for Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine riboside is a synthetic purine nucleoside analog that has emerged as a versatile chemical probe in the study of various enzymes, particularly those involved in purine metabolism. Its unique chemical properties, including the reactive chlorine atom at the 6-position of the purine ring, allow it to serve as both a substrate mimic and a precursor to a covalent inhibitor. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in studying key enzymes, detailed experimental protocols, and quantitative data to facilitate its use in research and drug development.

Mechanism of Action and Key Enzyme Targets

This compound exerts its effects by interacting with several key enzymes in the purine salvage pathway and related metabolic routes. Inside the cell, it can be phosphorylated by kinases to its active monophosphate form, this compound 5'-monophosphate (6-Cl-IMP). This phosphorylation is a critical step for its activity as a covalent inhibitor of certain enzymes. The primary enzyme targets for which this compound serves as a valuable chemical probe include Inosine Monophosphate Dehydrogenase (IMPDH), Adenosine Deaminase (ADA), and Adenosine Kinase (ADK).

Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, making it a crucial target for immunosuppressive, antiviral, and anticancer therapies. This compound, in its phosphorylated form (6-Cl-IMP), acts as a potent covalent inhibitor of IMPDH. The mechanism involves the dehalogenation of the 6-chloro-substituted purine base, leading to the formation of a covalent adduct with a cysteine residue in the enzyme's active site (specifically Cys-331 in human IMPDH type II)[1]. This irreversible inhibition effectively blocks the synthesis of guanine nucleotides.

Adenosine Deaminase (ADA)

ADA is an enzyme responsible for the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. This compound can be utilized to study the kinetics and substrate specificity of adenosine deaminase. It acts as a substrate for ADA, allowing researchers to probe the enzyme's active site and catalytic mechanism.

Adenosine Kinase (ADK)

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound and its derivatives with target enzymes.

CompoundEnzymeOrganismParameterValueReference
6-Cl-IMPIMPDHAeromonas aerogenesk_inact0.12 s⁻¹[3]
K_i260 µM[3]
k_inact/K_i460 M⁻¹s⁻¹[3]
6-Cl-IMPIMPDH2Humank_inact3.5 x 10⁻³ s⁻¹[3]
8-anilin-N-yl-6-indolin-N-yl-9-(β-D-ribofuranosyl)purineAdenosine KinaseNot SpecifiedIC₅₀0.019 µM[2]
5'-deoxy-5'-aminoadenosineAdenosine KinaseNot SpecifiedIC₅₀0.170 µM[2]

Signaling and Metabolic Pathways

The interaction of this compound with its target enzymes has significant implications for cellular signaling and metabolic pathways. By inhibiting IMPDH, it disrupts the synthesis of GTP, a crucial molecule for various cellular processes, including signal transduction by G-proteins and the synthesis of RNA and DNA. Its interaction with ADA and ADK modulates the levels of adenosine, a key signaling molecule that regulates a wide range of physiological functions through its receptors.

Caption: Overview of the Purine Salvage Pathway and the inhibitory action of this compound on IMPDH.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Screen for Adenosine Kinase Inhibitors

This protocol provides a general framework for screening potential adenosine kinase inhibitors using this compound as a reference or scaffold.

Materials:

  • Human recombinant Adenosine Kinase (ADK)

  • This compound

  • Test compounds

  • ATP

  • Adenosine

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Prepare a solution of ADK in kinase assay buffer. Prepare a solution of adenosine and ATP in kinase assay buffer. The final concentrations should be optimized based on the enzyme's kinetic parameters (e.g., near the Km for adenosine and ATP).

  • Assay Reaction:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the ADK enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2.5 µL of the adenosine/ATP substrate solution to each well.

    • Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Briefly, add 5 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start compound_prep Prepare Compound Dilutions (6-CPR & Test Compounds) start->compound_prep enzyme_prep Prepare ADK Enzyme Solution start->enzyme_prep substrate_prep Prepare Adenosine/ATP Substrate Solution start->substrate_prep add_compound Add Compounds to 384-well Plate compound_prep->add_compound add_enzyme Add ADK Enzyme enzyme_prep->add_enzyme add_substrate Add Substrate Mix to Initiate Reaction substrate_prep->add_substrate add_compound->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (60 min, 30°C) add_substrate->incubate2 stop_reaction Stop Reaction & Detect ADP (ADP-Glo™ Assay) incubate2->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate analyze_data Calculate % Inhibition & IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro adenosine kinase inhibition assay.

Protocol 2: Covalent Modification of IMPDH with this compound 5'-Monophosphate (6-Cl-IMP)

This protocol describes the procedure to achieve covalent modification of IMPDH for structural or functional studies.

Materials:

  • Human recombinant IMPDH2

  • This compound 5'-monophosphate (6-Cl-IMP)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT)

  • SDS-PAGE reagents

  • Mass spectrometer (for verification of covalent modification)

Procedure:

  • Enzyme Preparation: Prepare a solution of IMPDH2 in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Inhibitor Preparation: Prepare a stock solution of 6-Cl-IMP in the reaction buffer.

  • Covalent Labeling Reaction:

    • Incubate the IMPDH2 solution with a 10-fold molar excess of 6-Cl-IMP.

    • The incubation time can vary, but an initial time of 2-4 hours at room temperature is recommended. The reaction progress can be monitored by activity assays or mass spectrometry.

  • Removal of Excess Inhibitor:

    • Remove the unbound 6-Cl-IMP by buffer exchange using a desalting column or through dialysis against the reaction buffer.

  • Verification of Covalent Modification:

    • SDS-PAGE Analysis: Run the labeled and unlabeled IMPDH2 on an SDS-PAGE gel to check for any gross changes in mobility.

    • Mass Spectrometry: Analyze the labeled protein by mass spectrometry to confirm the covalent adduction to Cys-331. This can be done by intact protein mass analysis (expecting a mass shift corresponding to the addition of the IMP moiety minus chlorine) or by peptide mapping after tryptic digestion to identify the modified peptide containing Cys-331.

Protocol 3: Proteomic Target Identification of this compound Derivatives

This protocol outlines a general workflow for identifying the cellular targets of a this compound derivative that has been modified to include a clickable tag (e.g., an alkyne group) for affinity purification.

Materials:

  • Alkyne-modified this compound probe

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Azide-biotin tag

  • Click chemistry reagents (e.g., copper(I) catalyst, ligand)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Reagents for in-solution or on-bead tryptic digestion

  • LC-MS/MS system for proteomic analysis

Procedure:

  • Cell Treatment and Lysis:

    • Treat the cells with the alkyne-modified this compound probe or DMSO (vehicle control) for a specified time.

    • Harvest and lyse the cells to obtain a total protein lysate.

  • Click Chemistry Reaction:

    • Incubate the cell lysate with the azide-biotin tag and click chemistry reagents to attach biotin to the probe-bound proteins.

  • Affinity Purification:

    • Incubate the biotinylated lysate with streptavidin-agarose beads to capture the probe-target complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS to identify the proteins.

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the control. These are the potential targets of the this compound derivative.

Proteomics_Workflow start Start cell_treatment Treat Cells with Alkyne-Probe or DMSO start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis click_reaction Click Chemistry: Attach Azide-Biotin cell_lysis->click_reaction affinity_purification Affinity Purification with Streptavidin Beads click_reaction->affinity_purification wash_beads Wash Beads affinity_purification->wash_beads elution Elute Bound Proteins wash_beads->elution digestion Tryptic Digestion elution->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Identify Enriched Proteins (Potential Targets) lcms->data_analysis end End data_analysis->end

Caption: Workflow for proteomic target identification using a clickable this compound probe.

Conclusion

This compound is a powerful and versatile chemical probe for studying enzymes involved in purine metabolism. Its ability to act as a substrate mimic and a precursor to a covalent inhibitor makes it particularly valuable for investigating the structure, function, and mechanism of enzymes like IMPDH, ADA, and ADK. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of fundamental biological processes and the development of novel therapeutics.

References

The Chemical Core: Understanding the Electrophilicity of 6-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic Nature of the 6-Chloropurine Moiety

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical principles underlying the reactivity of 6-chloropurine, a cornerstone scaffold in modern medicinal chemistry. Understanding its electrophilic nature is fundamental to leveraging this versatile molecule for the synthesis of novel therapeutics, particularly in the realms of oncology and virology.

6-Chloropurine is a purine derivative that serves as a critical building block in the synthesis of a wide array of biologically active compounds, including antiviral and anticancer agents.[1][2][3] Its utility stems directly from the chemical reactivity of its purine core, specifically the electrophilic character of the carbon atom at the 6-position.

The purine ring system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This electron deficiency is further amplified at the C6 position by the inductive effect of the attached chlorine atom. This potent combination renders the C6 carbon highly susceptible to attack by nucleophiles, making it a reactive center for chemical modification.[3][4]

The primary mechanism governing the reactivity of 6-chloropurine is Nucleophilic Aromatic Substitution (SNAr) .[5][6] Unlike common SN2 reactions, the SNAr mechanism is a two-step process initiated by the attack of a nucleophile on the electron-poor aromatic ring. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] In the final step, the leaving group—in this case, the chloride ion—is eliminated, restoring the aromaticity of the purine ring and resulting in a 6-substituted purine derivative.[7] This predictable reactivity allows for the systematic synthesis of libraries of compounds with diverse functionalities at the C6 position.[8][9]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Transition State cluster_end Products Purine 6-Chloropurine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Purine->Meisenheimer 1. Nucleophilic Attack (Rate-Determining Step) Nuc Nucleophile (Nu⁻) SubstitutedPurine 6-Substituted Purine Meisenheimer->SubstitutedPurine 2. Elimination of Leaving Group LeavingGroup Chloride Ion (Cl⁻)

Caption: The SNAr mechanism of 6-chloropurine substitution.

Quantitative Analysis of Reactivity

The reactivity of 6-chloropurine can be quantified through various physicochemical parameters. While extensive kinetic data for every possible reaction is specific to the conditions, the following parameters provide a foundational understanding.

ParameterValue / DescriptionSignificance in Drug Development
pKa 7.47 ± 0.20 (Predicted)[10]The pKa value indicates the acidity of the N-H protons on the purine ring. This is crucial for understanding the molecule's ionization state at physiological pH, which affects its solubility, membrane permeability, and interactions with biological targets.
Reaction Kinetics The rate of SNAr is highly dependent on the nucleophile's strength, solvent polarity, and temperature. Microwave-assisted synthesis can significantly accelerate these reactions, often reducing reaction times to minutes.[11][12]Understanding reaction kinetics allows for the optimization of synthetic routes to maximize yield and purity. The ability to perform rapid modifications under mild conditions is a significant advantage in creating diverse compound libraries for high-throughput screening.
Hammett Relationship A Hammett plot for the SNAr reaction of 6-chloropurine derivatives would correlate the logarithm of the reaction rates with substituent constants (σ). A positive slope (ρ value) is expected, indicating that electron-withdrawing groups on the nucleophile or purine ring stabilize the negative charge in the transition state, thus accelerating the reaction.[13][14][15]The Hammett equation provides a powerful tool for quantitative structure-activity relationship (QSAR) studies. By analyzing the electronic effects of different substituents on reactivity, medicinal chemists can rationally design more potent analogues and fine-tune the electronic properties of a lead compound to enhance its biological activity or pharmacokinetic profile. A positive ρ value confirms that the reaction mechanism is consistent with the formation of an anionic intermediate, as predicted by the SNAr pathway.

Key Methodologies and Experimental Protocols

The electrophilic C6 position is amenable to a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) with Amines

This is the most common reaction used to derivatize the 6-chloropurine scaffold, yielding a diverse range of N6-substituted adenines and their analogues.

Representative Protocol: Synthesis of a 6-Amino-Substituted Purine Derivative

  • Reactant Preparation: In a dry round-bottom flask, dissolve 6-chloropurine (1.0 eq) in a suitable solvent such as n-butanol, DMF, or water.[11][16]

  • Addition of Reagents: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq), to scavenge the HCl generated during the reaction.[16]

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-120 °C) or irradiate in a microwave reactor (e.g., 200W, 10-20 minutes) until TLC or LC-MS analysis indicates the consumption of the starting material.[11]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 6-substituted aminopurine analog.[11]

SNAr_Workflow Experimental Workflow: S-N-Ar A 1. Dissolve 6-Chloropurine and Amine in Solvent B 2. Add Base (e.g., DIPEA) A->B C 3. Heat Reaction Mixture (Conventional or Microwave) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D D->C Incomplete E 5. Reaction Cooldown & Solvent Removal D->E Complete F 6. Isolate Crude Product (Filtration or Concentration) E->F G 7. Purify Product (Recrystallization or Chromatography) F->G H 8. Characterize Final Compound (NMR, MS) G->H

Caption: A generalized workflow for SNAr amination of 6-chloropurine.

Suzuki-Miyaura Cross-Coupling

To form C-C bonds at the C6 position, which is challenging via SNAr with carbon nucleophiles, palladium-catalyzed cross-coupling reactions are employed. This allows for the introduction of aryl or vinyl groups, significantly expanding the chemical space.[17]

Representative Protocol: Synthesis of a 6-Arylpurine Derivative

  • Reactant Preparation: To a reaction vessel purged with an inert gas (e.g., Argon), add 6-chloropurine (1.0 eq), the corresponding arylboronic acid (1.2 - 2.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 - 0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).

  • Reaction Conditions: Heat the mixture under an inert atmosphere at reflux (e.g., 80-110 °C) for several hours (4-24 h) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to obtain the desired 6-arylpurine product.

Applications in Drug Development: The Kinase Inhibitor Scaffold

The 6-chloropurine moiety is a "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors.[18] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[19]

The electrophilic C6 position is strategically located to allow for the introduction of various substituents that can be directed into the ATP-binding pocket of a target kinase. By modifying the group at the C6 position, developers can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. The purine core itself mimics the adenine base of ATP, providing a strong anchoring point within the enzyme's active site.

Kinase_Inhibition Kinase Signaling Inhibition cluster_pathway Signaling Cascade Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor 6-Purine Based Kinase Inhibitor Inhibitor->Kinase2 Binds to ATP Pocket Block->Substrate Inhibition of Phosphorylation

Caption: Inhibition of a signaling pathway by a 6-purine-based kinase inhibitor.

Conclusion

The electrophilic nature of the C6 position in the 6-chloropurine moiety is a defining feature that underpins its widespread use in medicinal chemistry. This reactivity, primarily governed by the SNAr mechanism, provides a reliable and versatile handle for synthesizing diverse libraries of 6-substituted purines. For drug development professionals, a thorough understanding of these core principles is essential for the rational design of novel therapeutics, particularly potent and selective kinase inhibitors that target aberrant cell signaling pathways in human disease.

References

The Role of 6-Chloropurine Riboside in Purine Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine riboside (6-Cl-PR) is a synthetic purine nucleoside analog that serves as a critical tool in the study of purine metabolism and the development of novel therapeutics. As a prodrug, its biological activity is contingent on intracellular phosphorylation, primarily by adenosine kinase. The resulting metabolite, 6-chloropurine ribonucleoside monophosphate (6-Cl-IMP), is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. This targeted inhibition disrupts the purine metabolic pathway, leading to cytotoxic effects, particularly in rapidly proliferating cells such as cancer cells. This technical guide provides a comprehensive overview of the role of this compound in purine metabolism studies, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action

This compound exerts its biological effects through its conversion to 6-chloropurine ribonucleoside monophosphate (6-Cl-IMP), which acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the de novo synthesis of guanine nucleotides.[1]

The inhibition of IMPDH by 6-Cl-IMP is a two-step process:

  • Reversible Binding: 6-Cl-IMP initially binds reversibly to the IMP binding site of the enzyme.

  • Irreversible Inactivation: Subsequently, it forms a covalent adduct with a cysteine residue (Cys-331) in the active site of IMPDH, leading to irreversible inactivation of the enzyme.

This inactivation depletes the intracellular pool of guanine nucleotides (GMP, GDP, and GTP), which are essential for DNA and RNA synthesis, as well as for various cellular signaling processes. The depletion of these vital molecules ultimately leads to the inhibition of cell proliferation and the induction of apoptosis.[3]

Quantitative Data

The efficacy of this compound and its phosphorylated form has been quantified in various studies. The following tables summarize key quantitative data regarding its inhibitory activity against IMPDH and its cytotoxic effects on cancer cell lines.

ParameterValueEnzyme SourceReference
k_inact 0.076 min⁻¹Escherichia coli[2]
K_i 62.0 µMEscherichia coli[2]

Table 1: Kinetic Parameters for IMPDH Inhibition by 6-Chloropurine Ribonucleoside Monophosphate. This table presents the inactivation rate constant (k_inact) and the inhibition constant (K_i) for the interaction of 6-chloropurine ribonucleoside monophosphate with IMPDH.

Cell LineCancer TypeIC₅₀ (µM)Reference
HeLaCervical Cancer35[4]
HeLaCervical Cancer33[4]
HepG2Liver Cancer25[4]
SW620Colon Cancer35[4]

Table 2: Cytotoxicity of 6-Chloropurine Nucleoside Derivatives. This table shows the half-maximal inhibitory concentration (IC₅₀) values of 6-chloropurine nucleoside derivatives against various human cancer cell lines. While these values are for derivatives, they provide an indication of the potential cytotoxic efficacy of this compound-based compounds.

Signaling and Metabolic Pathways

The interaction of this compound with the purine metabolic pathway is multifaceted, affecting both de novo synthesis and salvage pathways.

purine_metabolism cluster_de_novo De Novo Purine Synthesis cluster_salvage Purine Salvage Pathway cluster_drug_action This compound Action PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase IMP IMP PRA->IMP Multiple Steps XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP DNA_RNA_de_novo DNA/RNA Synthesis GTP->DNA_RNA_de_novo Hypoxanthine Hypoxanthine IMP_salvage IMP Hypoxanthine->IMP_salvage HGPRT Guanine Guanine GMP_salvage GMP Guanine->GMP_salvage HGPRT Adenosine Adenosine AMP AMP Adenosine->AMP Adenosine Kinase Inosine Inosine Inosine->Hypoxanthine PNP IMP_salvage->GMP_salvage DNA_RNA_salvage DNA/RNA Synthesis GMP_salvage->DNA_RNA_salvage AMP->DNA_RNA_salvage 6_Cl_PR This compound 6_Cl_IMP 6-Chloropurine Ribonucleoside Monophosphate 6_Cl_PR->6_Cl_IMP Adenosine Kinase IMPDH IMPDH 6_Cl_IMP->IMPDH Inhibition

Figure 1: Role of this compound in Purine Metabolism. This diagram illustrates the interplay between the de novo and salvage pathways of purine synthesis and the mechanism of action of this compound. This compound is converted to 6-Cl-IMP, which inhibits IMPDH, a key enzyme in the de novo pathway, thereby blocking the synthesis of guanine nucleotides.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8]

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM, MOLT-4)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add this compound (serial dilutions) incubate_24h->add_drug incubate_48_72h Incubate 48-72h add_drug->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: MTT Assay Workflow. This diagram illustrates the key steps involved in performing a cell viability assay using the MTT method to determine the cytotoxic effects of this compound.

Adenosine Deaminase Activity Assay

This protocol describes a method to determine if this compound can act as a substrate for adenosine deaminase (ADA).[9][10][11][12]

Materials:

  • Purified adenosine deaminase

  • This compound

  • Adenosine (as a positive control)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer and a known concentration of this compound (e.g., 50 µM).

  • Baseline Measurement: Measure the initial absorbance of the solution at a wavelength where the substrate and product have different absorption maxima (e.g., 265 nm for adenosine).

  • Enzyme Addition: Add a small amount of purified adenosine deaminase to the cuvette and mix immediately.

  • Kinetic Measurement: Monitor the change in absorbance over time at the chosen wavelength. A decrease in absorbance at 265 nm would indicate the deamination of the purine ring.

  • Control Reactions: Perform a positive control reaction using adenosine as the substrate to confirm enzyme activity. Perform a negative control without the enzyme to ensure there is no spontaneous degradation of the substrate.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

ada_assay_workflow start Start prepare_reaction Prepare reaction mixture (Buffer + 6-Cl-PR) start->prepare_reaction measure_baseline Measure baseline absorbance prepare_reaction->measure_baseline add_enzyme Add Adenosine Deaminase measure_baseline->add_enzyme monitor_absorbance Monitor absorbance change over time add_enzyme->monitor_absorbance run_controls Run positive (Adenosine) and negative controls monitor_absorbance->run_controls analyze_data Calculate reaction rate run_controls->analyze_data end End analyze_data->end

References

Investigating the Cytotoxicity of Novel 6-Chloropurine Riboside Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloropurine riboside is a purine nucleoside analog that serves as a crucial precursor in the synthesis of various biologically active molecules, including potential antiviral and anticancer agents.[1][2] Its derivatives are of significant interest to the scientific community due to their ability to mimic natural nucleosides, thereby interfering with essential cellular processes like nucleic acid synthesis and purine metabolism.[1][3] These compounds have demonstrated broad antitumor activity, particularly in hematological malignancies, and are recognized as cytotoxic agents with mechanisms that include the inhibition of DNA synthesis and the induction of apoptosis.[3] This technical guide provides an in-depth overview of the cytotoxicity of novel this compound derivatives, targeted at researchers, scientists, and drug development professionals. It covers quantitative cytotoxicity data, detailed experimental protocols, and key mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic and antiproliferative activities of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against various cell lines. The data from several studies are summarized below.

Compound/DerivativeCell LineAssay TypeReported IC50 / GI50 (µM)Reference
Compound 6 (unspecified derivative)HeLa (Cervical Cancer)Not Specified35[4]
Compound 10 (unspecified derivative)HeLa (Cervical Cancer)Not Specified33[4]
HepG2 (Liver Cancer)Not Specified25[4]
SW620 (Colon Cancer)Not Specified35[4]
Congeners 10b, 10g, 10i HeLa, MCF-7, DU-145, A549, HepG2, HT-29Not Specified< 1[4]
β-D-mannopyranosyl-purine derivativeK562 (Leukemia)Not Specified1.5[4]
Serine Derivative (2-chloropurine)U937 (Myeloid Leukemia)Not Specified16[5]
9-norbornyl-6-chloropurine (NCP)CCRF-CEM (Leukemia)Not SpecifiedIncreased with GSH depletion[6]

Mechanisms of Action & Signaling Pathways

The cytotoxic effects of this compound derivatives are attributed to their interference with critical cellular pathways. As nucleoside analogs, they can disrupt DNA and RNA synthesis, leading to cell death.[3][7] Key mechanisms identified include the induction of apoptosis, cell cycle arrest, and inhibition of nucleotide metabolism.[3][4]

Induction of Apoptosis

Many purine analogs exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[3][4] This is a highly regulated process involving a cascade of caspases (e.g., caspases 3 and 7) that dismantle the cell. The induction of apoptosis is a desirable characteristic for anticancer agents.[4]

G cluster_0 Cellular Stress & Signaling cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase drug 6-Chloropurine Riboside Derivative stress DNA Damage / Metabolic Stress drug->stress p53 p53 Activation stress->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas37 Caspase-3, 7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

A simplified diagram of the intrinsic apoptosis pathway induced by cellular stress.
Cell Cycle Arrest

Certain derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase.[4] This prevents cancer cells from progressing through mitosis and proliferating, ultimately leading to cell death.

Interference with Purine Metabolism

A primary mechanism for purine analogs is the disruption of nucleotide biosynthesis.[8] Some derivatives function by inhibiting key enzymes in the de novo purine synthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase).[8] This depletes the pool of purine nucleotides essential for DNA, RNA, and energy production, thereby halting cell growth.[8][9]

PRPP PRPP GAR GAR PRPP->GAR Multiple Steps GARFTase GARFTase (Enzyme) GAR->GARFTase IMP IMP Purines Purine Nucleotides (ATP, GTP) IMP->Purines Multiple Steps Inhibitor 6-Chloropurine Riboside Analog Inhibitor->GARFTase Inhibition GARFTase->IMP Formylation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis synthesis 1. Compound Synthesis & Solubilization culture 2. Cell Line Culture & Maintenance seeding 3. Cell Seeding (e.g., 96-well plates) culture->seeding treatment 4. Compound Treatment (Dose-Response) seeding->treatment incubation 5. Incubation (e.g., 24-72 hours) treatment->incubation assay 6. Cytotoxicity Assay (e.g., MTT, SRB) incubation->assay readout 7. Absorbance/Fluorescence Measurement assay->readout analysis 8. Data Analysis (IC50 Calculation) readout->analysis

References

Methodological & Application

protocol for synthesizing N6-benzyladenosine derivatives from 6-Chloropurine riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N6-benzyladenosine derivatives from 6-chloropurine riboside. This class of compounds is of significant interest due to its diverse biological activities, including cytokinin effects, anticancer properties, and modulation of adenosine receptors.[1][2][3]

Introduction

N6-benzyladenosine derivatives are synthetic analogs of naturally occurring cytokinins. The general synthesis strategy involves the nucleophilic aromatic substitution of the chlorine atom at the C6 position of this compound with a variety of substituted benzylamines.[2][4] This straightforward approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery and chemical biology.

General Reaction Scheme

The core reaction for the synthesis of N6-benzyladenosine derivatives is the condensation of this compound with a corresponding substituted benzylamine in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction.

SynthesisWorkflow 6-Chloropurine_Riboside 6-Chloropurine Riboside Reaction Reaction Vessel (Solvent + Base) 6-Chloropurine_Riboside->Reaction Substituted_Benzylamine Substituted Benzylamine Substituted_Benzylamine->Reaction Heating Heating Reaction->Heating Crude_Product Crude N6-Benzyladenosine Derivative Heating->Crude_Product Purification Purification (Filtration, Washing, Chromatography) Crude_Product->Purification Pure_Product Pure N6-Benzyladenosine Derivative Purification->Pure_Product

Caption: General workflow for the synthesis of N6-benzyladenosine derivatives.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific benzylamine derivatives.

Materials:

  • This compound

  • Substituted benzylamine derivative (e.g., 4-fluorobenzylamine, 2-methoxybenzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., n-butanol, ethanol, acetonitrile)

  • Solvents for washing (e.g., cold n-butanol, cold distilled water, diethyl ether)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., dichloromethane/ethanol mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in the chosen anhydrous solvent (e.g., 20 mL of n-butanol per mmol of this compound).

  • Addition of Reagents: Add 1.3 to 1.5 equivalents of the substituted benzylamine and 1.5 to 2.0 equivalents of a base (e.g., triethylamine).[4]

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 70-90 °C) for 4 to 24 hours.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then further cool to -5 °C overnight to facilitate precipitation of the product.[4]

  • Isolation of Crude Product: Collect the precipitate by filtration. Wash the solid sequentially with cold solvent (e.g., n-butanol), cold distilled water, and diethyl ether to remove unreacted starting materials and by-products.[4]

  • Purification: If necessary, purify the crude product further by column chromatography on silica gel. The product can be eluted using a suitable solvent system, such as a gradient of dichloromethane and ethanol.[5]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various N6-benzyladenosine derivatives as reported in the literature.

DerivativeBenzylamine SubstituentSolventBaseTemp (°C)Time (h)Yield (%)Reference
N6-(4-Fluorobenzyl)adenosine4-FluorobenzylamineMeCNDIPEA7022Good[5]
N6-(2-Methoxybenzyl)adenosine2-Methoxybenzylaminen-ButanolTEA904N/A[4]
N6-(4-Methoxybenzyl)adenosine4-Methoxybenzylaminen-ButanolTEA904N/A[4]
N6-(2-Chlorobenzyl)adenosine2-Chlorobenzylaminen-ButanolTEA904N/A[4]
N6-(4-Chlorobenzyl)adenosine4-Chlorobenzylaminen-ButanolTEA904N/A[4]
N6-(4-Methylbenzyl)adenosine4-Methylbenzylaminen-ButanolTEA904N/A[4]

N/A: Not available in the cited literature.

Biological Activity and Signaling Pathways

N6-benzyladenosine derivatives have been shown to interact with various biological targets, most notably adenosine receptors. These G-protein coupled receptors (A1, A2A, A2B, and A3) are involved in a multitude of physiological processes. The binding of an N6-benzyladenosine derivative (agonist) to an adenosine receptor can trigger downstream signaling cascades. For example, activation of the A3 adenosine receptor can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm N6_Derivative N6-Benzyladenosine Derivative (Agonist) A3_Receptor A3 Adenosine Receptor N6_Derivative->A3_Receptor Binds G_Protein Gi/o Protein A3_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates

Caption: A simplified signaling pathway of an N6-benzyladenosine derivative acting as an A3 adenosine receptor agonist.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction- Increase reaction time and/or temperature.- Ensure reagents are pure and anhydrous.- Use a stronger or more soluble base.
Product is soluble in the reaction mixture- Try a different solvent for precipitation.- Concentrate the reaction mixture before cooling.
Impure product Incomplete reaction or side reactions- Optimize reaction conditions (time, temperature).- Improve washing procedure.- Perform column chromatography with a shallower gradient.
Co-precipitation of starting materials- Ensure sufficient washing with appropriate cold solvents.

Conclusion

The synthesis of N6-benzyladenosine derivatives from this compound is a robust and versatile method for generating a wide array of biologically active molecules. The straightforward nature of the reaction allows for systematic modifications of the N6-substituent, which is crucial for exploring structure-activity relationships and developing novel therapeutic agents. The protocols and data presented here provide a solid foundation for researchers entering this exciting field of medicinal chemistry.

References

Application Notes and Protocols: 6-Chloropurine Riboside as a Substrate for Inosine Monophosphate Dehydrogenase (IMPDH) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the rate-limiting step in the production of guanosine triphosphate (GTP).[1] GTP is essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. Consequently, IMPDH has emerged as a significant therapeutic target for antiviral, anticancer, and immunosuppressive agents.[1][3]

6-Chloropurine riboside, particularly in its phosphorylated form, this compound 5'-monophosphate (6-Cl-IMP), serves as a valuable substrate analog for studying IMPDH activity.[4] Unlike the natural substrate IMP, 6-Cl-IMP acts as an irreversible inhibitor by forming a covalent adduct with a cysteine residue within the active site of IMPDH, leading to its inactivation.[4] This property makes it a powerful tool for mechanistic studies and for the screening of potential IMPDH inhibitors. These application notes provide detailed protocols for utilizing this compound in IMPDH assays, along with relevant quantitative data and pathway diagrams.

Data Presentation

Quantitative Data for IMPDH Inhibition

The following tables summarize key quantitative data for the interaction of substrates and inhibitors with IMPDH.

Substrate/InhibitorEnzyme SourceKikinactReference
6-Chloropurine ribonucleoside monophosphateE. coli62.0 µM0.076 min-1[5]
2-[2-(Z)-fluorovinyl]inosine 5'-monophosphateE. coli1.11 µM0.0269 s-1[5]
InhibitorEnzyme TargetIC50Organism/Cell LineReference
MizoribineIMPDH4 nMCell-free[3][6]
Mycophenolic Acid AnaloguesIMPDH4-800 nMCell-free[3][6]
Compound CH. pylori IMPDH~10 µMHelicobacter pylori[7]

Signaling and Metabolic Pathways

The Role of IMPDH in Purine Metabolism

IMPDH plays a central role in the de novo synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. The following diagram illustrates the position of IMPDH in this critical metabolic pathway.

IMPDH_Pathway PRPP PRPP PRA PRA PRPP->PRA Multiple Steps IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA AMP->DNA_RNA

Caption: The central role of IMPDH in the de novo purine biosynthesis pathway.

Experimental Workflow for IMPDH Inhibition Assay

The following diagram outlines the general workflow for performing an in vitro IMPDH inhibition assay.

IMPDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates (IMP/6-Cl-IMP, NAD+), and Inhibitor Solutions Plate Add Buffer, Inhibitor, and Enzyme to 96-well Plate Reagents->Plate Enzyme Prepare IMPDH Enzyme Dilution Enzyme->Plate Preincubation Pre-incubate at 37°C Plate->Preincubation Initiate Initiate Reaction with Substrate Mixture Preincubation->Initiate Measure Monitor NADH Production (Absorbance at 340 nm) Initiate->Measure Calculate Calculate Reaction Rates and Percent Inhibition Measure->Calculate IC50 Determine IC50 Values Calculate->IC50

Caption: A generalized workflow for an in vitro IMPDH enzyme inhibition assay.

Experimental Protocols

Protocol 1: In Vitro IMPDH Inhibition Assay Using a Spectrophotometer

This protocol is adapted from general enzyme inhibition assay procedures and is suitable for determining the inhibitory potential of test compounds on IMPDH activity using this compound 5'-monophosphate as the substrate.

Materials:

  • Purified recombinant IMPDH enzyme

  • This compound 5'-monophosphate (6-Cl-IMP)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM EDTA, and no DTT

  • Test inhibitor compounds

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 6-Cl-IMP in the assay buffer.

    • Prepare a stock solution of NAD+ in the assay buffer.

    • Prepare serial dilutions of the test inhibitor compounds in the assay buffer. A vehicle control (e.g., DMSO) should be included.

    • Dilute the IMPDH enzyme to the desired concentration in cold assay buffer immediately before use.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Inhibitor solution (or vehicle control)

      • IMPDH enzyme solution

    • The final volume in each well should be brought to a consistent level with the assay buffer.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Prepare a substrate mixture containing 6-Cl-IMP and NAD+ in the assay buffer.

    • Add the substrate mixture to each well to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes). The rate of NADH production is directly proportional to IMPDH activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the kinetic curves.

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Determination of Kinetic Parameters (kinact and Ki) for Irreversible Inhibitors

This protocol is designed to characterize the time-dependent inactivation of IMPDH by irreversible inhibitors like 6-Cl-IMP.

Materials:

  • Same as Protocol 1.

Procedure:

  • Enzyme Inactivation:

    • Incubate the IMPDH enzyme with various concentrations of the irreversible inhibitor (e.g., 6-Cl-IMP) in the assay buffer at 25°C.

  • Time-course Measurement:

    • At specific time intervals, withdraw aliquots from the inactivation mixture.

    • Immediately dilute the aliquots into an assay mixture containing the natural substrate IMP and NAD+.

    • Measure the residual enzyme activity by monitoring the initial rate of NADH formation at 340 nm.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity against the pre-incubation time. The slope of this plot will give the observed inactivation rate constant (kobs).

    • Plot the reciprocal of kobs versus the reciprocal of the inhibitor concentration.

    • The y-intercept of this plot will be 1/kinact, and the x-intercept will be -1/Ki. This allows for the determination of the inactivation rate constant (kinact) and the dissociation constant (Ki).[5]

Conclusion

This compound and its phosphorylated derivative are indispensable tools for the investigation of IMPDH. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these compounds in IMPDH assays for inhibitor screening and mechanistic studies. The provided diagrams offer a clear visualization of the enzyme's role in metabolic pathways and the experimental procedures, facilitating a deeper understanding of the assay principles and their application in drug discovery and development.

References

application of 6-Chloropurine riboside in antiviral screening against DNA/RNA viruses

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 6-Chloropurine Riboside for Antiviral Screening

Introduction

This compound (6-CPR) is a synthetic purine nucleoside analog with potential applications in antiviral drug discovery. As a structural mimic of natural purine ribonucleosides, its mechanism of action is predicated on the interference with viral nucleic acid synthesis, making it a candidate for screening against a variety of DNA and RNA viruses. Nucleoside analogs often require intracellular phosphorylation to their triphosphate form to become active. This active metabolite can then act as a competitive inhibitor or an alternative substrate for viral polymerases, leading to the termination of the growing DNA or RNA chain and subsequent inhibition of viral replication. Some purine analogs may also inhibit host enzymes like inosine monophosphate dehydrogenase (IMPDH), depleting the guanine nucleotide pool essential for viral replication.

Spectrum of Activity

This compound and its derivatives have demonstrated a spectrum of antiviral activity. Notably, compounds featuring the 6-chloropurine moiety have shown efficacy against RNA viruses such as Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[1] Related compounds, like 6-chloropurine arabinoside, have exhibited potent activity against DNA viruses, including Varicella-zoster virus (VZV), Herpes Simplex Virus (HSV-1 and HSV-2), and vaccinia virus. This suggests that this compound is a valuable tool for broad-spectrum antiviral screening campaigns.

Mechanism of Action

The primary antiviral mechanism of this compound is believed to involve its intracellular conversion into a triphosphate derivative by host cell kinases. This active form, this compound triphosphate, can then be incorporated into the nascent viral RNA or DNA strand by the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase. The presence of the chlorine atom at the 6-position can disrupt the hydrogen bonding required for proper base pairing, leading to premature termination of nucleic acid chain elongation and inhibition of viral replication.

Quantitative Antiviral Data

The following table summarizes the reported in vitro antiviral activity and cytotoxicity of this compound and a related analog against the RNA virus SARS-CoV.

Compound Name/ReferenceVirusCell LineEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound [1]SARS-CoV (Frankfurt-1)Vero E648.7> 300> 6.16
Compound 11 (Benzoylated analog) [1]SARS-CoV (Frankfurt-1)Vero E614.5> 300> 20.69
  • EC₅₀/IC₅₀ (50% Effective/Inhibitory Concentration): The concentration of the compound that inhibits viral replication by 50%.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%.

  • SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

Experimental Protocols & Workflows

A systematic approach is essential when screening compounds for antiviral activity. The general workflow involves first assessing the compound's toxicity to the host cells and then evaluating its ability to inhibit viral replication within a non-toxic concentration range.

G cluster_workflow Antiviral Screening Workflow A Compound Preparation (this compound) B Cytotoxicity Assay (MTT) Determine CC₅₀ A->B C Select Non-Toxic Concentrations (below CC₅₀) B->C D Antiviral Efficacy Assay (Plaque Reduction) C->D E Data Analysis Calculate EC₅₀ and SI D->E

Caption: General workflow for antiviral screening.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is indicative of cell viability.

Materials:

  • Host cells (e.g., Vero E6, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the incubation period (e.g., 1 x 10⁴ cells/well in 100 µL of medium). Incubate overnight at 37°C with 5% CO₂.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium. Start with a high concentration (e.g., 300-500 µM). Include a vehicle control (DMSO at the same concentration as the highest compound dose) and an untreated cell control (medium only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubation: Incubate the plate for a period equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 2: Antiviral Plaque Reduction Assay

This assay quantifies the ability of this compound to inhibit the production of infectious virus particles, measured by the reduction in the number of viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock with a known titer.

  • Serum-free culture medium.

  • This compound dilutions (prepared in serum-free medium at 2x the final concentration).

  • Overlay medium (e.g., 2x MEM mixed 1:1 with 1.8% low-melting-point agarose).

  • Crystal violet solution (0.5% in 20% methanol).

  • Formalin (4% in PBS) for fixation.

Procedure:

G cluster_plaque_assay Plaque Reduction Assay Workflow A 1. Seed cells to form confluent monolayer B 2. Wash monolayer & infect with diluted virus A->B C 3. Incubate for 1 hr (Virus Adsorption) B->C D 4. Remove inoculum. Add agarose overlay with/without compound C->D E 5. Incubate 48-72 hrs until plaques form D->E F 6. Fix cells (e.g., Formalin) E->F G 7. Remove overlay & stain (Crystal Violet) F->G H 8. Wash, dry, and count plaques G->H I 9. Calculate % Inhibition and determine EC₅₀ H->I

Caption: Step-by-step workflow for the plaque reduction assay.

  • Cell Preparation: Grow host cells in 6-well plates until they form a confluent monolayer.

  • Virus Dilution: Prepare a dilution of the virus stock in serum-free medium that will produce 50-100 plaques per well.

  • Infection: Aspirate the growth medium from the cell monolayers and wash once with PBS. Inoculate the cells with 200 µL of the diluted virus. Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.

  • Treatment Overlay: During adsorption, prepare the treatment overlay. Mix the 2x overlay medium with the 2x compound dilutions (and a no-drug control) in a 1:1 ratio.

  • Overlay Application: After the 1-hour incubation, aspirate the virus inoculum from the wells. Gently add 2 mL of the prepared overlay medium containing the different concentrations of this compound to the corresponding wells.

  • Incubation: Allow the overlay to solidify at room temperature for 20-30 minutes. Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques have formed in the virus control wells.

  • Fixation and Staining: Fix the cells by adding 1 mL of 4% formalin and incubating for at least 30 minutes. Carefully remove the agarose plug. Stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Plot the percentage of inhibition against the compound concentration to determine the 50% effective concentration (EC₅₀).

Proposed Antiviral Mechanism Pathway

The following diagram illustrates the proposed mechanism of action for this compound as an inhibitor of viral replication.

G cluster_cell Host Cell cluster_virus Viral Replication V_RNA Viral RNA/DNA Polymerase Viral Polymerase (e.g., RdRp) V_RNA->Polymerase Template New_Virus New Virions Polymerase->New_Virus Replication NTPs Host NTPs (ATP, GTP...) NTPs->Polymerase Substrate CPR 6-Chloropurine Riboside CPR_MP 6-CPR Monophosphate CPR->CPR_MP Host Kinase CPR_DP 6-CPR Diphosphate CPR_MP->CPR_DP Host Kinase CPR_TP 6-CPR Triphosphate (Active Form) CPR_DP->CPR_TP Host Kinase CPR_TP->Polymerase Inhibition/ Chain Termination

Caption: Proposed mechanism of action for this compound.

References

Application Note and Protocol for the HPLC Analysis of 6-Chloropurine Riboside and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Chloropurine riboside and its putative metabolites. The methodologies described herein are compiled from established analytical techniques for related purine nucleoside analogs and serve as a robust starting point for method development and validation in a research or clinical setting.

Introduction

This compound is a purine nucleoside analog with potential applications in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.[1][2][3] Effective research and development of this compound necessitate a reliable analytical method to quantify the parent drug and its metabolites in biological matrices. This allows for pharmacokinetic, pharmacodynamic, and metabolism studies. This application note details a reversed-phase HPLC method coupled with UV detection for this purpose.

Metabolic Pathway of this compound

The metabolic pathway of this compound is not extensively documented in the public domain. However, based on the known metabolism of similar purine analogs, a putative metabolic pathway can be proposed. The primary routes of metabolism are likely to involve enzymatic conversion to its active purine base, 6-chloropurine, and subsequent metabolism.

Metabolic Pathway of this compound cluster_enzymes CPR This compound CP 6-Chloropurine CPR->CP Metabolites Further Metabolites CP->Metabolites HPRT Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) PNP Purine Nucleoside Phosphorylase (PNP) Inactive Inactive Metabolites Metabolites->Inactive XDH Xanthine Dehydrogenase (XDH) Sample Preparation Workflow Start Start: Human Plasma (200 µL) Step1 Add Chilled Acetonitrile (400 µL) Start->Step1 Step2 Vortex & Centrifuge (14,000 x g, 10 min, 4°C) Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 Add Perchloric Acid (20 µL) Step3->Step4 Step5 Vortex & Centrifuge (14,000 x g, 10 min, 4°C) Step4->Step5 Step6 Collect & Neutralize Supernatant (K2CO3) Step5->Step6 Step7 Centrifuge (14,000 x g, 10 min, 4°C) Step6->Step7 Step8 Filter (0.22 µm PVDF) Step7->Step8 End Inject into HPLC Step8->End

References

Application Notes and Protocols: Synthesis and Evaluation of 6-O-Alkyl Nucleoside Analogues for Human STING Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon response. This makes it a promising target for therapeutic intervention in a variety of diseases, including cancer and infectious diseases. This document provides detailed application notes and protocols for the synthesis of novel 6-O-alkyl nucleoside analogues derived from 6-chloropurine riboside and their subsequent evaluation as activators of the human STING (hSTING) pathway.

Synthesis of 6-O-Alkyl Nucleoside Analogues

The synthesis of 6-O-alkyl nucleoside analogues from this compound is a key step in developing novel STING agonists. A general synthetic scheme involves the nucleophilic substitution of the chloro group at the 6-position of the purine ring with an alkoxy group.

Protocol: Synthesis of 6-O-Alkyl Nucleoside Analogues

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, propanol, butanol)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Alkoxide: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the desired anhydrous alcohol to a stirring suspension of sodium hydride in anhydrous DMF at 0 °C. Allow the reaction to stir for 30 minutes at 0 °C to form the sodium alkoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium alkoxide solution, add a solution of this compound in anhydrous DMF dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-O-alkyl nucleoside analogue.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

hSTING Activation Assays

A variety of cellular assays can be employed to determine the ability of the synthesized 6-O-alkyl nucleoside analogues to activate the hSTING pathway. These assays typically measure downstream markers of STING activation, such as the production of type I interferons (e.g., IFN-β) or other pro-inflammatory cytokines.

Protocol: IFN-β Luciferase Reporter Assay

This assay utilizes a reporter cell line, such as HEK293T cells, that has been engineered to express a luciferase gene under the control of the IFN-β promoter.[1][2] Activation of the STING pathway leads to the transcription of the luciferase gene, and the resulting luminescence can be quantified as a measure of STING activation.

Materials:

  • HEK293T cells stably expressing an IFN-β promoter-driven luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized 6-O-alkyl nucleoside analogues

  • Positive control (e.g., 2'3'-cGAMP)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293T-IFN-β-luciferase reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the synthesized 6-O-alkyl nucleoside analogues. Include wells with a positive control (e.g., 2'3'-cGAMP) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Determine the fold induction of luciferase activity for each compound concentration relative to the vehicle control. Plot the dose-response curves and calculate the EC₅₀ values.

Protocol: Cytokine Measurement by ELISA

This method directly measures the amount of a specific cytokine, such as IFN-β or CXCL10, secreted into the cell culture supernatant following treatment with the test compounds.[2][3][4] This assay is often performed using immune cells that endogenously express STING, such as the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 cell differentiation

  • Synthesized 6-O-alkyl nucleoside analogues

  • Positive control (e.g., 2'3'-cGAMP)

  • Human IFN-β or CXCL10 ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Differentiation: Differentiate THP-1 cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.

  • Compound Treatment: Replace the PMA-containing medium with fresh medium and treat the differentiated THP-1 cells with serial dilutions of the synthesized 6-O-alkyl nucleoside analogues. Include a positive control and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA for IFN-β or CXCL10 according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Plot the dose-response curves and calculate the EC₅₀ values.

Data Presentation

Quantitative data from the hSTING activation assays should be summarized in a clear and structured table to facilitate the comparison of the different 6-O-alkyl nucleoside analogues.

Table 1: hSTING Activation by 6-O-Alkyl Nucleoside Analogues

Compound IDAlkyl ChainIFN-β Luciferase Assay EC₅₀ (µM)IFN-β ELISA EC₅₀ (µM) in THP-1 cells
Control N/A>100>100
2'3'-cGAMP N/A0.51.2
Analogue 1 Methyl15.225.8
Analogue 2 Ethyl8.712.4
Analogue 3 Propyl5.17.9
Analogue 4 Butyl2.34.1

Visualizations

Signaling Pathway

hSTING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGMP_ATP GTP + ATP cGAS->cGMP_ATP catalyzes dsDNA Cytosolic dsDNA dsDNA->cGAS activates cGAMP 2'3'-cGAMP STING_dimer STING Dimer cGAMP->STING_dimer binds and activates cGMP_ATP->cGAMP STING_activated Activated STING STING_dimer->STING_activated translocates to TBK1 TBK1 STING_activated->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pTBK1->STING_activated phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes IFN Genes pIRF3_dimer->IFN_genes translocates and activates IFN_mRNA IFN mRNA IFN_genes->IFN_mRNA transcription IFN_protein Type I Interferons IFN_mRNA->IFN_protein translation Secretion Secretion IFN_protein->Secretion

Caption: The cGAS-STING signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Start synthesis Synthesis of 6-O-Alkyl Nucleoside Analogues start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, HRMS) purification->characterization screening Primary Screening: IFN-β Luciferase Reporter Assay characterization->screening confirmation Confirmatory Assay: Cytokine ELISA (THP-1 cells) screening->confirmation dose_response Dose-Response Curve Generation confirmation->dose_response ec50 EC₅₀ Value Calculation dose_response->ec50 sar Structure-Activity Relationship (SAR) Analysis ec50->sar end End sar->end

Caption: Experimental workflow for synthesis and evaluation.

Logical Relationship

Logical_Relationship start_material This compound synthesis Chemical Synthesis start_material->synthesis analogues 6-O-Alkyl Nucleoside Analogues synthesis->analogues sting_activation hSTING Activation analogues->sting_activation downstream_effects Downstream Effects sting_activation->downstream_effects ifn_production IFN-β Production downstream_effects->ifn_production cytokine_release Cytokine Release (e.g., CXCL10) downstream_effects->cytokine_release therapeutic_potential Therapeutic Potential ifn_production->therapeutic_potential cytokine_release->therapeutic_potential

Caption: Logical relationship of the project.

References

plaque reduction and yield reduction assays for antiviral evaluation of 6-Chloropurine riboside analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide to evaluating the antiviral efficacy of 6-Chloropurine riboside analogs using two standard virological methods: the Plaque Reduction Assay and the Virus Yield Reduction Assay. This compound is a purine nucleoside analog, a class of compounds known to exhibit broad antitumor and antiviral activities by interfering with nucleic acid synthesis.[1][2] This document offers detailed, step-by-step protocols for both assays, guidelines for data interpretation, and examples of data presentation. Additionally, it includes workflow diagrams and a proposed mechanism of action to facilitate a deeper understanding of the experimental processes and the biological activity of these compounds.

Introduction to this compound Analogs

This compound and its analogs are synthetic purine nucleosides that function as antimetabolites.[1] Their mechanism of action in an antiviral context generally involves the inhibition of viral DNA or RNA synthesis.[1][2] After entering a host cell, these analogs are phosphorylated by cellular or viral kinases into their active triphosphate form. This active form can then compete with natural nucleoside triphosphates for incorporation into the elongating viral nucleic acid chains by viral polymerases. The incorporation of the analog can lead to chain termination or create a non-functional genome, thereby inhibiting viral replication. Studies have demonstrated the antiviral potential of nucleoside analogs containing a 6-chloropurine base against various viruses, including SARS-CoV.[2][3]

Proposed Mechanism of Action

The antiviral activity of this compound analogs relies on their structural similarity to natural purine nucleosides, allowing them to disrupt viral replication.

G cluster_cell Host Cell compound 6-Chloropurine Riboside Analog mono_p Analog-Monophosphate compound->mono_p Cellular/Viral Kinases di_p Analog-Diphosphate mono_p->di_p Kinases tri_p Active Analog-Triphosphate di_p->tri_p Kinases polymerase Viral RNA/DNA Polymerase tri_p->polymerase termination Chain Termination & Replication Inhibition polymerase->termination v_genome Viral Genome (RNA or DNA) v_genome->polymerase compound_outside 6-Chloropurine Riboside Analog compound_outside->compound Enters Cell

Caption: Proposed mechanism of action for this compound analogs.

Plaque Reduction Assay

The plaque reduction assay is a fundamental method used to quantify infectious virus particles and measure the efficacy of an antiviral compound.[4][5] The assay determines the concentration of an antiviral agent required to reduce the number of plaques (zones of cell death) by 50% (IC50).[5]

Experimental Protocol

Principle: Confluent monolayers of susceptible host cells are infected with a lytic virus in the presence of varying concentrations of the this compound analog. A semi-solid overlay is added to restrict virus spread to adjacent cells, allowing distinct plaques to form.[4][5] A reduction in the number of plaques compared to the untreated control indicates antiviral activity.[5]

Materials:

  • Susceptible host cell line (e.g., Vero, MDCK)

  • Lytic virus stock of known titer

  • This compound analogs

  • 6-well or 12-well tissue culture plates

  • Growth medium and serum-free medium

  • Phosphate-Buffered Saline (PBS)

  • Semi-solid overlay medium (e.g., containing methylcellulose or agarose)

  • Fixative solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer (typically 24-48 hours).[6]

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in serum-free medium.

  • Virus Infection: Aspirate the growth medium from the cell monolayer and wash with PBS. Infect the cells with a predetermined amount of virus (typically aiming for 50-100 plaques per well in the control) in the presence of the various analog concentrations.[4] Include a "virus only" control (no compound) and a "cell only" control (no virus, no compound).

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.[4][5]

  • Overlay Application: After adsorption, remove the virus inoculum. Add 2-3 mL of the semi-solid overlay medium containing the corresponding concentrations of the antiviral analog to each well.[4]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, or until plaques are clearly visible in the virus control wells.[4][5]

  • Fixation and Staining: Fix the cells with 4% formaldehyde for at least 30 minutes.[5] Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.[4][5]

  • Plaque Counting: Gently wash the plates with water and allow them to air dry.[4] Count the number of plaques in each well.

Workflow Diagram

G start Start seed_cells 1. Seed Host Cells in 6-Well Plates start->seed_cells confluency 2. Incubate to Confluency (24-48h) seed_cells->confluency prep_compounds 3. Prepare Serial Dilutions of Analogs confluency->prep_compounds infect 4. Infect Cells with Virus + Analogs prep_compounds->infect adsorb 5. Adsorption Period (1h at 37°C) infect->adsorb overlay 6. Add Semi-Solid Overlay with Analogs adsorb->overlay incubate_plaques 7. Incubate to Form Plaques (2-5 days) overlay->incubate_plaques fix_stain 8. Fix and Stain Cells (Formaldehyde, Crystal Violet) incubate_plaques->fix_stain count 9. Wash, Dry, and Count Plaques fix_stain->count analyze 10. Calculate % Inhibition and IC50 count->analyze end End analyze->end

Caption: Experimental workflow for the Plaque Reduction Assay.

Data Presentation

Data should be recorded as the number of plaque-forming units (PFU) for each compound concentration. Calculate the percentage of plaque reduction relative to the virus control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log of the drug concentration and using non-linear regression analysis.

Table 1: Plaque Reduction Data for this compound Analogs Against Virus X

CompoundConcentration (µM)Mean PFU (n=3)% Plaque ReductionIC50 (µM)
Virus Control 0850%-
Analog A 17215.3%7.5
55140.0%
103855.3%
251582.4%
50495.3%
Analog B 1805.9%22.1
106029.4%
253954.1%
502175.3%
100989.4%

Virus Yield Reduction Assay

The virus yield reduction assay is a powerful, albeit more labor-intensive, technique that measures the inhibition of infectious virus particle production.[7][8] It quantifies the amount of new progeny virus released from cells treated with an antiviral compound.[9] This assay is particularly useful for confirming results from primary screens like the plaque reduction assay and for viruses that do not form clear plaques.[10]

Experimental Protocol

Principle: Host cells are infected with a virus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected.[7] After a full replication cycle in the presence of the this compound analog, the supernatant (containing progeny virus) is harvested.[7][8] The titer of the infectious virus in the supernatant is then determined by a separate titration method, such as a plaque assay or TCID50 assay.[7][9]

Materials:

  • All materials listed for the Plaque Reduction Assay

  • 96-well tissue culture plates (for titration)

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed host cells in culture plates (e.g., 24-well) and grow to confluency.

  • Compound Treatment & Infection: Pre-treat the confluent cell monolayers with various concentrations of the this compound analogs for a specified time (e.g., 1-2 hours). Then, infect the cells with the virus at a high MOI (e.g., 1 to 5).

  • Incubation: After the virus adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of the analog. Incubate for a period equivalent to one full viral replication cycle (e.g., 24-72 hours).[9]

  • Harvest Progeny Virus: After incubation, harvest the cell culture supernatants.[7][8] It is common to freeze-thaw the plates to lyse the cells and release any intracellular virus particles.

  • Titrate Virus Yield: Determine the virus titer in each harvested sample. This is typically done by performing a 10-fold serial dilution of the supernatant and using these dilutions to infect fresh cell monolayers in a 96-well plate (for TCID50) or a 6-well plate (for plaque assay).[9]

  • Data Analysis: Calculate the virus titer (PFU/mL or TCID50/mL) for each compound concentration. The reduction in virus yield is compared to the untreated virus control. The concentration that reduces the virus yield by 90% (EC90) or 99% (EC99) is often calculated.

Workflow Diagram

G cluster_yield_reduction Part 1: Virus Production cluster_titration Part 2: Virus Titration start Start seed_cells 1. Seed Host Cells to Confluency start->seed_cells treat_cells 2. Treat Cells with Analog Dilutions seed_cells->treat_cells infect_high_moi 3. Infect with High MOI Virus treat_cells->infect_high_moi incubate_replication 4. Incubate for One Replication Cycle (24-72h) infect_high_moi->incubate_replication harvest 5. Harvest Supernatant (Progeny Virus) incubate_replication->harvest dilute 6. Prepare Serial Dilutions of Harvested Supernatant harvest->dilute infect_new 7. Infect Fresh Cell Monolayers determine_titer 8. Determine Titer via Plaque Assay or TCID50 analyze 9. Calculate Titer Reduction and EC90/EC99 determine_titer->analyze end End analyze->end

Caption: Experimental workflow for the Virus Yield Reduction Assay.

Data Presentation

Results are expressed as the log reduction in viral titer compared to the untreated control. The effective concentration (EC50, EC90, etc.) is the concentration of the analog that reduces the viral yield by a specific percentage.

Table 2: Virus Yield Reduction Data for this compound Analogs

CompoundConcentration (µM)Mean Virus Titer (PFU/mL)Log10 ReductionEC90 (µM)
Virus Control 05.2 x 10^60-
Analog A 12.1 x 10^60.398.2
57.5 x 10^50.84
104.1 x 10^51.10
258.8 x 10^41.77
Analog B 14.5 x 10^60.0635.5
101.3 x 10^60.60
256.8 x 10^50.89
504.9 x 10^51.03

Summary and Conclusion

The plaque reduction and virus yield reduction assays are robust and complementary methods for evaluating the antiviral properties of this compound analogs. The plaque reduction assay serves as an excellent primary screen for antiviral activity, providing a clear IC50 value. The yield reduction assay provides a more quantitative measure of the inhibition of virus production and is crucial for confirming activity.[7] When combined with cytotoxicity assays to determine the selectivity index (CC50/IC50), these protocols provide a solid foundation for the preclinical assessment of novel antiviral candidates.

References

Application Note: A Detailed Protocol for the Benzoylation of 6-Chloropurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the per-benzoylation of 6-chloropurine riboside, a key intermediate in the synthesis of various biologically active nucleoside analogs. The protocol details the reaction conditions, purification methods, and expected characterization of the resulting product, 2',3',5'-tri-O-benzoyl-6-chloropurine riboside. This procedure is designed to be a reliable method for protecting the hydroxyl groups of the ribose moiety, facilitating further chemical modifications at other positions of the purine ring.

Introduction

This compound is a versatile starting material in medicinal chemistry and drug discovery, serving as a precursor for a wide range of purine nucleoside derivatives with potential therapeutic applications.[1] The selective modification of the purine base often requires the protection of the reactive hydroxyl groups on the ribose sugar. Benzoylation is a common and effective strategy to achieve this protection. This protocol outlines a standard procedure for the complete benzoylation of the 2', 3', and 5'-hydroxyl groups of this compound using benzoyl chloride in pyridine.

Experimental Protocol

This protocol is adapted from established methods for nucleoside benzoylation.[2]

Materials:

  • This compound

  • Anhydrous Pyridine

  • Benzoyl Chloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator, chromatography column, etc.)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous pyridine.

  • Reaction: Cool the solution to 0 °C using an ice bath. Slowly add benzoyl chloride (at least 3.5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the excess benzoyl chloride and pyridine hydrochloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure 2',3',5'-tri-O-benzoyl-6-chloropurine riboside.[3]

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the benzoylation of this compound on a 1 mmol scale.

ParameterValueNotes
Reagents
This compound286.67 mg (1 mmol)Starting material.
Anhydrous Pyridine5 - 10 mLSolvent and base. Should be dry to prevent hydrolysis of benzoyl chloride.
Benzoyl Chloride0.41 mL (approx. 492 mg, 3.5 mmol)Benzoylating agent. A slight excess is used to ensure complete reaction.
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Reaction Time12 - 24 hoursMonitor by TLC for completion.
Work-up & Purification
Extraction SolventDichloromethane (DCM)
Purification MethodSilica Gel Column Chromatography
Eluent SystemEthyl Acetate / Hexane GradientA typical gradient might start from 10:90 (EtOAc:Hexane) and gradually increase to 50:50. The optimal gradient should be determined by TLC analysis.[3]
Expected Outcome
Product2',3',5'-tri-O-benzoyl-6-chloropurine ribosideC₃₁H₂₃ClN₄O₇
Molecular Weight598.99 g/mol
Expected Yield70-90%Yields can vary depending on the purity of reagents and reaction conditions.

Characterization of 2',3',5'-tri-O-benzoyl-6-chloropurine riboside

Appearance: White to off-white solid.

Spectroscopic Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the purine protons (H-2 and H-8), the anomeric proton (H-1'), the other ribose protons (H-2', H-3', H-4', H-5'), and multiple signals in the aromatic region corresponding to the three benzoyl groups. The chemical shifts would be downfield compared to the unprotected riboside due to the deshielding effect of the benzoyl groups. For a related compound, N⁶-Benzoyl-8-¹³C-adenine, the aromatic protons of the benzoyl group appear in the range of 7.08-7.72 ppm.[4]

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum would show signals for the purine carbons, the ribose carbons, and the carbons of the benzoyl groups, including the carbonyl carbons around 165-175 ppm.

  • Mass Spectrometry (ESI-MS): The mass spectrum is expected to show a molecular ion peak [M+H]⁺ at m/z ≈ 599.1 and/or a sodium adduct [M+Na]⁺ at m/z ≈ 621.1, consistent with the molecular weight of the product. Mass spectrometry is a widely used technique for the analysis of nucleosides and their derivatives.[5][6]

Experimental Workflow

The following diagram illustrates the key steps in the benzoylation of this compound.

Benzoylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Anhydrous Pyridine add_reagent Add Benzoyl Chloride at 0 °C start->add_reagent react Stir at Room Temperature (12-24h) add_reagent->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure 2',3',5'-tri-O-benzoyl- This compound chromatography->product

Caption: Workflow for the benzoylation of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of Arabinonucleosides from 6-Chloropurine Riboside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arabinonucleosides represent a critical class of compounds in drug development, with established applications as antiviral and anticancer agents.[1][2] Their therapeutic efficacy often stems from their ability to act as mimics of natural nucleosides, thereby interfering with cellular processes in rapidly dividing cells or viral replication. The enzymatic synthesis of these molecules offers a highly selective and stereospecific alternative to traditional chemical methods.[3] This document provides detailed protocols for the enzymatic synthesis of arabinonucleosides using 6-chloropurine riboside derivatives as starting materials, leveraging the power of nucleoside phosphorylases.

The core of this method is a transglycosylation reaction catalyzed by purine nucleoside phosphorylase (PNP).[4][5] In this process, the ribose moiety of a this compound derivative is replaced with an arabinose sugar. To drive the reaction towards the desired arabinonucleoside product, a technique known as arsenolysis can be employed to irreversibly remove the starting riboside.[4][6]

Key Applications

The arabinonucleoside derivatives synthesized through these protocols can be valuable for:

  • Drug Discovery: Screening for novel anticancer and antiviral agents.

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the purine base and sugar moiety affect biological activity.

  • Development of Prodrugs: The 6-chloro position can be further modified to create prodrugs with improved pharmacological properties.

Experimental Protocols

Materials and Reagents
  • This compound derivatives (Substrate)

  • 1-β-D-arabinofuranosyluracil (Ara-U) or arabinose 1-phosphate (1-P-Ara) (Arabinose donor)[4]

  • Recombinant E. coli purine nucleoside phosphorylase (PNP)

  • Recombinant E. coli uridine phosphorylase (UP) (if using Ara-U)

  • Potassium phosphate buffer (pH 7.0)

  • Sodium arsenate (for arsenolysis)

  • HPLC system for reaction monitoring and purification

  • Standard laboratory glassware and equipment

Protocol 1: Enzymatic Synthesis of Arabinonucleosides via Transglycosylation

This protocol describes the general procedure for the synthesis of arabinonucleosides from this compound derivatives using Ara-U as the arabinose donor.

  • Reaction Setup:

    • In a suitable reaction vessel, prepare a reaction mixture containing the this compound derivative at a final concentration of 1 mM.

    • Add Ara-U to a final concentration of 5 mM (a fivefold molar excess).[3][4]

    • Add PNP (e.g., 3.9 units/mL) and UP (e.g., 4.5 units/mL) to the mixture.[3][4]

    • The reaction is performed in a potassium phosphate buffer (e.g., 2 mM, pH 7.0).[3][4]

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C).

    • Monitor the progress of the reaction by HPLC. The conversion of the riboside to the arabinoside can be tracked over time. A conversion of up to 90% can be expected within 5 days under these conditions.[3][4]

  • Purification:

    • Once the reaction has reached the desired level of conversion, terminate the reaction by denaturing the enzymes (e.g., by heating or adding a solvent like methanol).

    • Purify the target arabinonucleoside from the reaction mixture using standard chromatographic techniques, such as reversed-phase HPLC.

Protocol 2: Arsenolysis-Assisted Enzymatic Synthesis

To enhance the yield and simplify the purification process, arsenolysis can be incorporated to drive the reaction equilibrium towards product formation.[4]

  • Reaction Setup (with Arsenolysis):

    • Follow the setup described in Protocol 1.

    • Add sodium arsenate to the reaction mixture. The presence of arsenate leads to the irreversible breakdown of the starting riboside.[4]

  • Incubation and Monitoring:

    • Incubate the reaction under the same conditions as Protocol 1.

    • The use of arsenolysis can significantly simplify the composition of the reaction mixture, facilitating easier isolation of the target product as observed by HPLC.[4]

  • Purification:

    • Purify the arabinonucleoside as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the enzymatic synthesis of arabinonucleosides.

ParameterValueReference
Substrate Concentration1 mM[3][4]
Arabinose Donor (Ara-U)5 mM (fivefold excess)[3][4]
Arabinose Donor (1-P-Ara)3-6 mM[3][4]
Enzyme (PNP)~3.9 units/mL[3][4]
Enzyme (UP)~4.5 units/mL[3][4]
Buffer2 mM Potassium Phosphate (pH 7.0)[3][4]
Conversion Rate (with Ara-U)Up to 90% in 5 days[3][4]

Visualizing the Workflow and Pathways

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Analysis cluster_purification Product Isolation Riboside This compound Derivative Incubation Incubation Riboside->Incubation AraU Ara-U (Arabinose Donor) AraU->Incubation Enzymes PNP & UP Enzymes Enzymes->Incubation Buffer Phosphate Buffer Buffer->Incubation HPLC HPLC Analysis Incubation->HPLC HPLC->Incubation Monitor Progress Purification Chromatographic Purification HPLC->Purification Reaction Complete Product Arabinonucleoside Product Purification->Product G cluster_enzymes Enzymes Riboside This compound PurineBase 6-Chloropurine Riboside->PurineBase Phosphorolysis Ribose1P Ribose-1-Phosphate Riboside->Ribose1P Arabinonucleoside Arabinonucleoside PurineBase->Arabinonucleoside Glycosylation AraU Ara-U Uracil Uracil AraU->Uracil Phosphorolysis Ara1P Arabinose-1-Phosphate AraU->Ara1P Ara1P->Arabinonucleoside PNP PNP UP UP

References

Troubleshooting & Optimization

improving the solubility of 6-Chloropurine riboside for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 6-Chloropurine riboside in in vitro assays, with a primary focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For most in vitro applications, DMSO is the preferred solvent. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]

Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.5% to 1%) to minimize solvent toxicity and precipitation.

  • Dilution Method: Add the stock solution to the medium while vortexing or mixing to ensure rapid dispersion. This can prevent localized high concentrations that lead to precipitation.

  • Intermediate Dilution: Consider a serial dilution approach. First, dilute the DMSO stock into a smaller volume of medium, then add this intermediate dilution to the final culture volume.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

  • Check for Media Component Interactions: High concentrations of salts or proteins in the medium can sometimes contribute to the precipitation of small molecules.[3][4]

Q3: What is the maximum achievable concentration for a this compound stock solution?

A3: The solubility of this compound can vary. It is reported to be approximately 5 mg/mL in DMSO and 2 mg/mL in dimethylformamide.[1] It also has slight solubility in water (10.6 mg/mL), which may be enhanced with heating, though this is less common for creating high-concentration stocks for cell-based assays.[5]

Q4: How should I store this compound solutions?

A4: this compound solid is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO should also be stored at -20°C. To avoid repeated freeze-thaw cycles which can cause precipitation and degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4]

Q5: Are there alternative methods to enhance the solubility of this compound in aqueous solutions?

A5: While using an organic solvent like DMSO is the most common method, other formulation strategies can be explored, although they are more complex:

  • Use of Surfactants: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can enhance solubility in enzyme assays, but may not be suitable for cell-based assays due to cytotoxicity.[6]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic compounds.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can improve solubility.[6] However, this must be done carefully to avoid altering the compound's activity or harming cells.

Quantitative Solubility Data

For easy comparison, the solubility of this compound in various solvents is summarized below:

SolventSolubilityMolar Concentration (approx.)Reference
DMSO~ 5 mg/mL~ 17.4 mM[1]
Dimethylformamide~ 2 mg/mL~ 7.0 mM[1]
Water10.6 mg/mL~ 37.0 mM[5]

Molecular Weight of this compound: 286.67 g/mol

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Pre-weighing: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you will need 2.87 mg of the compound (Molecular Weight = 286.67 g/mol ).

  • Solvent Addition: Add the pre-weighed this compound to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 2.87 mg, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. This prevents contamination and degradation from repeated freeze-thaw cycles.

Visual Guides and Diagrams

Troubleshooting Workflow for Solubility Issues

G cluster_dilution Dilution Technique start Start: Compound Precipitates in Medium check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce DMSO to <0.5% check_dmso->reduce_dmso Yes check_dilution How was the dilution performed? check_dmso->check_dilution No reduce_dmso->check_dilution rapid_dilution Dilute rapidly into vortexing medium check_dilution->rapid_dilution Bulk Addition check_temp Was medium pre-warmed? check_dilution->check_temp Rapid Dilution rapid_dilution->check_temp serial_dilution Try serial dilution in medium serial_dilution->check_temp warm_medium Pre-warm medium to 37°C check_temp->warm_medium No end_success Success: Compound is soluble check_temp->end_success Yes warm_medium->end_success end_fail Still Precipitating: Consider alternative formulation

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Conceptual Mechanism of Action

This compound is a purine nucleoside analog.[7][8] Such analogs can interfere with nucleic acid synthesis and induce apoptosis, which are key mechanisms for their anticancer activity.[8]

G cluster_effects Intracellular Effects CPR This compound Cell Cancer Cell CPR->Cell Enters Inhibition Inhibition CPR->Inhibition Induction Induction CPR->Induction DNA_Synth DNA Synthesis Cell->DNA_Synth Apoptosis Apoptosis (Programmed Cell Death) Inhibition->DNA_Synth Inhibits Induction->Apoptosis Induces

Caption: Conceptual pathway for this compound's anticancer effects.

Factors Influencing Solubility

The solubility of a compound in a given system is a result of several interacting factors.

G cluster_factors Key Factors Solubility Compound Solubility Solvent Solvent Choice (e.g., DMSO, Water) Solvent->Solubility Temperature Temperature Temperature->Solubility pH pH of Medium pH->Solubility Concentration Final Concentration Concentration->Solubility

Caption: Key factors that influence the solubility of this compound in vitro.

References

Technical Support Center: Purification of 6-Chloropurine Riboside Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-Chloropurine riboside and its derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound derivatives?

A1: The most common stationary phase for the purification of this compound and its derivatives is silica gel (SiO₂).[1][2] Due to the polar nature of the riboside moiety and the purine core, silica gel provides good retention and allows for separation based on polarity differences. For basic derivatives, which may interact strongly with the acidic silanol groups on silica, leading to peak tailing, neutral or basic alumina can be considered as an alternative.[1] Amine-functionalized silica is another option that can improve the purification of compounds with basic functionalities.[2]

Q2: Which mobile phases are typically used for the column chromatography of this compound derivatives on silica gel?

A2: Typical mobile phases are binary mixtures of a non-polar and a more polar solvent. Common solvent systems include:

  • Hexane/Ethyl Acetate: A versatile system where the polarity is increased by raising the percentage of ethyl acetate.[2]

  • Dichloromethane/Methanol: This system is effective for more polar compounds. The methanol concentration is increased to elute compounds with higher polarity.[1][2] It is advisable not to exceed 10% methanol, as higher concentrations can dissolve the silica gel.

For derivatives with basic properties, adding a small amount (0.1-1%) of a modifier like triethylamine or pyridine to the mobile phase can help to reduce peak tailing by neutralizing the acidic sites on the silica gel.[3]

Q3: My this compound derivative is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: This indicates that your compound is highly polar and requires a more polar mobile phase for elution. You should switch to a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. For very polar compounds, a gradient elution on the column, starting with a low polarity mobile phase and gradually increasing its polarity, is often necessary.[1][4]

Q4: How can I improve the separation of my target compound from a closely eluting impurity?

A4: To improve the resolution between two closely eluting compounds, you can try the following strategies:

  • Optimize the Solvent System: A shallower solvent gradient during column chromatography can enhance separation.

  • Change the Solvent System: Sometimes, switching to a different solvent system (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can alter the selectivity and improve separation.[1]

  • Use a Different Stationary Phase: If optimizing the mobile phase is not successful, consider using a different stationary phase like alumina or a bonded silica phase.[1]

Q5: My compound appears as a streak rather than a compact spot on the TLC plate. How will this affect my column chromatography?

A5: Streaking on a TLC plate often translates to broad, tailing peaks during column chromatography, leading to poor separation and mixed fractions.[1] This is often due to strong interactions between a polar or basic compound and the acidic silica gel. To mitigate this, add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation / Co-elution of Compounds Mobile phase polarity is too high, causing compounds to elute too quickly.Start with a less polar mobile phase and use a shallower gradient.
Sample was loaded in a solvent that is too polar.Load the sample in the initial, low-polarity mobile phase or use a dry loading technique.[1][5]
Column is overloaded with the sample mixture.Reduce the amount of sample loaded onto the column.
Peak Tailing Strong interaction between basic purine derivatives and acidic silica gel.Add a small percentage (0.1-1%) of triethylamine or pyridine to the mobile phase.[3]
Column is not packed properly, leading to channeling.Ensure the column is packed uniformly without any cracks or channels.
Compound is Stuck on the Column Mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).[1][4]
The compound may have degraded on the acidic silica gel.Test the stability of your compound on a small amount of silica. Consider using a deactivated silica gel or an alternative stationary phase like alumina.[3][4]
Low Recovery of the Compound The compound is highly retained on the column.Increase the polarity of the mobile phase significantly at the end of the run to elute any remaining compound.
The compound may be unstable under the purification conditions.Minimize the time the compound is on the column and consider using a deactivated stationary phase.[4]
Cracks in the Silica Bed The column ran dry at some point.Always maintain a level of solvent above the silica bed.
Heat generated from the solvent interacting with the dry silica.Pack the column using a slurry method to dissipate heat.

Experimental Protocols

General Protocol for Flash Column Chromatography of a Protected this compound Derivative

This protocol is a general guideline for the purification of a moderately polar, protected this compound derivative on silica gel.

1. Materials and Equipment:

  • Silica gel (60 Å, 40-63 µm particle size)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Crude sample of the protected this compound derivative

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 7:3, 1:1, 3:7) to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Insert a small cotton or glass wool plug at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed.

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a low-polarity solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for less soluble samples, use a dry loading method: dissolve the sample, add a small amount of silica gel, evaporate the solvent, and apply the resulting dry powder to the top of the column.[5]

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be:

      • 20% Ethyl Acetate in Hexane (2 column volumes)

      • 30% Ethyl Acetate in Hexane (4 column volumes)

      • 40% Ethyl Acetate in Hexane (4 column volumes)

      • 50% Ethyl Acetate in Hexane (until the desired compound has eluted)

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Illustrative Purification Data for a Protected this compound Derivative

ParameterValue
Crude Sample Weight 1.0 g
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Column Dimensions 40 mm x 300 mm
Mobile Phase Gradient 20% to 60% Ethyl Acetate in Hexane
Isolated Yield 0.75 g
Purity (by HPLC) >98%

Table 2: Typical TLC Rf Values for Compounds in a this compound Synthesis

Compound Mobile Phase (Hexane:Ethyl Acetate) Approximate Rf Value
Less Polar Impurity (e.g., starting material)1:10.7
Protected this compound 1:1 0.4
More Polar Impurity (e.g., di-substituted product)1:10.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Gradient (Increase Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC or HPLC) Collect->Analyze Analyze->Elute Mixed/Impure Combine 7. Combine Pure Fractions Analyze->Combine Pure Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Experimental workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_separation Separation Issues cluster_solutions Potential Solutions Start Problem Observed Tailing Peak Tailing? Start->Tailing Broadening Peak Broadening? Start->Broadening PoorRes Poor Resolution? Start->PoorRes NoElution No Elution? Start->NoElution AddModifier Add Modifier (e.g., Triethylamine) Tailing->AddModifier Yes CheckPacking Check Column Packing Tailing->CheckPacking No Broadening->CheckPacking No DryLoad Use Dry Loading Broadening->DryLoad Yes ShallowGradient Use Shallower Gradient PoorRes->ShallowGradient Yes ChangeStationaryPhase Change Stationary Phase PoorRes->ChangeStationaryPhase No IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes NoElution->ChangeStationaryPhase No

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Synthesis and Stability of 6-Chloropurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-chloropurine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of the 6-chloropurine moiety during synthesis, ensuring the integrity of your compounds and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 6-chloropurine decomposition during synthesis?

A1: The 6-chloropurine moiety is generally stable but can be susceptible to decomposition under certain conditions. The most common causes of degradation are:

  • Hydrolysis: The chloro group at the C6 position is susceptible to nucleophilic substitution by water, leading to the formation of hypoxanthine. This is often accelerated by acidic or basic conditions and elevated temperatures.

  • Strong Acidic Conditions: While some reactions utilize strong acids, prolonged exposure or high temperatures can lead to the cleavage of glycosidic bonds in 6-chloropurine nucleosides or degradation of the purine ring itself.[1]

  • High Temperatures: Excessive heat can promote various side reactions and decomposition pathways.[2] It is crucial to adhere to recommended temperature ranges for specific reactions.

  • Incompatible Reagents: Certain strong oxidizing or reducing agents may not be compatible with the purine ring system.

Q2: How should 6-chloropurine be properly stored to ensure its stability?

A2: To maintain its integrity, 6-chloropurine should be stored in a sealed container in a cool, dry environment, away from acidic substances.[3] For long-term storage, temperatures of -20°C are recommended.[4]

Q3: Can protecting groups be used to prevent decomposition?

A3: Yes, protecting groups are a key strategy, particularly in nucleoside synthesis. The most common points of protection are the nitrogen atoms of the purine ring (e.g., N9) and the hydroxyl groups of the sugar moiety in nucleosides. Protecting the sugar hydroxyls (e.g., as benzoyl or silyl ethers) can prevent side reactions and degradation of the sugar portion under certain conditions.[5] Protecting the N9 position can direct the regioselectivity of subsequent reactions and can also influence the stability of the purine ring.

Q4: What is the most common impurity found when 6-chloropurine degrades?

A4: The most common degradation product is hypoxanthine, formed by the hydrolysis of the 6-chloro group. This conversion is a frequent issue in aqueous environments, especially under non-neutral pH and elevated temperatures.

Troubleshooting Guides

Issue 1: Low Yield of 6-Substituted Purine Product with Hypoxanthine as a Major Byproduct
Possible Cause Troubleshooting Step Expected Outcome
Presence of water in the reaction mixture. Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware.Reduced formation of hypoxanthine and increased yield of the desired product.
Reaction temperature is too high. Lower the reaction temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to find the optimal temperature.Minimized thermal decomposition and hydrolysis.
Incorrect pH of the reaction medium. For nucleophilic substitutions, the use of a non-nucleophilic base (e.g., DIPEA) can be crucial. Avoid strongly acidic or basic conditions if possible.A more controlled reaction with fewer side products.
Prolonged reaction time. Optimize the reaction time. Extended reaction times can lead to the accumulation of degradation products.Increased purity of the crude product.
Issue 2: Decomposition of the Sugar Moiety in 6-Chloropurine Nucleoside Synthesis
Possible Cause Troubleshooting Step Expected Outcome
Strongly acidic conditions for glycosylation. Use a milder Lewis acid or optimize the amount of the acidic catalyst. For example, reducing the equivalents of trifluoroacetic acid (TFA) can prevent the cleavage of the glycosidic bond.[1]Preservation of the sugar moiety and successful glycosylation.
Deprotection conditions are too harsh. For deacetylation of the sugar, conduct the reaction at low temperatures (e.g., ice-water bath) to avoid decomposition of the 6-chloropurine moiety.[5]Successful deprotection without affecting the purine ring.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic protocols involving 6-chloropurine.

Table 1: Conditions for the Synthesis of 6-Chloropurine from Hypoxanthine

Reagents Conditions Yield Reference
Hypoxanthine, POCl₃, N,N-dimethylanilineReflux, 2 hoursNot specified[2]
Hypoxanthine, POCl₃Sealed tube, 150°C, 5 hoursNot specified[2]
Acetyl hypoxanthine, POCl₃, tertiary amine70-105°C, 4-8 hoursHigh[6]

Table 2: Conditions for Nucleophilic Substitution of the 6-Chloro Group

Substrate Nucleophile/Reagents Conditions Yield Reference
6-chloropurine ribonucleosideIndoles, AlCl₃ or TFA50-70°C, 12 hoursModerate to 75%[1]
6-chloropurineHydrazine hydrate, ethanolReflux, 2 hoursNot specified[3]
6-chloropurinePotassium hydrosulfideSealed tube, 100°C, 7 hours92% (for 6-mercaptopurine)[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Chloropurine from Hypoxanthine

This protocol is based on the reaction of hypoxanthine with phosphoryl chloride in the presence of a base.[2][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hypoxanthine (1 equivalent), N,N-dimethylaniline (0.2 equivalents), and phosphoryl chloride (10 equivalents).

  • Reaction: Heat the mixture to reflux for 2 hours. The solid hypoxanthine should gradually dissolve.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

  • Purification: Adjust the pH of the aqueous solution to approximately 5 with ammonium hydroxide. The 6-chloropurine will precipitate. The precipitate can be collected by filtration and purified by recrystallization from hot acetone or by extraction with ether.[2]

Protocol 2: Deprotection of Acetyl Groups in 6-Chloropurine Ribonucleosides

This protocol is designed to minimize the decomposition of the 6-chloropurine moiety during the deprotection of acetylated sugar residues.[5]

  • Reaction Setup: Dissolve the acetylated 6-chloropurine ribonucleoside in dry methanol in a round-bottom flask at 0°C (ice-water bath).

  • Deprotection: Add a catalytic amount of sodium methoxide to the solution.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: Neutralize the reaction with an acidic resin or by adding a stoichiometric amount of acetic acid.

  • Purification: Filter off the resin (if used), and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography.

Visualizations

Decomposition_Pathway 6-Chloropurine 6-Chloropurine Hypoxanthine Hypoxanthine 6-Chloropurine->Hypoxanthine Hydrolysis (H2O, H+ or OH-) Other_Degradation_Products Other_Degradation_Products 6-Chloropurine->Other_Degradation_Products High Temperature / Harsh Reagents

Caption: Primary decomposition pathways of the 6-chloropurine moiety.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproduct Major byproduct observed? start->check_byproduct hypoxanthine Is it Hypoxanthine? check_byproduct->hypoxanthine Yes other_byproduct Characterize byproduct and review reaction mechanism check_byproduct->other_byproduct No check_water Check for water in reagents/solvents hypoxanthine->check_water Yes sugar_degradation Is it sugar moiety degradation? hypoxanthine->sugar_degradation No check_temp Lower reaction temperature check_water->check_temp check_pH Optimize pH (use non-nucleophilic base) check_temp->check_pH end Improved Synthesis check_pH->end milder_acid Use milder Lewis acid for glycosylation sugar_degradation->milder_acid Yes sugar_degradation->other_byproduct No low_temp_deprotection Lower temperature for deprotection milder_acid->low_temp_deprotection low_temp_deprotection->end other_byproduct->end

Caption: Troubleshooting workflow for syntheses involving 6-chloropurine.

References

troubleshooting side reactions in the N7 regioselective alkylation of 6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the N7 regioselective alkylation of 6-chloropurine. The information is tailored for scientists and professionals in drug development and chemical research.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the N7 regioselective alkylation of 6-chloropurine, offering potential causes and solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the N7 alkylation of 6-chloropurine?

A1: The most prevalent side reaction is the formation of the N9-alkylated isomer.[1][2] The N9 position is often thermodynamically more stable, leading to its formation as a significant byproduct, and in many cases, the major product under standard alkylating conditions.[1][2]

Q2: Why is achieving N7 selectivity challenging?

A2: Direct alkylation of 6-chloropurine with alkyl halides under basic conditions typically results in a mixture of N7 and N9 isomers because the N9 isomer is the thermodynamically favored product.[1][2] Achieving kinetic control to favor the N7 isomer requires specific methodologies and careful control of reaction conditions.

Q3: How can I differentiate between the N7 and N9 isomers?

A3: The N7 and N9 isomers can be reliably distinguished using ¹³C NMR spectroscopy. A key indicator is the chemical shift of the C5 carbon atom of the purine ring. For N7-alkylated 6-chloropurines, the C5 chemical shift is more shielded, appearing at approximately 123 ppm. In contrast, the C5 chemical shift for N9-alkylated isomers is observed at a less shielded value of around 132 ppm.[1][2]

Troubleshooting Common Issues

Problem 1: Low yield of the desired N7-alkylated product and a high yield of the N9 isomer.

  • Potential Cause: The reaction conditions are favoring the thermodynamically more stable N9 product. This is common with direct alkylation using a base and an alkyl halide.[1][2]

  • Solution: Employ a kinetically controlled method, such as the silylation method followed by alkylation with a tert-alkyl halide in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄).[1][3][4][5] This approach has been shown to significantly favor the formation of the N7 isomer. For non-tertiary alkyl halides, this specific silylation method may not be effective.[1]

Problem 2: The reaction is not proceeding to completion, and the starting material (6-chloropurine) is recovered.

  • Potential Cause 1: Inefficient silylation of the 6-chloropurine.

  • Solution 1: Ensure anhydrous conditions and use a sufficient excess of the silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA). The reaction may require heating to ensure complete silylation before the addition of the alkylating agent and catalyst.

  • Potential Cause 2: Insufficient amount or activity of the Lewis acid catalyst.

  • Solution 2: The amount of Lewis acid, such as SnCl₄, can be critical. An optimal amount is typically between 1 to 2.1 equivalents relative to the purine derivative.[1] Using a lower amount can lead to incomplete conversion.[1]

Problem 3: Formation of other minor byproducts, such as N1 or N3 alkylated isomers.

  • Potential Cause: Use of highly reactive alkylating agents or non-optimized reaction conditions.

  • Solution: When using acetonitrile (ACN) as a solvent, minor N1 and N3 isomers have been detected.[1] Careful selection of the solvent and temperature can help minimize the formation of these byproducts. Less polar solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or ethyl acetate have been shown to improve N7 selectivity in certain cases.[6]

Problem 4: The isolated N7-alkylated product is unstable and decomposes.

  • Potential Cause: The N7-tert-alkyl group can be labile, particularly in the presence of aqueous mineral acids (e.g., HCl, HCOOH) or Lewis acids.[1] The N9 isomer, in contrast, is generally more stable under these conditions.[1]

  • Solution: During workup and purification, avoid strongly acidic conditions. Use neutral or slightly basic washes and purification techniques like column chromatography on silica gel with neutral eluent systems.

Data Presentation

Table 1: Influence of Lewis Acid Catalyst on N7-tert-butylation of 6-Chloropurine

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)N7-isomer Yield (%)N9-isomer Yield (%)
1SnCl₄ (2.1)DCE502478-
2SnCl₄ (1.0)DCE502440-
3TiCl₄ (2.1)DCE502443-

Data adapted from a study on N7 regioselective tert-alkylation.[2] DCE = 1,2-dichloroethane.

Table 2: Effect of Solvent on the N7/N9 Selectivity in the Methylation of 6-Bromopurine

SolventN7:N9 Ratio
Acetone1:1
Acetonitrile1:1
DMF1:1
THF2:1
2-MeTHF2:1
Ethyl Acetate2:1

Data adapted from a study on the synthesis of 6-bromo-7-[¹¹C]methylpurine.[6] DMF = N,N-dimethylformamide.

Experimental Protocols

Key Experiment: N7 Regioselective tert-Butylation of 6-Chloropurine via Silylation

This protocol is based on a method developed for the direct N7 regioselective introduction of a tert-alkyl group.[1]

Materials:

  • 6-Chloropurine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • tert-Butyl bromide

  • Tin(IV) chloride (SnCl₄)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • A solution of 6-chloropurine (1 mmol) in anhydrous DCE (10 mL) is treated with BSA (2.5 mmol).

  • The mixture is heated at reflux until the solution becomes clear, indicating the formation of the silylated purine.

  • The reaction mixture is cooled to room temperature.

  • tert-Butyl bromide (1.5 mmol) is added, followed by the dropwise addition of SnCl₄ (2.1 mmol).

  • The reaction is stirred at 50 °C for 24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched by carefully pouring it into a cold, saturated aqueous solution of NaHCO₃.

  • The mixture is stirred for 30 minutes, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 7-(tert-butyl)-6-chloropurine.

Mandatory Visualizations

Reaction_Pathway 6-Chloropurine 6-Chloropurine Silylated Purine Silylated Purine 6-Chloropurine->Silylated Purine BSA, Heat N7-Alkylated Product N7-Alkylated Product Silylated Purine->N7-Alkylated Product tert-Alkyl Halide, SnCl4 (Kinetic Control) N9-Alkylated Byproduct N9-Alkylated Byproduct Silylated Purine->N9-Alkylated Byproduct Thermodynamic Product

Caption: N7 Regioselective Alkylation Pathway.

Troubleshooting_Workflow start Low N7 Selectivity? check_method Using direct alkylation with base? start->check_method Yes incomplete_reaction Incomplete Reaction? start->incomplete_reaction No use_silylation Switch to Silylation Method with Lewis Acid check_method->use_silylation Yes check_conditions Optimize Catalyst & Solvent check_method->check_conditions No end Problem Solved use_silylation->end check_conditions->end product_instability Product Decomposes? avoid_acid Avoid Acidic Conditions during Workup/Purification product_instability->avoid_acid Yes product_instability->end No avoid_acid->end incomplete_reaction->product_instability No check_silylation Ensure Complete Silylation (Anhydrous, Heat) incomplete_reaction->check_silylation Yes check_catalyst Verify Catalyst Loading (1-2.1 equiv.) check_silylation->check_catalyst check_catalyst->end

Caption: Troubleshooting Logic for N7 Alkylation.

References

Technical Support Center: 6-Chloropurine Riboside in Aqueous Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloropurine riboside. This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and mechanism of action of this compound in aqueous solutions for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a purine nucleoside analog. Like other compounds in this class, its primary anticancer mechanism is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells.[1][2]

Q2: How should I store solid this compound?

A2: Solid this compound is stable for at least four years when stored at -20°C.

Q3: How do I prepare a stock solution of this compound?

A3: It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO). This compound is soluble in DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: How stable is this compound in aqueous solutions and cell culture media?

Q5: What are the degradation products of this compound in aqueous solution?

A5: The primary degradation product of this compound in aqueous solution is expected to be 6-chloropurine, resulting from the hydrolysis of the glycosidic bond.[3]

Q6: What are the known cellular effects of this compound?

A6: this compound has been shown to have antitumor activity.[1] Its cytotoxic effects are likely mediated through its conversion to metabolites that interfere with purine metabolism, leading to the inhibition of DNA synthesis and induction of apoptosis. This can involve the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in biological assays. Degradation of this compound in aqueous solution.Prepare fresh dilutions of the this compound stock solution in your final aqueous buffer or cell culture medium immediately before each experiment. Avoid prolonged storage of aqueous solutions.
Instability in alkaline conditions.Ensure the pH of your final assay solution is not basic. If possible, perform experiments at a neutral or slightly acidic pH, if compatible with your experimental system.
Repeated freeze-thaw cycles of the stock solution.Aliquot your DMSO stock solution into single-use vials upon preparation to minimize freeze-thaw cycles.
Precipitation observed when diluting the DMSO stock solution in aqueous buffer. Poor solubility in the aqueous buffer.Try to pre-warm the aqueous buffer slightly before adding the DMSO stock solution. Ensure rapid mixing upon addition. Consider using a vehicle control with the same final DMSO concentration.
High background signal or off-target effects. Presence of degradation products.Use freshly prepared aqueous solutions of this compound to minimize the concentration of the 6-chloropurine degradation product, which may have its own biological activities.
Non-specific effects of the compound.Perform dose-response experiments to determine the optimal concentration range. Include appropriate vehicle controls in all experiments.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
Dimethyl sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Aqueous BuffersSparingly soluble and prone to hydrolysis

Table 2: Postulated Degradation Profile of this compound in Aqueous Solution

ConditionDegradation PathwayPrimary Degradation Product
Aqueous Solution (especially at neutral to alkaline pH)Hydrolysis of the N-glycosidic bond6-Chloropurine

Note: This profile is based on the known behavior of similar purine nucleoside analogs. Specific kinetic data for this compound is limited.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, RNase/DNase-free microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed, sterile cell culture medium or aqueous buffer

    • Sterile tubes for dilution

  • Procedure:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Immediately before adding to your cells, perform a serial dilution of the stock solution in pre-warmed cell culture medium or buffer to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

    • Include a vehicle control in your experiment containing the same final concentration of DMSO as the highest concentration of this compound used.

    • Add the freshly prepared working solutions to your cells.

Visualizations

experimental_workflow Experimental Workflow for this compound Assays cluster_prep Preparation cluster_assay Assay cluster_control Controls solid Solid 6-Chloropurine Riboside (-20°C) stock Prepare DMSO Stock Solution solid->stock aliquot Aliquot & Store (-20°C / -80°C) stock->aliquot thaw Thaw Single-Use Aliquot dilute Prepare Fresh Aqueous Working Dilutions thaw->dilute treat Treat Cells dilute->treat vehicle Vehicle Control (DMSO) analyze Analyze Results treat->analyze untreated Untreated Control

Caption: Workflow for preparing and using this compound.

degradation_pathway Postulated Hydrolysis of this compound CPR This compound C₁₀H₁₁ClN₄O₄ H2O H₂O (Aqueous Solution) CPR->H2O CP 6-Chloropurine C₅H₃ClN₄ H2O->CP Hydrolysis Ribose Ribose C₅H₁₀O₅ H2O->Ribose

Caption: Hydrolysis of this compound in aqueous solution.

signaling_pathway Proposed Apoptotic Signaling Pathway CPR This compound Metabolites Active Metabolites (e.g., phosphorylated forms) CPR->Metabolites DNAsyn Inhibition of DNA Synthesis Metabolites->DNAsyn Caspase Caspase Activation Metabolites->Caspase Apoptosis Apoptosis DNAsyn->Apoptosis PARP PARP Cleavage Caspase->PARP PARP->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Technical Support Center: Quantifying 6-Chloropurine Riboside Metabolites by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing and troubleshooting the HPLC-UV quantification of 6-chloropurine riboside and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound and its metabolites using reversed-phase HPLC-UV?

A1: Purine compounds like this compound and its metabolites often present challenges in reversed-phase HPLC due to their high polarity.[1] Key issues include insufficient retention on standard C18 columns, leading to early elution, and secondary interactions with residual silanol groups on the stationary phase, which can cause poor peak shapes like tailing and broadening.[1] Furthermore, interference from biomolecules in biological samples can hinder accurate detection and quantification, making robust sample preparation essential.[2]

Q2: What is a good starting point for an HPLC-UV method for these compounds?

A2: A common starting point is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid) and an organic modifier like acetonitrile or methanol.[3][4] UV detection is typically set around 260 nm, a common absorbance maximum for purine derivatives.[5] The flow rate is usually maintained between 0.3 and 1.0 mL/min.[3][4]

Q3: Why is sample preparation so critical for analyzing biological samples?

A3: Biological samples such as plasma or cell lysates contain high levels of proteins and other metabolites that can interfere with the analysis.[2] Proper sample preparation is crucial to remove these interferences, which can otherwise clog the HPLC column, create high backpressure, and co-elute with the analytes of interest, compromising accuracy and sensitivity.[6] Effective preparation protects the column, reduces baseline noise, and ensures reproducible results.[6]

Q4: How can I improve the retention of my polar metabolites on a C18 column?

A4: To improve the retention of polar analytes, you can optimize the mobile phase by using ion-pairing agents or adjusting the pH.[1] Using highly aqueous mobile phases (e.g., >95% water) can sometimes be effective, but may require a compatible C18 column designed for aqueous conditions. Alternatively, employing polar-embedded or mixed-mode stationary phases can provide enhanced retention for highly polar compounds.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your analysis.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Q: My peaks are tailing or broad. What could be the cause and how do I fix it?

A: Peak tailing and broadening for purine analytes are often caused by secondary interactions with the stationary phase or issues with the mobile phase.[1]

  • Cause 1: Secondary Silanol Interactions: Basic functional groups in purines can interact with acidic silanol groups on the silica-based column packing, leading to tailing.[1]

    • Solution: Use a low pH mobile phase (e.g., pH 2.5–3.0) with a phosphate buffer to suppress silanol activity.[1] Employing a modern, end-capped column with minimal residual silanols is also recommended.

  • Cause 2: Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[1]

    • Solution: Reconstitute the final sample in the initial mobile phase or a weaker solvent.[3] Ensure the injection volume is appropriate for the column dimensions.

  • Cause 3: Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.

    • Solution: Dilute your sample and reinject. If sensitivity is an issue, consider sample concentration steps during preparation.[7]

Issue 2: Inconsistent Retention Times

Q: The retention times for my analytes are shifting between injections. What should I check?

A: Retention time variability compromises peak identification and quantification.

  • Cause 1: Inadequate Column Equilibration: This is especially common when using ion-pairing reagents or running steep gradients.[1]

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., at least 30 minutes for ion-pairing methods) before each injection.[1]

  • Cause 2: Fluctuating Column Temperature: Temperature affects mobile phase viscosity and analyte retention.

    • Solution: Use a column oven to maintain a stable temperature. Even small fluctuations in ambient temperature can cause shifts.[8]

  • Cause 3: Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter retention.

    • Solution: Prepare fresh mobile phase daily and keep reservoirs covered. If using an online mixer, ensure the pump's proportioning valves are working correctly.[9]

Issue 3: Low Sensitivity or No Peaks Detected

Q: I am not seeing my peaks or the signal-to-noise ratio is very low. How can I improve sensitivity?

A: Low sensitivity can stem from the sample, the HPLC system, or the detector settings.

  • Cause 1: Sample Degradation: this compound and its metabolites may be unstable under certain pH, temperature, or light conditions.[10]

    • Solution: Process samples quickly and store them at low temperatures (e.g., -80°C) away from light.[11] Investigate the stability of your specific analytes under your experimental conditions.[12]

  • Cause 2: Incorrect UV Wavelength: The chosen wavelength may not be the absorbance maximum for your compounds.

    • Solution: Determine the optimal UV wavelength for each metabolite by running a UV scan with a photodiode array (PDA) detector or by analyzing standards at different wavelengths.

  • Cause 3: Insufficient Sample Concentration: The analyte concentration may be below the method's limit of detection.

    • Solution: Incorporate a concentration step in your sample preparation, such as evaporating the sample to dryness and reconstituting it in a smaller volume.[3][6]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

This protocol is a common method for removing proteins from plasma samples before HPLC analysis.[3]

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade), chilled

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer and microcentrifuge

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[3]

  • Centrifuge the tube at 13,000 x g for 10 minutes at 4°C.[3]

  • Carefully collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

  • Vortex for 15 seconds and centrifuge at 13,000 x g for 5 minutes to pellet any remaining particulates.[3]

  • Transfer the clear supernatant to an HPLC vial for analysis.

Protocol 2: General HPLC-UV Operating Conditions

These are recommended starting conditions that should be optimized for your specific application.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Potassium Phosphate Buffer (pH 3.0)[3][13]
Mobile Phase B Acetonitrile or Methanol[3]
Gradient Start with a low percentage of B (e.g., 5%), ramp up to elute analytes, then return to initial conditions for re-equilibration.
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C[14]
Injection Volume 10-20 µL
Detection Wavelength 260 nm (or optimized wavelength for specific metabolites)[5]
Protocol 3: HPLC Method Validation Overview

Validation ensures the analytical method is reliable, reproducible, and accurate for its intended purpose. Key parameters to assess include:[15]

ParameterDescription
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated using at least five concentration levels, and the correlation coefficient (r²) should be >0.99.[16][17]
Accuracy The closeness of the measured value to the true value. It is assessed by spiking a blank matrix with known concentrations of the analyte (low, medium, and high) and calculating the percent recovery. Recoveries are typically expected to be within 85-115%.[15][17]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (%RSD) for intra-day and inter-day analyses. %RSD should generally be <15%.[16]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined as a signal-to-noise ratio of 3:1.[5]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.[5][16]
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Visualizations

Workflow and Pathway Diagrams

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Biological Sample (Plasma/Cells) p2 Protein Precipitation (e.g., with Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 p5 Evaporation & Reconstitution p4->p5 a1 Injection into HPLC p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Data Reporting d2->d3

Caption: General experimental workflow for HPLC-UV analysis.

G start Poor Peak Resolution (Overlapping Peaks) q1 Is column efficiency (N) the primary issue? start->q1 s1 Increase Column Length Decrease Particle Size Optimize Flow Rate q1->s1 Yes q2 Is retention (k) the primary issue? q1->q2 No end_node Resolution Optimized s1->end_node s2 Decrease Organic Solvent % (Stronger Mobile Phase) Use a more retentive column q2->s2 Yes q3 Is selectivity (α) the primary issue? q2->q3 No s2->end_node s3 Change Mobile Phase (pH, buffer, organic solvent type) Change Stationary Phase (Column) Change Temperature q3->s3 Yes s3->end_node

Caption: Troubleshooting decision tree for poor peak resolution.

G cluster_pathways Hypothetical Metabolic Pathways parent This compound (Prodrug) m1 6-Thioguanine Nucleotides (Therapeutic Effect) parent->m1 Metabolic Activation m2 6-Thiouric Acid (Excreted) parent->m2 Degradation m3 Methylated Metabolites (Potential Hepatotoxicity) parent->m3 Methylation enzyme1 HPRT1 Pathway m1->enzyme1 enzyme2 XDH Pathway m2->enzyme2 enzyme3 TPMT Pathway m3->enzyme3

Caption: Hypothetical metabolic pathway for this compound.

References

avoiding degradation of 6-Chloropurine riboside during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Chloropurine riboside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter when working with this compound, presented in a question-and-answer format.

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1][2] Under these conditions, the compound is stable for at least four years.[1]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound in organic solvents such as DMSO or dimethylformamide should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[2] To minimize degradation from repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.

Q3: I observe a gradual loss of my compound's activity in aqueous solutions. What could be the cause?

A3: this compound can undergo hydrolysis in aqueous solutions, which can lead to a loss of biological activity. The rate of hydrolysis is influenced by pH and temperature. Studies on similar nucleoside analogs suggest that both acidic and alkaline conditions can catalyze hydrolysis, leading to the cleavage of the glycosidic bond and separation of the 6-chloropurine base from the ribose sugar.[1]

Q4: Can light exposure affect the stability of this compound?

Q5: I see extra peaks in my HPLC analysis of a this compound sample. What do these represent?

A5: The appearance of extra peaks in your chromatogram likely indicates the presence of degradation products. The primary degradation pathway is expected to be hydrolysis, which would result in the formation of 6-chloropurine and ribose. Other potential degradation products could arise from oxidation or other chemical transformations.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Loss of biological activity Degradation of the compound due to improper storage or handling.Store the compound as recommended (-20°C for solid, -80°C for solutions in organic solvents).[1][2] Prepare fresh solutions for critical experiments.
Inconsistent experimental results Variability in compound concentration due to degradation between experiments.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light and extreme temperatures.
Appearance of unknown peaks in analysis Compound degradation.Analyze a freshly prepared sample as a reference. If degradation is suspected, consider purifying the sample or obtaining a new batch.
Poor solubility in aqueous media The compound has limited solubility in water.Use organic solvents like DMSO or dimethylformamide to prepare stock solutions before diluting in aqueous buffers.[1] Ensure the final solvent concentration is compatible with your experimental system.

Experimental Protocols

Protocol 1: Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound under various conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline at different pH values) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Store the test solutions under different conditions to be tested (e.g., different temperatures, light exposure).

  • Sample Analysis: At specified time points, withdraw an aliquot of each test solution and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a low percentage of B, increasing to elute the parent compound and any degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the λmax of this compound (approximately 264 nm).

  • Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining. The appearance of new peaks can be monitored to identify degradation products.

Visualizations

Degradation_Pathway This compound This compound 6-Chloropurine 6-Chloropurine This compound->6-Chloropurine Hydrolysis (Cleavage of Glycosidic Bond) Ribose Ribose This compound->Ribose Hydrolysis (Cleavage of Glycosidic Bond) Other Degradation Products Other Degradation Products 6-Chloropurine->Other Degradation Products Further Reactions

Caption: Proposed primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., in DMSO) Test_Solutions Prepare Test Solutions (in desired buffers) Stock_Solution->Test_Solutions Conditions Incubate under Test Conditions (Temp, pH, Light) Test_Solutions->Conditions Sampling Withdraw Aliquots at Time Points Conditions->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Quantify Degradation HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

References

selection of protecting groups for the synthesis of 6-Chloropurine riboside derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-chloropurine riboside derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the protection and deprotection of this compound.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low Yield of Protected Product 1. Incomplete reaction: Insufficient reagent, suboptimal temperature, or short reaction time. 2. Moisture in the reaction: Silylating agents are sensitive to water. 3. Degradation of starting material: this compound can be unstable under harsh basic or acidic conditions.[1]1. Optimize reaction conditions: Increase the equivalents of the protecting group reagent and base. Monitor the reaction by TLC to determine the optimal reaction time. 2. Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents and flame-dry glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Use milder conditions: Employ non-nucleophilic bases like imidazole or pyridine for silylations. For acylations, consider using a milder acylating agent or performing the reaction at a lower temperature.
Multiple Spots on TLC After Protection 1. Incomplete protection: Formation of mono- and di-protected species. 2. Acyl group migration: The acyl group can migrate between the 2'- and 3'-hydroxyls. 3. Side reactions on the purine ring: The 6-chloro group can be susceptible to displacement.1. Drive the reaction to completion: Use a larger excess of the protecting group reagent and extend the reaction time. 2. Control reaction conditions: Acyl migration is often base-catalyzed. Use a non-basic catalyst if possible or perform the reaction at a lower temperature.[2] 3. Choose appropriate reagents: Avoid strong nucleophiles that could displace the 6-chloro group.
Incomplete Deprotection 1. Insufficient deprotection reagent: Not enough reagent to cleave all protecting groups. 2. Suboptimal reaction conditions: Incorrect temperature or reaction time for the specific protecting group. 3. Steric hindrance: Bulky protecting groups or a hindered environment around the protected hydroxyl can slow down deprotection.1. Increase reagent concentration: Add more of the deprotection reagent (e.g., TBAF, acid, or base). 2. Adjust conditions: For silyl ethers, ensure the fluoride source is active. For acyl groups, longer reaction times or gentle heating may be necessary.[1] 3. Extend reaction time: Monitor the reaction by TLC and allow it to proceed until the starting material is fully consumed.
Formation of Side Products During Deprotection 1. Degradation of the 6-chloropurine moiety: The purine ring can be sensitive to the deprotection conditions.[1] 2. Cleavage of the glycosidic bond: Harsh acidic conditions can lead to the loss of the ribose sugar.1. Use mild deprotection methods: For acetyl groups, deprotection at ice-water temperature can prevent decomposition of the 6-chloropurine moiety.[1] For silyl ethers, use a buffered fluoride source or milder acidic conditions. 2. Avoid strong acids: Use milder acidic conditions for deprotection, such as acetic acid or pyridinium p-toluenesulfonate (PPTS).
Difficulty in Purifying the Product 1. Similar polarity of products and byproducts: Makes separation by column chromatography challenging. 2. Presence of inorganic salts: From the workup procedure.1. Optimize chromatography: Use a different solvent system or a gradient elution. Consider using a different stationary phase if separation on silica gel is poor. Reversed-phase HPLC can be effective for purifying polar nucleoside derivatives.[3] 2. Thorough workup: Ensure all aqueous-soluble impurities are removed by performing multiple extractions and washes.

Frequently Asked Questions (FAQs)

Q1: Which protecting group should I choose for the hydroxyl groups of this compound?

A1: The choice of protecting group depends on your overall synthetic strategy.

  • Silyl ethers (e.g., TBDMS, TIPS): These are generally preferred for their ease of introduction and removal under mild, non-acidic conditions (using fluoride sources). They are stable to a wide range of reaction conditions, making them suitable for multi-step syntheses. TBDMS is a common choice for protecting the 2', 3', and 5'-hydroxyls.

  • Acyl groups (e.g., Benzoyl, Acetyl): These are also widely used. Benzoyl groups are more stable than acetyl groups and can be removed under basic conditions.[4] However, be mindful of the potential for acyl migration between adjacent hydroxyl groups.[2]

Q2: What is an orthogonal protecting group strategy and why is it important?

A2: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the other protecting groups. This is crucial for the regioselective modification of this compound, allowing you to deprotect and react one hydroxyl group while the others remain protected. For example, you could use a DMT group for the 5'-hydroxyl (acid-labile), silyl ethers for the 2'- and 3'-hydroxyls (fluoride-labile), and an acyl group on the nucleobase if needed (base-labile).

Q3: How can I selectively protect the 5'-hydroxyl group?

A3: The 5'-hydroxyl group is a primary alcohol and is therefore more sterically accessible and generally more reactive than the secondary 2'- and 3'-hydroxyls. You can achieve selective protection by using a bulky protecting group like dimethoxytrityl (DMT) chloride in the presence of a base like pyridine. The reaction is typically performed at room temperature.

Q4: What are the best conditions for removing TBDMS groups?

A4: The most common and effective method for removing TBDMS groups is by using a fluoride ion source. Tetrabutylammonium fluoride (TBAF) in THF is a widely used reagent for this purpose. The reaction is usually fast and clean, proceeding at room temperature. For more sensitive substrates, buffered TBAF or other fluoride reagents like HF-pyridine can be used to control the reaction conditions.

Q5: How can I avoid acyl migration when using benzoyl or acetyl groups?

A5: Acyl migration is a known issue, especially in ribosides where the 2'- and 3'-hydroxyls are in close proximity. To minimize migration:

  • Control the pH: Migration is often catalyzed by acid or base. Try to maintain neutral conditions as much as possible.

  • Lower the temperature: Performing reactions at lower temperatures can slow down the rate of migration.

  • Choose the right protecting group: In some cases, using a bulkier acyl group may reduce the rate of migration.

  • Protect adjacent hydroxyls: If only one hydroxyl needs to be acylated, protecting the adjacent one can prevent migration.

Data Presentation

Comparison of Common Protecting Groups for Ribose Hydroxyls
Protecting Group Abbreviation Stability Cleavage Conditions Key Considerations
tert-ButyldimethylsilylTBDMS/TBSStable to basic and mildly acidic conditions.TBAF in THF; HF-Pyridine; Acetic Acid.Excellent for orthogonal strategies. Can be selectively removed in the presence of more robust silyl groups like TBDPS.
TriethylsilylTESLess stable than TBDMS.Milder acidic conditions than TBDMS; Fluoride ions.Can be selectively removed in the presence of TBDMS.
TriisopropylsilylTIPSMore stable than TBDMS.Harsher fluoride conditions or stronger acid.Good for protecting a hydroxyl that needs to remain intact during TBDMS removal.
BenzoylBzStable to acidic and mildly basic conditions.Stronger basic conditions (e.g., NaOMe in MeOH, NH₃/MeOH).More stable than acetyl. Prone to migration between 2' and 3' positions.
AcetylAcLess stable than benzoyl.Mild basic conditions (e.g., K₂CO₃/MeOH, NH₃/MeOH).[5]Easily introduced and removed. Also prone to migration.
DimethoxytritylDMTVery acid-labile. Stable to basic conditions.Mild acid (e.g., 3% trichloroacetic acid in DCM).Primarily used for selective protection of the 5'-hydroxyl.
Yields for Selected Protection and Deprotection Reactions
Reaction Protecting Group Reagents and Conditions Yield Reference
5'-O-Benzoylation of 2',3'-O-isopropylidene-6-chloropurine ribosideBenzoylBenzoic anhydride, base, aqueous solution91% (over two steps from this compound)[1]
Deprotection of 2',3',5'-tri-O-acetyl-6-chloropurine ribosideAcetylSodium methoxide in methanol, -11°C to 25°C86.4%[5]
Deprotection of 3',5'-di-O-acetyl-2'-deoxy-6-chloropurine ribosideAcetylIce-water temperature76%[1]
Cleavage of TBS groups from a carbocyclic 6-chloropurine derivativeTBDMSNot specified96%[1]
2'-O-Benzylation of 6-chloropurine 3'-O-benzoylribosideBenzylBenzyl alcohol, Mitsunobu reaction4.6% to 62.9% (solvent dependent)[6]

Experimental Protocols

Protocol 1: Per-O-silylation of this compound with TBDMSCl
  • Preparation: Dissolve this compound (1 eq.) in anhydrous pyridine or DMF in a flame-dried round-bottom flask under an argon atmosphere.

  • Addition of Reagents: Add imidazole (4-5 eq.) and stir until dissolved. Cool the solution to 0°C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl, 3.5-4 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) using a solvent system such as dichloromethane/methanol (e.g., 95:5 v/v).

  • Workup: Once the reaction is complete, quench with methanol and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the tris-silylated product.

Protocol 2: Selective 5'-O-DMT Protection of this compound
  • Preparation: Dissolve this compound (1 eq.) in anhydrous pyridine in a flame-dried flask under an inert atmosphere.

  • Addition of Reagent: Cool the solution to 0°C and add 4,4'-dimethoxytrityl chloride (DMTCl, 1.1-1.2 eq.) in portions.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with methanol and evaporate the solvent. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography on silica gel to obtain the 5'-O-DMT protected product.

Protocol 3: Deprotection of Acetyl Groups with Sodium Methoxide
  • Preparation: Dissolve the acetyl-protected this compound derivative (e.g., 2',3',5'-tri-O-acetyl-6-chloropurine riboside) in dry methanol and cool to approximately -10°C to 0°C.[5]

  • Addition of Base: Add a solution of sodium methoxide in methanol (catalytic amount, e.g., 0.1 eq.) dropwise.

  • Reaction: Stir the mixture at low temperature for about an hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates complete deprotection.[5]

  • Workup: Neutralize the reaction with an acidic resin or by adding acetic acid. Filter off the resin or evaporate the solvent. The product may precipitate from the solution and can be collected by filtration.[5]

Visualizations

Protecting_Group_Selection start Start: Need to protect hydroxyl group(s) on this compound q1 Is selective protection of the 5'-OH required? start->q1 dmt Use DMT-Cl in pyridine q1->dmt Yes per_protect Protect all hydroxyls with the same group (e.g., TBDMS or Benzoyl) q1->per_protect No q2 Are the remaining 2' and 3' hydroxyls to be protected differently? dmt->q2 q2->per_protect No orthogonal Employ an orthogonal protecting group strategy q2->orthogonal Yes q3 What is the nature of subsequent reaction steps? per_protect->q3 orthogonal->q3 acid_stable Need stability to acid? Use silyl or benzoyl groups. q3->acid_stable base_stable Need stability to base? Use silyl or DMT groups. q3->base_stable final_product Synthesized this compound Derivative acid_stable->final_product base_stable->final_product Experimental_Workflow cluster_protection Protection Steps cluster_modification Modification cluster_deprotection Deprotection Steps start This compound protect_5 Selective 5'-OH Protection (e.g., DMT) start->protect_5 protect_23 Protection of 2' and 3'-OH (e.g., TBDMS) protect_5->protect_23 reaction Chemical Modification at a specific position protect_23->reaction deprotect_1 Selective Deprotection reaction->deprotect_1 deprotect_2 Final Deprotection deprotect_1->deprotect_2 final_product Final Derivative deprotect_2->final_product

References

Technical Support Center: Optimization of Lewis Acid Catalysis in 6-Chloropurine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing Lewis acid-catalyzed reactions involving 6-chloropurine.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate Lewis acid for my 6-chloropurine reaction?

A1: The choice of Lewis acid is critical and depends on the specific reaction (e.g., glycosylation, arylation, alkylation) and the desired outcome. Stronger Lewis acids like TMSOTf and SnCl4 often promote faster reactions but may lead to side products or undesired regioselectivity.[1][2] Weaker Lewis acids such as BF₃·OEt₂ may offer better control and selectivity.[2][3] It is recommended to screen a panel of Lewis acids to determine the optimal choice for your specific substrate and reaction conditions.

Q2: What is the role of the solvent, and how does it impact the reaction?

A2: The solvent plays a crucial role in Lewis acid catalysis by influencing the catalyst's activity.[4][5][6] The effective strength of a Lewis acid can be diminished in highly coordinating (donicity) solvents like acetonitrile (MeCN) or diethyl ether (Et2O), which can form strong adducts with the catalyst.[7][8] In contrast, non-coordinating, polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can enhance the Lewis acidity and reaction rates.[7][8][9] Changing the solvent from acetonitrile to 1,2-dichloroethane has been shown to prevent the formation of solvent-related by-products in some glycosylation reactions.[9]

Q3: My reaction is showing poor regioselectivity (e.g., a mix of N7 and N9 isomers). How can I improve it?

A3: Regioselectivity in purine chemistry is a common challenge. To favor the N7 isomer in glycosylation, specific conditions using catalysts like SnCl₄ or TiCl₄ can be employed.[10] For tert-alkylation, using SnCl₄ with an N-trimethylsilylated purine has been shown to be regioselective for the N7 position.[11] Conversely, to favor the N9 isomer, different conditions, such as conducting the reaction at a higher temperature in acetonitrile, can be effective.[1][12] The choice of Lewis acid, solvent, and temperature are all critical factors to tune for desired regioselectivity.

Q4: I am observing significant decomposition of my starting material or product. What could be the cause?

A4: Decomposition can be caused by a Lewis acid that is too harsh for the substrate, excessive reaction temperature, or prolonged reaction times. Using a very strong Lewis acid like TiCl₄ can lead to decomposition.[13] Consider screening milder Lewis acids, lowering the reaction temperature, and closely monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) to stop the reaction upon completion.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Lewis acid catalyst. 2. Insufficient catalyst loading. 3. Reaction temperature is too low. 4. Inhibiting effect of a coordinating solvent.1. Use a fresh or newly purchased bottle of the Lewis acid. Ensure anhydrous conditions. 2. Increase the catalyst loading incrementally (e.g., from 0.2 to 1.0 or more equivalents).[1] 3. Gradually increase the reaction temperature. 4. Switch to a less coordinating solvent (e.g., from MeCN to DCM or DCE).[7][9]
Formation of By-products 1. Reaction temperature is too high. 2. The Lewis acid is too strong. 3. Solvent participation in the reaction. 4. Deprotection of other functional groups.1. Lower the reaction temperature (e.g., from room temperature to 0 °C or -78 °C).[3] 2. Screen a panel of milder Lewis acids (e.g., BF₃·OEt₂, ZnBr₂).[2][14] 3. In Vorbrüggen glycosylations, acetonitrile can act as a competing nucleophile; switch to a non-nucleophilic solvent like DCE.[9] 4. Choose a Lewis acid known for its chemoselectivity or consider an alternative synthetic route.
Poor Stereoselectivity in Glycosylation 1. The reaction mechanism (SN1 vs. SN2) is not optimal. 2. Incorrect choice of Lewis acid.1. The stereochemical outcome is influenced by the reaction pathway. Stronger Lewis acids (e.g., TMSOTf) often favor an SN1-like mechanism, while weaker ones (e.g., BF₃·OEt₂) may favor an SN2-like mechanism.[2][3] 2. For α-glycosides, a strong Lewis acid like TMSOTf may be effective. For β-glycosides, a weaker acid like BF₃·OEt₂ might be preferable.[2][3]
Difficulty in Product Isolation/Purification 1. Catalyst residues complicating work-up. 2. Formation of stable emulsions during aqueous wash.1. Quench the reaction thoroughly with a base like triethylamine or pyridine before work-up.[3] Filter the reaction mixture through a pad of celite to remove solid residues.[3] 2. Use brine washes to help break emulsions. Centrifugation can also be an effective technique.

Data Presentation: Lewis Acid Screening

Table 1: Optimization of the tert-Butylation of 6-Chloropurine

This table summarizes the effect of different Lewis acids, solvents, and temperatures on the yield of N7 and N9 isomers in the tert-butylation reaction of 6-chloropurine.

EntryLewis Acid (equiv.)SolventTemp (°C)Time (h)N7-isomer Yield (%)N9-isomer Yield (%)
1SnCl₄ (2.1)DCE5024755
2SnCl₄ (1.0)DCE5024453
3TiCl₄ (2.1)DCE50242010
4TMSOTf (2.1)DCE50241525
5SnCl₄ (2.1)ACN805Trace39

Data is adapted from findings on N7 regioselective alkylation.[1][12] Conditions may require further optimization for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Glycosylation of 6-Chloropurine

This protocol is a generalized procedure for the Vorbrüggen glycosylation and may require optimization.

Materials:

  • 6-Chloropurine

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Peracylated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

  • Anhydrous solvent (e.g., DCE or MeCN)

  • Lewis acid (e.g., SnCl₄ or TMSOTf)

  • Anhydrous conditions (flame-dried glassware, inert atmosphere - Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 6-chloropurine (1.0 equiv.).

  • Add anhydrous solvent (e.g., MeCN) and the silylating agent (e.g., BSA, 1.5 equiv.).

  • Heat the mixture (e.g., to 60-70 °C) until the 6-chloropurine is fully dissolved and silylated (monitor by TLC).

  • In a separate flame-dried flask, dissolve the peracylated sugar (1.2 equiv.) in the anhydrous solvent.

  • Cool the silylated purine solution to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Add the sugar solution to the purine solution via cannula.

  • Add the Lewis acid (e.g., SnCl₄, 1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, cool the mixture and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

The following diagram outlines a logical workflow for troubleshooting low yields in Lewis acid-catalyzed reactions of 6-chloropurine.

G start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous LA, Dry Solvent) start->check_reagents check_reagents->start Reagents Poor increase_catalyst Increase Catalyst Loading (e.g., 1.0 -> 2.1 equiv) check_reagents->increase_catalyst Reagents OK increase_temp Increase Temperature increase_catalyst->increase_temp No Improvement success Yield Improved increase_catalyst->success Improvement change_solvent Change Solvent (e.g., MeCN to DCE) screen_la Screen Different Lewis Acids change_solvent->screen_la No Improvement change_solvent->success Improvement increase_temp->change_solvent No Improvement increase_temp->success Improvement re_evaluate Re-evaluate Substrate / Reaction Design screen_la->re_evaluate No Improvement screen_la->success Improvement

Caption: A logical workflow for troubleshooting low yields in experiments.

Generalized Lewis Acid Catalyzed Reaction Pathway

This diagram illustrates the general mechanism for the activation of a substrate by a Lewis acid, leading to product formation.

G sub Substrate (S) (e.g., Glycosyl Donor) complex Activated Complex [S--LA] sub->complex Coordination la Lewis Acid (LA) la->complex nuc Nucleophile (Nu) (e.g., 6-Chloropurine) nuc->complex Nucleophilic Attack product Product [Nu-S] complex->product la_out Lewis Acid (LA) product->la_out Catalyst Regeneration

Caption: General mechanism of Lewis acid activation of a substrate.

References

Technical Support Center: One-Pot Synthesis of 6-Chloropurine Ribonucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-chloropurine ribonucleosides synthesized via a one-pot approach.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the one-pot synthesis of 6-chloropurine ribonucleosides, which typically involves the silylation of 6-chloropurine followed by Vorbrüggen glycosylation.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete silylation of 6-chloropurine.Ensure 6-chloropurine is fully silylated before adding the glycosylation catalyst. Use fresh, anhydrous silylating agents like hexamethyldisilazane (HMDS) or N,O-Bis(trimethylsilyl)acetamide (BSA). The disappearance of solid 6-chloropurine and the formation of a clear solution can indicate complete silylation.
Inactive Lewis acid catalyst.Use a fresh, properly stored Lewis acid (e.g., TMSOTf, SnCl₄). Moisture can deactivate these catalysts.
Presence of moisture in the reaction.All glassware should be flame-dried or oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal reaction temperature.Glycosylation reactions are temperature-sensitive.[1] Optimization of the reaction temperature may be required. Lower temperatures can sometimes improve stability, while higher temperatures may be needed for less reactive substrates.[1]
Formation of N7-Isomer Reaction conditions favoring the kinetic product.The N7-isomer is often the kinetic product, while the desired N9-isomer is the thermodynamic product. Prolonged reaction times or higher temperatures can favor the formation of the more stable N9-isomer.
Choice of Lewis acid and solvent.The choice of Lewis acid and solvent can influence regioselectivity. For instance, using SnCl₄ or TiCl₄ has been studied to control the N7/N9 isomer ratio.[2][3] Acetonitrile as a solvent has been noted to sometimes favor N7-glycosylation.[2]
Presence of By-products Reaction with the solvent.When using acetonitrile as a solvent with a Lewis acid like TMSOTf, a nucleophilic species can be generated from the solvent itself, leading to by-products.[4][5] Consider using a non-participating solvent like 1,2-dichloroethane (DCE).[4]
Unreacted starting materials.This could be due to incomplete silylation or insufficient catalyst. Ensure complete silylation and use the appropriate stoichiometry of the Lewis acid.
Degradation of starting materials or product.High reaction temperatures or prolonged reaction times can lead to degradation. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Difficulty in Product Purification Co-elution of N7 and N9 isomers.The N7 and N9 isomers can be difficult to separate by column chromatography. Careful selection of the mobile phase and stationary phase is crucial. In some cases, derivatization of the mixture may be necessary to facilitate separation.
Presence of persistent impurities.By-products from the silylating agent or the Lewis acid can complicate purification. A proper aqueous work-up is essential to remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the one-pot synthesis of 6-chloropurine ribonucleoside?

A1: The one-pot synthesis of 6-chloropurine ribonucleoside typically follows the Vorbrüggen glycosylation protocol. This involves two main steps performed in the same reaction vessel without isolation of intermediates:

  • Silylation: 6-chloropurine is reacted with a silylating agent (e.g., HMDS or BSA) to increase its solubility and nucleophilicity.

  • Glycosylation: A protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) and a Lewis acid catalyst (e.g., TMSOTf or SnCl₄) are added to the silylated 6-chloropurine. The Lewis acid activates the ribose derivative, which is then attacked by the silylated purine to form the N-glycosidic bond.

Q2: How can I ensure complete silylation of 6-chloropurine?

A2: To ensure complete silylation, it is crucial to use anhydrous conditions and fresh silylating agents. The reaction is often heated to reflux until the 6-chloropurine, which is initially a suspension, completely dissolves to form a clear solution. Monitoring the reaction by thin-layer chromatography (TLC) can also confirm the consumption of the starting material.

Q3: Which Lewis acid should I choose to favor the formation of the desired N9-isomer?

A3: The choice of Lewis acid can significantly impact the regioselectivity of the glycosylation. While TMSOTf is a commonly used and effective catalyst, other Lewis acids like SnCl₄ and TiCl₄ have been investigated to control the ratio of N7 to N9 isomers.[2][3] The optimal Lewis acid may need to be determined empirically for a specific set of reaction conditions.

Q4: What is the role of the protecting groups on the ribose?

A4: The hydroxyl groups of the ribose are protected (e.g., with benzoyl or acetyl groups) to prevent side reactions at these positions. The protecting group at the 2'-position also plays a crucial role in directing the stereochemistry of the glycosylation to favor the formation of the desired β-anomer through neighboring group participation.

Q5: My reaction is giving a mixture of N7 and N9 isomers. How can I improve the selectivity for the N9 isomer?

A5: To improve the selectivity for the N9-isomer, you can try the following:

  • Increase the reaction time and/or temperature: This can help to convert the kinetically favored N7-isomer to the thermodynamically more stable N9-isomer.

  • Change the solvent: Solvents can influence the isomer ratio. Consider switching from acetonitrile to a less coordinating solvent like 1,2-dichloroethane.[4]

  • Vary the Lewis acid: Different Lewis acids can exhibit different selectivities.[2][3]

Q6: Are there any common side reactions to be aware of?

A6: A common side reaction, particularly when using acetonitrile as the solvent in the presence of a strong Lewis acid like TMSOTf, is the formation of a by-product where a species derived from acetonitrile adds to the ribose.[4][5] Using a non-participating solvent can mitigate this issue.[4] Incomplete silylation can also lead to side reactions and lower yields.

Experimental Protocols

General One-Pot Protocol for the Synthesis of 2',3',5'-Tri-O-benzoyl-6-chloropurine Ribonucleoside

Materials:

  • 6-Chloropurine

  • Hexamethyldisilazane (HMDS) or N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Ammonium sulfate (catalytic amount, if using HMDS)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Anhydrous 1,2-dichloroethane (DCE) or anhydrous acetonitrile

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Silylation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (argon or nitrogen), add 6-chloropurine (1.0 eq). b. Add anhydrous DCE or acetonitrile. c. Add the silylating agent (e.g., BSA, 1.5 eq). d. Heat the mixture to reflux until the solution becomes clear. This indicates the formation of the silylated purine.

  • Glycosylation: a. Cool the reaction mixture to 0 °C. b. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous DCE or acetonitrile. c. Add the solution of the protected ribose to the reaction mixture. d. Add the Lewis acid (e.g., TMSOTf, 1.2 eq) dropwise to the cooled solution. e. Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: a. Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated sodium bicarbonate solution. b. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate. c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude product by silica gel column chromatography to obtain the desired 2',3',5'-Tri-O-benzoyl-6-chloropurine ribonucleoside.

Quantitative Data Summary

Lewis Acid Solvent Temperature (°C) Time (h) Yield (%) N9:N7 Ratio Reference
TMSOTf/DBUAcetonitrile7024~20 (product), ~54 (by-product)-[5]
TMSOTf/DBUDCE702458-[6]
SnCl₄DCErt2475 (N7-isomer)N7 favored[7]
TiCl₄DCErt2443 (N7-isomer)N7 favored[7]

Note: The yields and isomer ratios are highly dependent on the specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_silylation Silylation Step cluster_glycosylation Glycosylation Step cluster_workup Work-up & Purification s1 6-Chloropurine + Silylating Agent (e.g., BSA) in Anhydrous Solvent s2 Heat to Reflux s1->s2 s3 Formation of Silylated 6-Chloropurine (Clear Solution) s2->s3 g1 Cool to 0 °C s3->g1 One-Pot Transfer g2 Add Protected Ribose g1->g2 g3 Add Lewis Acid (e.g., TMSOTf) g2->g3 g4 Stir at Room Temperature g3->g4 w1 Quench with NaHCO₃ g4->w1 w2 Extraction w1->w2 w3 Drying & Concentration w2->w3 w4 Column Chromatography w3->w4 final_product final_product w4->final_product Isolated Product

Caption: Experimental workflow for the one-pot synthesis of 6-chloropurine ribonucleoside.

vorbruggen_mechanism cluster_activation Ribose Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_side_reaction Side Reaction (N7-Isomerization) ribose Protected Ribose (1-O-Acetyl) oxocarbenium Oxocarbenium Ion Intermediate ribose->oxocarbenium + Lewis Acid lewis_acid Lewis Acid (e.g., TMSOTf) silylated_purine Silylated 6-Chloropurine oxocarbenium->silylated_purine Attack by Purine n7_isomer N7-Isomer (Kinetic Product) product Protected 6-Chloropurine Ribonucleoside (N9-isomer) silylated_purine->product silylated_purine->n7_isomer Alternative Attack n7_isomer->product Isomerization (Thermodynamic Control)

References

managing the stability of 6-Chloropurine riboside in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloropurine riboside (6-CPR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of 6-CPR in cell culture media. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is a synthetic purine nucleoside analogue. It is often used as a precursor in the synthesis of various biologically active nucleoside derivatives, including potential antiviral and anticancer agents.[1][2] The chlorine atom at the 6-position of the purine base is a key feature, making it a versatile intermediate for further chemical modifications.[1] Its biological activity can stem from its conversion into other molecules, such as 6-thioguanine nucleotides, which can be incorporated into DNA and RNA, leading to cytotoxicity.

Q2: What is the primary stability concern when using this compound in cell culture? The main concern is the chemical instability of the 6-chloropurine moiety in aqueous solutions, particularly under the neutral to slightly alkaline conditions (pH ~7.2-7.4) of standard cell culture media.[1] The compound can undergo hydrolysis, where the chlorine atom is displaced by a hydroxyl group.

Q3: What is the main degradation product of this compound in cell culture media? Through hydrolysis, this compound is expected to degrade into hypoxanthine riboside, which is the naturally occurring nucleoside known as inosine . This conversion results in a loss of the specific biological activity associated with the chlorinated compound.

Q4: How should I prepare and store this compound stock solutions? It is recommended to dissolve this compound in a sterile, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Anhydrous conditions will prevent premature degradation.

Q5: How does temperature affect the stability of this compound? Generally, for related nucleoside analogues, the rate of degradation increases as the temperature increases.[3] Therefore, storing 6-CPR solutions at low temperatures (-20°C or -80°C) is critical. When used in culture at 37°C, a time-dependent loss of the active compound should be anticipated.

Troubleshooting Guide

Problem 1: I am observing inconsistent or lower-than-expected activity of 6-CPR in my multi-day cell culture experiment.

  • Possible Cause: Degradation of 6-CPR in the cell culture medium over the course of the experiment. The compound's half-life at 37°C and physiological pH may be shorter than your experimental duration.

  • Solution:

    • Determine Stability: Perform a stability study to determine the half-life of 6-CPR in your specific cell culture medium under your experimental conditions (37°C, 5% CO₂). A detailed protocol is provided below.

    • Frequent Media Changes: If significant degradation is confirmed, replenish the culture with fresh medium containing 6-CPR every 12-24 hours to maintain a more consistent concentration of the active compound.

    • Control Experiments: Always include a time-zero control and compare the effects at different time points to understand the impact of potential degradation.

Problem 2: My cells show high levels of acute cytotoxicity immediately after adding 6-CPR, even at low concentrations.

  • Possible Cause 1: Solvent Toxicity. The solvent used for the stock solution, typically DMSO, can be toxic to cells if the final concentration in the medium is too high.

  • Solution 1: Ensure the final concentration of DMSO in your cell culture medium is non-toxic, generally below 0.5%.[4] Run a "vehicle control" experiment containing only the highest concentration of DMSO used in your drug treatments to assess its effect on cell viability.[4]

  • Possible Cause 2: High Cell Line Sensitivity. Your specific cell line may be exceptionally sensitive to 6-CPR.

  • Solution 2: Perform a dose-response experiment starting from a very low concentration range (e.g., nanomolar) to determine the half-maximal inhibitory concentration (IC50) for your cells.

Problem 3: I am not observing any biological effect of 6-CPR on my cells.

  • Possible Cause 1: Inactive Compound. The 6-CPR stock solution may have degraded due to improper storage (e.g., exposure to moisture, repeated freeze-thaw cycles).

  • Solution 1: Prepare a fresh stock solution from a new vial of the compound. Validate its activity in a short-term, sensitive assay if possible.

  • Possible Cause 2: Cell Line Resistance. The target cells may be resistant to 6-CPR or its metabolites. This could be due to various mechanisms, such as poor uptake or altered metabolic pathways.

  • Solution 2: Consider using a positive control cell line known to be sensitive to 6-CPR or related antimetabolites.

Stability of this compound Under Different Conditions

While specific quantitative data for 6-CPR is limited in publicly available literature, the stability of similar nucleosides is highly dependent on pH and temperature.[3] The table below illustrates the expected trends based on general chemical principles and data from related compounds.

ConditionTemperature (°C)pHExpected StabilityRationale
Stock Solution-20 to -80N/A (in DMSO)High Anhydrous DMSO prevents hydrolysis. Low temperature slows any potential degradation.
Working Solution4~7.4 (in Media)Low to Moderate Hydrolysis occurs but is slowed by the low temperature. Use for short-term storage only.
Cell Culture37~7.4 (in Media)Low Physiological temperature and pH accelerate the rate of hydrolysis, leading to significant degradation over hours to days.[1][3]
Acidic Buffer252.0 - 5.0Moderate to High Hydrolysis is generally slower under acidic conditions compared to neutral or basic pH for similar compounds.[3]

Degradation Pathway of this compound

The primary degradation pathway for this compound in aqueous cell culture medium is hydrolysis. The electron-withdrawing nature of the purine ring makes the C6 position susceptible to nucleophilic attack by water, leading to the displacement of the chloride ion.

G cluster_workflow Hydrolysis of this compound CPR This compound (Active Compound) Inosine Inosine (Hypoxanthine Riboside) (Inactive Degradation Product) CPR->Inosine  Hydrolysis at 37°C (Loss of Cl⁻, Gain of OH⁻) H2O H₂O (from Culture Medium, pH ~7.4) H2O->CPR

Caption: Hydrolytic degradation of this compound to inosine.

Experimental Protocol: Assessing 6-CPR Stability in Cell Culture Medium

This protocol outlines a method using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of 6-CPR over time in your specific cell culture medium.

Objective: To determine the degradation rate and half-life of 6-CPR under standard cell culture conditions.

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required (e.g., with FBS, antibiotics)

  • Sterile microcentrifuge tubes or vials

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a UV detector and a C18 column

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (HPLC grade)

Methodology:

  • Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of 6-CPR powder in anhydrous DMSO.

  • Prepare the Working Solution: Spike your complete cell culture medium with the 6-CPR stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is <0.5%. Prepare enough volume for all time points.

  • Incubation and Sampling:

    • Aliquot the 6-CPR-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

    • Immediately process the T=0 sample as described in step 4. This will serve as your 100% reference.

    • Place the remaining tubes in a 37°C, 5% CO₂ incubator.

  • Sample Processing:

    • At each designated time point, remove one tube from the incubator.

    • To stop potential enzymatic degradation from serum components, precipitate proteins by adding an equal volume of ice-cold acetonitrile.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A C18 column is typically used for nucleoside analogues.

    • The mobile phase could consist of a gradient of acetonitrile and a phosphate buffer (e.g., pH 6).[3]

    • Monitor the elution of 6-CPR using a UV detector at its maximum absorbance wavelength (λmax).

    • Quantify the peak area corresponding to 6-CPR at each time point.

  • Data Analysis:

    • Normalize the peak area of 6-CPR at each time point to the peak area at T=0.

    • Plot the percentage of remaining 6-CPR versus time.

    • Calculate the degradation rate and the half-life (the time it takes for 50% of the compound to degrade) from this plot.

G cluster_workflow Experimental Workflow for Stability Assessment A Prepare 10 mM 6-CPR Stock in DMSO B Spike Cell Culture Medium to Target Conc. A->B C Aliquot for Time Points (0, 2, 4, 8... hrs) B->C D Incubate at 37°C, 5% CO₂ C->D Place T>0 samples in incubator E At each Time Point: Precipitate Proteins (e.g., with Acetonitrile) C->E Process T=0 sample immediately D->E F Centrifuge and Collect Supernatant E->F G Analyze by HPLC-UV F->G H Quantify Peak Area & Calculate Half-Life G->H

Caption: Workflow for determining the stability of 6-CPR in media.

References

addressing low yields in the synthesis of 6-chloro-2-iodopurine from hypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of 6-chloro-2-iodopurine from hypoxanthine. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

1. Low Yield in the Conversion of Hypoxanthine to 6-chloropurine

  • Question: I am experiencing a low yield when converting hypoxanthine to 6-chloropurine using phosphoryl chloride (POCl₃). What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this chlorination step are a common issue.[1] Several factors can contribute to this problem.

    • Incomplete Reaction: Hypoxanthine has low solubility in phosphoryl chloride. Ensure vigorous stirring and a sufficient reaction time to allow for complete conversion. The use of a sealed tube or pressure vessel for heating can also drive the reaction to completion.[2]

    • Decomposition: Prolonged heating at very high temperatures can lead to decomposition of the product. Careful monitoring of the reaction temperature is crucial.

    • Work-up Issues: 6-chloropurine can be sensitive to hydrolysis. During the work-up, it is important to pour the reaction mixture over ice and neutralize it carefully to precipitate the product.[2] Leaching the precipitate with a suitable organic solvent like hot acetone can aid in recovery.[2]

    • Reagent Quality: The quality of phosphoryl chloride is critical. Use freshly distilled POCl₃ for best results. The addition of a small amount of water to the POCl₃ has been reported in some procedures.[2]

    • Role of Additives: The addition of a tertiary amine base, such as N,N-dimethylaniline, can improve the reaction by acting as a catalyst and scavenger for HCl produced during the reaction.[2][3]

    Troubleshooting Summary for Chlorination of Hypoxanthine:

ParameterRecommendationRationale
Reagent Use freshly distilled phosphoryl chloride (POCl₃).Impurities in POCl₃ can lead to side reactions and lower yields.
Additive Add N,N-dimethylaniline (catalytic amount).[2][3]Acts as a catalyst and HCl scavenger.
Reaction Vessel Use a sealed tube or pressure vessel.[2]Allows for heating above the boiling point of POCl₃, driving the reaction to completion.
Temperature Reflux or heat at a controlled temperature (e.g., 150°C).[2]Ensures sufficient energy for the reaction without significant decomposition.
Reaction Time 2-6 hours, monitor by TLC.[2]Ensures the reaction goes to completion.
Work-up Pour reaction mixture over ice and carefully neutralize with a base (e.g., ammonium hydroxide) to pH ~5.[2]Precipitates the 6-chloropurine product while minimizing hydrolysis.

2. Inefficient N9-Protection of 6-chloropurine

  • Question: I am struggling with the N9-protection of 6-chloropurine using 3,4-dihydro-2H-pyran (DHP) to form the tetrahydropyranyl (THP) protected intermediate. What are the key parameters for this reaction?

  • Answer: The protection of the N9 position is crucial for the regioselective iodination at C2. Incomplete protection or formation of the N7-isomer can complicate subsequent steps.

    • Catalyst: This reaction is typically catalyzed by an acid. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is commonly used.[4]

    • Solvent: Anhydrous solvents such as dioxane or tetrahydrofuran (THF) are suitable for this reaction.[4] It is critical to ensure the absence of water to prevent side reactions.

    • Temperature: The reaction is generally performed at room temperature or with gentle heating.

    • Regioselectivity: While N9-alkylation is generally favored, the formation of the N7-isomer can occur. Reaction conditions, such as temperature, can influence the regioselectivity.

Experimental Workflow for N9-THP Protection:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 6-chloropurine 6-chloropurine Mix and Stir Mix and Stir 6-chloropurine->Mix and Stir 3,4-dihydro-2H-pyran 3,4-dihydro-2H-pyran 3,4-dihydro-2H-pyran->Mix and Stir p-TsOH (cat.) p-TsOH (cat.) p-TsOH (cat.)->Mix and Stir Anhydrous Dioxane Anhydrous Dioxane Anhydrous Dioxane->Mix and Stir Quench Quench Mix and Stir->Quench Extraction Extraction Quench->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography 6-chloro-9-(THP)-purine 6-chloro-9-(THP)-purine Column Chromatography->6-chloro-9-(THP)-purine

Caption: Workflow for the N9-THP protection of 6-chloropurine.

3. Low Yield or Failure in the C2-Iodination Step

  • Question: My attempt to iodinate the C2 position of 6-chloro-9-(THP)-purine via lithiation and quenching with iodine resulted in a very low yield of the desired product. How can I troubleshoot this critical step?

  • Answer: This is a highly sensitive step that requires strict anhydrous and anaerobic conditions. Several factors can lead to low yields.

    • Incomplete Lithiation: The deprotonation at the C2 position requires a strong, non-nucleophilic base.

      • Choice of Base: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP or "Harpoon's base") are effective.[1][4] LiTMP can sometimes offer better regioselectivity.

      • Temperature: The lithiation must be carried out at a very low temperature, typically -78 °C (dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.[4]

      • Anhydrous Conditions: All glassware must be flame-dried, and all solvents and reagents must be strictly anhydrous. Any trace of water will quench the strong base and the lithiated purine.

    • Inefficient Quenching:

      • Iodine Source: Molecular iodine (I₂) is a common and effective electrophile for quenching the lithiated species.[4] Ensure the iodine is dissolved in an anhydrous solvent (e.g., THF) and added slowly at -78 °C.

      • Side Reactions: If the temperature rises prematurely, the lithiated intermediate can react with other species in the mixture.

    • Purification Challenges: The crude product may contain starting material and by-products. Careful purification, often by column chromatography, is necessary to isolate the 6-chloro-2-iodo-9-(THP)-purine.[1]

Logical Troubleshooting Flow for C2-Iodination:

cluster_lithiation Lithiation Issues cluster_quenching Quenching Issues cluster_purification Purification Issues start Low Yield in C2-Iodination q1 Strictly Anhydrous/Anaerobic Conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Re-dry all glassware and solvents. Use fresh, dry reagents. q1->a1_no No q2 Correct Temperature (-78°C)? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Maintain -78°C throughout base addition and quenching. q2->a2_no No q3 Sufficiently Strong Base (LDA/LiTMP)? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No: Use freshly prepared LDA or commercial LiTMP. q3->a3_no No q4 Pure Iodine Source? a3_yes->q4 a4_yes Yes q4->a4_yes Yes a4_no No: Use high-purity iodine. q4->a4_no No q5 Effective Purification? a4_yes->q5 a5_yes Yield Still Low: Consider alternative iodinating agents. q5->a5_yes Yes a5_no No: Optimize column chromatography conditions. q5->a5_no No

Caption: Troubleshooting decision tree for the C2-iodination step.

4. Difficulties with the Deprotection of the THP Group

  • Question: I am having trouble removing the THP protecting group from 6-chloro-2-iodo-9-(THP)-purine without affecting the rest of the molecule. What are the recommended conditions?

  • Answer: The THP group is acid-labile. The key is to use conditions that are strong enough to cleave the acetal but mild enough to not promote side reactions, such as hydrolysis of the 6-chloro group or other decompositions.

    • Acidic Conditions: The deprotection is typically achieved using acidic conditions.[4]

      • Aqueous Acid: A common method is treatment with aqueous hydrochloric acid (HCl) in a solvent like methanol or THF.[4]

      • Other Acids: Other acids like trifluoroacetic acid (TFA) can also be used, but may be too harsh.

    • Temperature: The reaction is often carried out at room temperature or with gentle warming.

    • Monitoring: It is important to monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged exposure to acidic conditions once the reaction is complete.

    • Work-up: After deprotection, the reaction is typically neutralized, and the product is extracted or precipitated.

    Comparison of Deprotection Conditions:

ReagentSolventTemperatureComments
Aqueous HCl[4]Methanol/THFRoom TemperatureA common and effective method.
p-Toluenesulfonic acidMethanolRoom Temperature to 40°CMilder alternative to HCl.
Acetic Acid/WaterTHF50-60°CCan be effective but may require longer reaction times.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-chloropurine from Hypoxanthine [2][3]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hypoxanthine (1 equivalent), N,N-dimethylaniline (0.2 equivalents), and phosphoryl chloride (10-20 equivalents).

  • Heat the mixture to reflux for 2-4 hours. The hypoxanthine should gradually dissolve.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture onto crushed ice with vigorous stirring.

  • Adjust the pH of the aqueous solution to approximately 5 with ammonium hydroxide. A precipitate will form.

  • Collect the precipitate by filtration and wash with cold water.

  • The crude 6-chloropurine can be further purified by recrystallization from hot acetone.

Protocol 2: Synthesis of 6-chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine [4]

  • Protection: Dissolve 6-chloropurine (1 equivalent) in anhydrous dioxane. Add 3,4-dihydro-2H-pyran (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until TLC indicates completion. Quench with a mild base (e.g., triethylamine), evaporate the solvent, and purify by column chromatography to obtain 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

  • Iodination:

    • Dissolve the protected 6-chloropurine (1 equivalent) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

    • Add a solution of iodine (I₂) (1.2 equivalents) in anhydrous THF dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for another 1-2 hours.

    • Quench the reaction at -78 °C by adding a saturated aqueous solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection to yield 6-chloro-2-iodopurine [4]

  • Dissolve the purified 6-chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine in methanol.

  • Add a solution of 2 M hydrochloric acid and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify the final product, if necessary, by recrystallization.

References

Technical Support Center: Overcoming Challenges in the Late-Stage Functionalization of Purine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the late-stage functionalization of purine nucleosides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization reaction is resulting in a mixture of C8 and C6 isomers. How can I improve the regioselectivity for the C8 position?

A1: Achieving high regioselectivity is a common challenge. For C8 selectivity in direct arylation, the choice of base and the presence of a copper co-catalyst are critical. Using cesium carbonate (Cs₂CO₃) as the base often favors C8-arylation over N6-arylation in adenosine.[1] Additionally, employing a palladium catalyst in conjunction with a copper(I) salt can enhance C8 selectivity. For some substrates, directing groups on the N1 position can effectively guide functionalization to the C2 or C8 position.

Q2: I am experiencing low yields in my palladium-catalyzed cross-coupling reaction. What are the potential causes and how can I address them?

A2: Low yields can stem from several factors. Common issues include catalyst deactivation, suboptimal reaction temperature, or inappropriate choice of base or solvent. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. The reaction temperature is also crucial; for instance, 2'-deoxyadenosine is prone to depurination at temperatures above 80-100°C.[1][2] Screening different palladium catalysts, ligands, and bases is often necessary to find the optimal conditions for your specific substrate.

Q3: I am observing significant glycosidic bond cleavage during my reaction. What steps can I take to minimize this side reaction?

A3: Glycosidic bond cleavage is often promoted by high temperatures and acidic or strongly basic conditions.[1] To mitigate this, consider lowering the reaction temperature. For temperature-sensitive substrates like 2'-deoxyadenosine, reactions are best kept at or below 80°C.[1] The choice of base is also important; using a milder base might be necessary. Protecting the hydroxyl groups of the ribose sugar can also enhance the stability of the glycosidic bond.

Q4: What are the best practices for setting up a Suzuki-Miyaura coupling reaction for an 8-bromo-purine nucleoside?

A4: A successful Suzuki-Miyaura coupling requires careful setup. Key considerations include using a degassed solvent to prevent catalyst oxidation, selecting an appropriate palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos), and using a suitable base, such as potassium phosphate (K₃PO₄), to facilitate the transmetalation step.[3] The reaction should be performed under an inert atmosphere.

Q5: Can I perform functionalization on unprotected nucleosides?

A5: Yes, several modern catalytic systems are designed to work with unprotected nucleosides, which is highly advantageous for late-stage functionalization.[2][3] For example, photoredox/nickel dual catalysis has been successfully used for the C6-alkylation of unprotected purine nucleosides.[2][3] Similarly, some palladium-catalyzed C-H functionalization reactions can be performed directly on unprotected substrates, although yields and side reactions may need to be optimized.[1][2]

Troubleshooting Guides

Guide 1: Improving Low Yields in Palladium-Catalyzed C-H Arylation

This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed C-H arylation of purine nucleosides.

Problem: The yield of the desired C-H arylated purine nucleoside is consistently low.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Inert Verify Inert Atmosphere (N2 or Ar) Start->Check_Inert Check_Inert->Start Oxygen Leak Suspected Check_Reagents Assess Reagent Quality (Solvent, Base, Catalyst) Check_Inert->Check_Reagents Atmosphere is Inert Check_Reagents->Start Reagent Degradation Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents are High Purity Optimize_Temp->Start Substrate Decomposition Screen_Catalyst Screen Pd Catalyst/Ligand Optimize_Temp->Screen_Catalyst Temp Optimized Screen_Base Screen Base Screen_Catalyst->Screen_Base Catalyst Screened Check_Protecting_Groups Consider Protecting Groups (if degradation is observed) Screen_Base->Check_Protecting_Groups Base Screened Success Improved Yield Check_Protecting_Groups->Success Protection Strategy Applied

Caption: Troubleshooting workflow for low reaction yields.

Possible Causes and Solutions:

  • Oxygen Contamination:

    • Cause: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.

    • Solution: Ensure your reaction vessel is properly purged with an inert gas (nitrogen or argon) before adding the catalyst. Use degassed solvents.

  • Reagent Quality:

    • Cause: Degradation of the solvent, base, or catalyst can inhibit the reaction.

    • Solution: Use freshly distilled or anhydrous solvents. Ensure the base is dry and of high purity. Use a fresh batch of the palladium catalyst and ligand.

  • Suboptimal Temperature:

    • Cause: The reaction may not have enough energy to proceed, or conversely, high temperatures can lead to substrate or product degradation, including glycosidic bond cleavage.[1]

    • Solution: Screen a range of temperatures. For sensitive substrates like 2'-deoxyadenosine, start with a lower temperature (e.g., 80°C) and gradually increase if no reaction is observed.[1]

  • Inefficient Catalyst System:

    • Cause: The chosen palladium catalyst or ligand may not be optimal for your specific substrate.

    • Solution: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos) to identify the most effective combination.

  • Incorrect Base:

    • Cause: The base plays a crucial role in the catalytic cycle. An inappropriate base can lead to low conversion or side reactions.

    • Solution: Screen different bases such as Cs₂CO₃, K₂CO₃, or organic bases like piperidine. The choice of base can also influence regioselectivity.[1]

Guide 2: Optimizing Regioselectivity in C-H Functionalization

This guide outlines strategies to improve the regioselectivity of C-H functionalization, particularly for directing reactions to a specific position on the purine ring.

Problem: The reaction produces a mixture of isomers (e.g., C6 and C8 functionalization).

Troubleshooting Workflow:

Regioselectivity_Troubleshooting Start Poor Regioselectivity Modify_Base Modify Base and/or Co-catalyst (e.g., CuI) Start->Modify_Base Adjust_Temp Adjust Reaction Temperature Modify_Base->Adjust_Temp Selectivity Not Improved Success Improved Regioselectivity Modify_Base->Success Selectivity Improved Change_Solvent Change Solvent Adjust_Temp->Change_Solvent Selectivity Not Improved Adjust_Temp->Success Selectivity Improved Use_Directing_Group Introduce a Directing Group Change_Solvent->Use_Directing_Group Selectivity Not Improved Change_Solvent->Success Selectivity Improved Use_Directing_Group->Success

Caption: Decision workflow for optimizing regioselectivity.

Possible Causes and Solutions:

  • Intrinsic Electronic Properties of the Purine Ring:

    • Cause: The inherent electronic nature of the purine ring can lead to reactivity at multiple sites.

    • Solution:

      • Modify the Base: For direct C8-arylation of adenosine, switching from piperidine to Cs₂CO₃ can improve selectivity by minimizing N6-arylation.[1]

      • Add a Co-catalyst: The addition of CuI is often beneficial for promoting C8-selective couplings.[2]

  • Reaction Conditions:

    • Cause: Temperature and solvent can influence the kinetic versus thermodynamic control of the reaction, affecting which isomer is favored.

    • Solution:

      • Adjust Temperature: Systematically vary the reaction temperature to see if it impacts the isomeric ratio.

      • Change Solvent: The polarity of the solvent can affect the reactivity of different positions on the purine ring. Screen solvents like DMF, dioxane, and toluene.

  • Lack of Directing Effect:

    • Cause: In the absence of a directing group, the reaction may proceed at the most sterically accessible or electronically favorable position.

    • Solution: Introduce a directing group at a specific position (e.g., N1) to force the catalyst to functionalize a neighboring C-H bond. This is a powerful strategy for achieving high regioselectivity.[4]

Data Presentation

Table 1: Effect of Different Bases on the Pd-catalyzed Direct C8-H Arylation of Adenosine with Aryl Halides[2]
EntryAryl HalideBaseCo-catalystTemperature (°C)Time (h)Yield of C8-arylated product (%)
1IodobenzenePiperidineCuI1251350 (plus N6,8-diarylated byproduct)
2IodobenzeneCs₂CO₃CuI1201375
3BromobenzeneCs₂CO₃CuI1201368
44-IodoanisoleCs₂CO₃CuI1201382
54-BromoanisoleCs₂CO₃CuI1201371
Table 2: Substrate Scope for Photoredox/Nickel-Catalyzed C6-Alkylation of 6-Chloropurine Riboside[2][3]
EntryAlkyl BromideProductYield (%)
1Cyclopentyl bromide6-Cyclopentylpurine riboside59
2Cyclobutyl bromide6-Cyclobutylpurine riboside37
3Cyclohexyl bromide6-Cyclohexylpurine riboside54
41-Bromoadamantane6-(1-Adamantyl)purine riboside96
5Isopropyl bromide6-Isopropylpurine riboside45

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C8-Arylation of Adenosine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Adenosine

  • Aryl iodide or aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add adenosine (1.0 mmol), the aryl halide (1.2 mmol), Cs₂CO₃ (2.0 mmol), and CuI (0.2 mmol).

  • Seal the tube with a septum and purge with inert gas for 10-15 minutes.

  • Add Pd(OAc)₂ (0.05 mmol) to the tube under a positive flow of inert gas.

  • Add anhydrous DMF (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 120°C.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C8-arylated adenosine.

Protocol 2: General Procedure for Photoredox/Nickel-Catalyzed C6-Alkylation of this compound[2][3]

Materials:

  • This compound

  • Alkyl bromide

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)

  • [Ni(dtbbpy)(H₂O)₄]Cl₂ (nickel catalyst)

  • (TMS)₃SiOH

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, add this compound (0.17 mmol), the alkyl bromide (0.34 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.0034 mmol, 2 mol%), [Ni(dtbbpy)(H₂O)₄]Cl₂ (0.017 mmol, 10 mol%), (TMS)₃SiOH (0.17 mmol), and Na₂CO₃ (0.51 mmol) to a vial.

  • Add anhydrous DMF (1.7 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED lamp for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

comparing the antiviral activity of 6-Chloropurine riboside with mizoribine and ribavirin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Antiviral Activities of 6-Chloropurine Riboside, Mizoribine, and Ribavirin

This guide provides a detailed comparison of the antiviral activities of three nucleoside analogs: this compound, mizoribine, and ribavirin. It is intended for researchers, scientists, and professionals in the field of drug development, offering a concise overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Antiviral Efficacy

The antiviral activities of this compound, mizoribine, and ribavirin have been evaluated against a range of viruses. The most direct comparisons have been made in studies investigating inhibitors of Severe Acute Respiratory Syndrome-associated Coronavirus (SARS-CoV). Mizoribine has demonstrated the most potent activity against SARS-CoV, followed by this compound and then ribavirin.[1][2][3]

The table below summarizes the 50% inhibitory concentrations (IC50) or 50% effective concentrations (EC50) and the 50% cytotoxic concentrations (CC50) for each compound against various viruses. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50/EC50, is also provided as a measure of the compound's therapeutic window.

CompoundVirusStrain(s)Cell LineIC50 / EC50CC50Selectivity Index (SI)
This compound SARS-CoVFrankfurt-1Vero E648.7 µM[3]> 300 µM[3]> 6.2[3]
Varicella-zoster virus (VZV)Not SpecifiedNot SpecifiedPotent Activity[4]Not SpecifiedNot Specified
Herpes Simplex Virus 1/2Not SpecifiedNot SpecifiedModerate Activity[4]Not SpecifiedNot Specified
Mizoribine SARS-CoVFrankfurt-1Vero E63.5 µg/mL (~13.5 µM)[1][2]> 200 µg/mL[1][2]> 57.1[1][2]
SARS-CoVHKU39849Vero E616 µg/mL (~61.7 µM)[1][2]> 200 µg/mL[1][2]> 12.5[1][2]
Foot-and-Mouth Disease VirusO/MY98/BY/2010IBRS-221.39 µM[5]> 100 µM[5]> 4.7[5]
Ribavirin SARS-CoVFrankfurt-1Vero E620 µg/mL (~81.9 µM)[1][2]> 200 µg/mL[1][2]> 10[1][2]
SARS-CoVHKU39849Vero E680 µg/mL (~327.6 µM)[1][2]> 200 µg/mL[1][2]> 2.5[1][2]
Hepatitis E Virus (HEV)Kernow-C1 p6Huh73 ± 2 µM[6]> 100 µM[6]> 33.3[6]
Respiratory Syncytial VirusMultipleNot Specified1.38 - 5.3 µg/mL (~5.6 - 21.7 µM)[7]Not SpecifiedNot Specified
SFTS VirusNot SpecifiedVero3.69 - 8.72 µg/mL (~15.1 - 35.7 µM)[8]> 31.3 µg/mL[8]~3.6 - 8.5

Mechanisms of Antiviral Action

While all three are nucleoside analogs, their mechanisms of action vary, providing different strategies for viral inhibition.

Mizoribine and Ribavirin: IMPDH Inhibition Both mizoribine and ribavirin are known inhibitors of the host enzyme inosine-5'-monophosphate dehydrogenase (IMPDH).[1][9][10] This enzyme is critical for the de novo synthesis of guanine nucleotides.[9][10][11] By inhibiting IMPDH, these drugs deplete the intracellular pool of guanosine triphosphate (GTP), a vital building block for viral RNA and DNA synthesis, thereby halting viral replication.[9][12] Mizoribine is converted to its active form, mizoribine-5'-monophosphate, by adenosine kinase to exert this effect.[2][10]

G cluster_pathway De Novo Guanosine Synthesis Pathway cluster_inhibitors Inhibitors IMP Inosine-5'-monophosphate (IMP) XMP Xanthosine-5'-monophosphate (XMP) IMP->XMP IMPDH IMPDH_label IMPDH GMP Guanosine-5'-monophosphate (GMP) XMP->GMP GMP Synthetase GTP Guanosine Triphosphate (GTP) GMP->GTP Phosphorylation Replication Viral Replication (RNA/DNA Synthesis) GTP->Replication Mizoribine Mizoribine-5'-P Mizoribine->Inhibition Ribavirin Ribavirin-5'-P Ribavirin->Inhibition Inhibition->IMPDH_label Inhibition

Caption: Inhibition of the IMPDH enzyme by Mizoribine and Ribavirin monophosphates.

Ribavirin: A Multifaceted Antiviral Ribavirin exhibits a broad spectrum of activity through several proposed mechanisms, making it a versatile antiviral agent.[13][14][15]

  • IMPDH Inhibition : As described above, it depletes GTP pools.[9]

  • Lethal Mutagenesis : As a guanosine analog, ribavirin triphosphate can be incorporated into newly synthesized viral RNA.[13][16] This incorporation leads to mutations in the viral genome, pushing the virus beyond its error threshold, a concept known as "error catastrophe".[13][15]

  • Direct Polymerase Inhibition : Ribavirin triphosphate can directly compete with GTP for binding to viral RNA-dependent RNA polymerase, inhibiting viral replication.[13]

  • mRNA Capping Interference : Ribavirin can interfere with the capping of viral mRNA, which is essential for its stability and translation into viral proteins.[15][16]

  • Immunomodulation : Ribavirin can also modulate the host immune response, typically by promoting a Th1-type response, which is more effective at clearing viral infections.[9][15]

G cluster_mechanisms Antiviral Mechanisms of Ribavirin cluster_outcomes Consequences Ribavirin Ribavirin M1 IMPDH Inhibition Ribavirin->M1 M2 Lethal Mutagenesis Ribavirin->M2 M3 Polymerase Inhibition Ribavirin->M3 M4 mRNA Cap Inhibition Ribavirin->M4 M5 Immunomodulation Ribavirin->M5 O1 GTP Pool Depletion M1->O1 O2 Viral Genome Hypermutation M2->O2 O3 Inhibition of Viral RNA Synthesis M3->O3 O4 Reduced Viral Protein Translation M4->O4 O5 Enhanced Viral Clearance M5->O5 Viral_Inhibition Inhibition of Viral Replication O1->Viral_Inhibition O2->Viral_Inhibition O3->Viral_Inhibition O4->Viral_Inhibition O5->Viral_Inhibition G A 1. Seed Cells (e.g., Vero E6) B 2. Infect with Virus (e.g., SARS-CoV) A->B 24h C 3. Add Overlay Medium + Antiviral Compound B->C 1h D 4. Incubate (e.g., 3 days) C->D E 5. Stain & Count Plaques D->E F 6. Calculate IC50 E->F

References

structure-activity relationship of 6-modified purine riboside analogues as hSTING activators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 6-modified purine riboside analogues as activators of the human Stimulator of Interferon Genes (hSTING) protein. The structure-activity relationship (SAR) of these compounds is explored, and their performance is compared with other classes of STING agonists. This document is intended for researchers, scientists, and drug development professionals working in immunology and oncology.

Introduction to hSTING Activation

The stimulator of interferon genes (STING) is a critical component of the innate immune system. As a transmembrane protein residing in the endoplasmic reticulum, STING plays a pivotal role in detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate an adaptive immune response. This has positioned STING as a promising therapeutic target for various applications, including cancer immunotherapy, vaccines, and infectious diseases.[1][2]

A variety of STING agonists have been developed, broadly categorized as cyclic dinucleotides (CDNs), non-nucleotide small molecules, and the focus of this guide, nucleoside analogues. The 6-modified purine riboside analogues represent a novel class of hSTING activators with potential advantages over other types of agonists.

Structure-Activity Relationship of 6-Modified Purine Riboside Analogues

A study by Bonnac et al. (2020) described the synthesis and evaluation of twenty-nine 6-modified purine riboside analogues for their ability to activate hSTING. The core structure of these analogues is a purine riboside, with modifications primarily at the 6-position of the purine ring.

The key findings from the structure-activity relationship studies indicate that the nature of the substituent at the 6-position significantly influences hSTING activation. Specifically, 6-O-alkyl purine riboside analogues were identified as active hSTING activators. The length and branching of the alkyl chain, as well as the presence of other functional groups, were found to modulate the potency of these compounds. Some of these analogues were shown to activate hSTING without associated cytotoxicity, a crucial aspect for therapeutic development.

Due to the inability to access the full quantitative dataset from the primary publication, a detailed table of all twenty-nine analogues and their corresponding EC50 values cannot be provided at this time. However, the available information highlights the promise of 6-O-alkyl modifications for potent hSTING activation.

Comparison with Alternative hSTING Activators

The 6-modified purine riboside analogues are one of several classes of compounds that can activate hSTING. A comparison with other well-established STING agonists, such as cyclic dinucleotides and non-nucleotide agonists, is essential for understanding their relative therapeutic potential.

Data Presentation: Comparative Potency of STING Agonists

The following tables summarize the potency of representative STING agonists from different classes. The data is presented as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) from competitive binding assays.

Table 1: Potency of 6-Modified Purine Riboside Analogues and Other Nucleoside Analogues

Compound ClassSpecific Compound/ModificationPotency (EC50/IC50)Cell Line/AssayReference
6-Modified Purine Riboside Analogues 6-O-alkyl substitutionActive (Specific EC50 values not available)THP1-Dual™ Cells
Other Purine Analogues 6-Mercaptopurine RibosideNot reported as a direct STING activatorN/A

Table 2: Potency of Cyclic Dinucleotide (CDN) STING Agonists

CompoundPotency (EC50)Cell Line/AssayReference
2'3'-cGAMP~20 nML929 cells (IFNβ induction)
3'3'-cGAMP15 - 42 nML929 cells (IFNβ induction)
c-di-GMP>500 nML929 cells (IFNβ induction)

Table 3: Potency of Non-Nucleotide STING Agonists

CompoundPotency (EC50/IC50)Cell Line/AssayReference
diABZI130 nM (EC50, IFN-β induction)Human PBMCs
diABZI20 ± 0.8 nM (IC50, binding)hSTING competitive binding
MSA-2Low µM (EC50)Human STING activation
MSA-2 (covalent dimer)8 ± 7 nM (EC50, IFN-β secretion)THP-1 cells
SR-7173.6 µM (EC80, IFN-β induction)Not specified
SR-7177.8 µM (IC50, binding)hSTING competitive binding

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of STING agonists.

hSTING Activation Assay in THP1-Dual™ Reporter Cells

This assay is commonly used to screen for and characterize STING agonists by measuring the activation of downstream signaling pathways.

1. Cell Culture:

  • THP1-Dual™ cells (InvivoGen) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 µg/mL Normocin™, and 10 µg/mL Blasticidin. For selection, Zeocin™ is added at 100 µg/mL.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Cell Seeding: Seed THP1-Dual™ cells into a 96-well plate at a density of 100,000 to 200,000 cells per well in 180 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of the test compounds (6-modified purine riboside analogues or other STING agonists) in culture medium. Add 20 µL of the compound dilutions to the respective wells. Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

3. Reporter Gene Detection (Luciferase Assay):

  • The activation of the IRF pathway is measured by the activity of Lucia luciferase, a secreted luciferase.

  • Sample Collection: After incubation, collect 20 µL of the cell culture supernatant.

  • Assay Reagent: Prepare the QUANTI-Luc™ reagent (InvivoGen) according to the manufacturer's instructions.

  • Measurement: Add 50 µL of the QUANTI-Luc™ reagent to a well of a white 96-well plate, then add the 20 µL of supernatant. Measure the luminescence immediately using a luminometer.

4. Data Analysis:

  • The relative light units (RLU) are plotted against the compound concentration.

  • The EC50 values are calculated using a non-linear regression analysis (e.g., log(agonist) vs. response) in a suitable software like GraphPad Prism.

Mandatory Visualization

STING Signaling Pathway

STING_Signaling_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (dimer) cGAMP->STING_ER binds & activates STING_agonist 6-Modified Purine Riboside Analogue STING_agonist->STING_ER binds & activates STING_Golgi Activated STING (oligomer) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 dimerizes p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc translocates IFN_genes IFN-I Genes p_IRF3_nuc->IFN_genes induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes p_IRF3_nuc->Cytokine_genes induces transcription Experimental_Workflow Experimental Workflow for hSTING Activator Screening start Start cell_culture Culture THP1-Dual™ Cells start->cell_culture seeding Seed Cells into 96-well Plate cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 18-24h at 37°C, 5% CO₂ treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection luciferase_assay Perform Luciferase Assay (QUANTI-Luc™) supernatant_collection->luciferase_assay data_acquisition Measure Luminescence luciferase_assay->data_acquisition data_analysis Analyze Data & Calculate EC50 data_acquisition->data_analysis end End data_analysis->end

References

Comparative Analysis of 6-Chloropurine Riboside and 6-Mercaptopurine in Leukemia Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two key purine analogs, 6-Chloropurine riboside and 6-mercaptopurine, in the context of leukemia cell treatment. This document outlines their mechanisms of action, presents available experimental data on their efficacy, and provides detailed protocols for relevant assays.

Introduction

Purine analogs are a cornerstone in the chemotherapy of hematological malignancies. By mimicking endogenous purines, these compounds disrupt nucleic acid synthesis and cellular metabolism, leading to cytotoxicity in rapidly proliferating cancer cells. 6-mercaptopurine (6-MP) is a well-established antimetabolite used in the maintenance therapy of acute lymphoblastic leukemia (ALL). This compound, a related purine nucleoside analog, has also demonstrated antitumor activity. This guide offers a side-by-side comparison of these two compounds to inform further research and drug development efforts.

Mechanism of Action

6-Mercaptopurine (6-MP)

6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism of action is multifaceted and involves several key steps[1]:

  • Metabolic Activation: 6-MP is converted to its active ribonucleotide form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP is a pivotal metabolite that can follow multiple pathways.

  • Inhibition of De Novo Purine Synthesis: TIMP can be methylated to methylthioinosine monophosphate (Me-TIMP), which is a potent inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT). PPAT catalyzes the first committed step of de novo purine synthesis. Inhibition of this pathway depletes the intracellular pool of purine nucleotides necessary for DNA and RNA synthesis[2][3].

  • Incorporation into Nucleic Acids: TIMP can be further metabolized to thioguanosine triphosphate (TGTP) and deoxythioguanosine triphosphate (dTGTP). These thiopurine nucleotides are incorporated into RNA and DNA, respectively. The incorporation of dTGTP into DNA is a major contributor to 6-MP's cytotoxicity, leading to DNA strand breaks and triggering apoptosis[4].

This compound

Information on the precise mechanism of action of this compound is less extensive compared to 6-MP. However, as a purine nucleoside analog, its anticancer effects are believed to stem from its ability to interfere with nucleic acid synthesis and induce apoptosis[5].

  • Metabolic Activation: It is likely that this compound is phosphorylated intracellularly to its nucleotide form to become active.

  • Inhibition of DNA Synthesis: The activated form of this compound can inhibit enzymes involved in the purine biosynthesis pathway or be incorporated into DNA and RNA, leading to the disruption of their synthesis and function.

  • Induction of Apoptosis and Cell Cycle Arrest: Studies on 6-chloropurine derivatives have shown induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells[5]. Another derivative, 9-norbornyl-6-chloropurine, has been shown to induce cytotoxicity by depleting cellular glutathione (GSH) levels, suggesting a potential alternative mechanism for some 6-chloropurine compounds[6].

Quantitative Data Presentation

Direct comparative studies providing IC50 values, apoptosis rates, and cell cycle analysis for this compound alongside 6-mercaptopurine in the same leukemia cell lines are limited in the publicly available literature. The following tables summarize available data for each compound from various studies. It is important to note that experimental conditions such as cell line, drug exposure time, and assay method can significantly influence these values.

Table 1: IC50 Values of 6-Mercaptopurine in Various Leukemia Cell Lines

Cell LineIC50 Value (µM)Exposure TimeAssayReference
Jurkat1.0948hMTT[3]
Jurkat4.25 (20% inhibition)24hTrypan Blue[7]
Jurkat8.5 (40% inhibition)24hTrypan Blue[7]
MOLT-42 - 10ProlongedCell Growth[1]
CCRF-CEMNo significant growth arrest48hNot specified[8]
HL-60No significant growth arrest48hNot specified[8]
U937No significant growth arrest48hNot specified[8]
K562>10072hMTT[9]

Table 2: Effects of 6-Mercaptopurine on Apoptosis and Cell Cycle in Leukemia Cells

Cell LineEffect on ApoptosisEffect on Cell CycleConcentration & TimeReference
JurkatIncreased apoptosis-Not specified
JurkatTime-dependent increase in apoptosisArrest in S and G2/M phases50 µM, 24-72h[10][11]
P388 (murine)Delayed apoptosis with DNA fragmentationG2 arrestNot specified[4]
Neural Progenitor CellsIncreased apoptosisAccumulation in G2/M, S, and sub-G1 phases50 mg/kg in vivo[12]
MOLT-4Increased cell deathDelay in S phase, arrest in G2/M phase2 µM and 10 µM, prolonged[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by 6-mercaptopurine and the proposed mechanism for 6-chloropurine derivatives, as well as a generalized experimental workflow.

6-Mercaptopurine_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 6-MP_ext 6-Mercaptopurine 6-MP_int 6-Mercaptopurine 6-MP_ext->6-MP_int Transport TIMP Thioinosine monophosphate (TIMP) 6-MP_int->TIMP HGPRT Me-TIMP Methylthioinosine monophosphate (Me-TIMP) TIMP->Me-TIMP TPMT TXMP Thioxanthosine monophosphate (TXMP) TIMP->TXMP IMPDH Purine_synthesis De Novo Purine Synthesis Me-TIMP->Purine_synthesis Inhibition TGMP Thioguanosine monophosphate (TGMP) TXMP->TGMP dTGTP Deoxythioguanosine triphosphate (dTGTP) TGMP->dTGTP DNA_RNA DNA & RNA (Incorporation) dTGTP->DNA_RNA

Metabolic activation pathway of 6-Mercaptopurine.

6-Chloropurine_Derivative_Mechanism NCP 9-Norbornyl-6-chloropurine (6-CP derivative) GST Glutathione S-transferase (GST) NCP->GST Metabolized by GSH_depletion GSH Depletion NCP->GSH_depletion Induces GSH Glutathione (GSH) GST->GSH_depletion Cytotoxicity Increased Cytotoxicity GSH_depletion->Cytotoxicity

Proposed mechanism of a 6-Chloropurine derivative.

Experimental_Workflow cluster_assays Assays start Leukemia Cell Culture treatment Treat with 6-CP Riboside or 6-Mercaptopurine start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt Cell Viability (MTT Assay) incubation->mtt apoptosis Apoptosis (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle (Propidium Iodide Staining) incubation->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Generalized experimental workflow for comparative analysis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and 6-mercaptopurine on leukemia cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Drug Treatment: Prepare serial dilutions of this compound and 6-mercaptopurine in culture medium. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound and 6-mercaptopurine.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed and treat leukemia cells with the desired concentrations of this compound and 6-mercaptopurine for the desired time points.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound and 6-mercaptopurine on the cell cycle distribution of leukemia cells.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. By analyzing the fluorescence intensity of a population of cells, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat leukemia cells with the compounds of interest for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to degrade RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

Conclusion

6-mercaptopurine is a well-characterized antimetabolite with a clear mechanism of action involving the disruption of de novo purine synthesis and incorporation into nucleic acids. This compound, while also showing promise as an anti-leukemic agent, requires further investigation to fully elucidate its mechanism and comparative efficacy. The available data suggests that both compounds induce apoptosis and affect the cell cycle, but direct quantitative comparisons are needed. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies, which will be crucial for understanding the relative therapeutic potential of these purine analogs in the treatment of leukemia.

References

The Critical Role of the 6-Chlorine Atom in the Biological Activity of Purine Nucleosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a chlorine atom at the 6-position of the purine nucleoside scaffold has proven to be a pivotal modification in the development of potent therapeutic agents. This halogenation significantly influences the compound's electronic properties, metabolic stability, and interaction with biological targets, leading to enhanced anticancer and antiviral activities. This guide provides an objective comparison of 6-chloro-purine nucleosides with their non-chlorinated or otherwise modified counterparts, supported by experimental data, to elucidate the precise role of the 6-chlorine atom.

I. Comparative Biological Activity: The Impact of the 6-Chlorine Moiety

The presence of a chlorine atom at the 6-position of the purine ring is a key determinant of the biological efficacy of many nucleoside analogs. This is evident across both anticancer and antiviral applications, where 6-chloro derivatives consistently demonstrate superior or distinct activity profiles when compared to their unsubstituted or alternatively substituted parent compounds.

Anticancer Activity

Studies have shown that 6-chloropurine nucleosides exhibit significant cytotoxicity against a range of human cancer cell lines. The 6-chlorine atom is thought to contribute to this activity by acting as a good leaving group, facilitating covalent bond formation with target enzymes, or by altering the electronic distribution of the purine ring to enhance non-covalent interactions.

A series of novel 6-chloropurine nucleosides linked to perbenzylated hexosyl residues were evaluated for their antitumor potential against a panel of human cancer cell lines. The results, presented in Table 1, highlight the potent cytotoxic effects of these compounds, with GI50 values in the micromolar range, comparable to the established chemotherapeutic agent, cladribine.[1]

Table 1: Anticancer Activity (GI50, µM) of 6-Chloropurine Nucleosides in Human Cancer Cell Lines

CompoundHeLa (Cervical)MCF-7 (Breast)DU-145 (Prostate)A549 (Lung)HepG2 (Liver)HT-29 (Colon)
Compound A (6-chloro-purine derivative) < 11-101-101-10< 11-10
Compound B (6-chloro-purine derivative) 1-10< 11-10< 1< 1< 1
Compound C (2-acetamido-6-chloropurine derivative) 1-101-10< 11-101-101-10

Data summarized from a study on new antitumor 6-chloropurine nucleosides.[1] The exact structures of compounds A, B, and C are detailed in the original publication.

Antiviral Activity

The importance of the 6-chlorine atom is also pronounced in the context of antiviral drug development. Research on anti-SARS-CoV agents revealed that a 6-chloropurine ribonucleoside (Compound 1) exhibited potent activity, whereas its analogs with a methoxy (-OMe, Compound 3) or methylthio (-SMe, Compound 4) group at the 6-position were inactive.[2] This suggests that the electrophilic nature of the C-Cl bond is crucial for its antiviral mechanism, possibly through irreversible inhibition of a key viral enzyme.[2]

Further studies have demonstrated the activity of 6-chloropurine arabinoside against a range of DNA viruses. The data presented in Table 2 showcases the inhibitory effects of this compound.

Table 2: Antiviral Activity (IC50, µg/mL) of 6-Chloropurine Arabinoside against DNA Viruses

VirusIC50 (µg/mL)
Varicella-Zoster Virus (VZV) 0.02
Herpes Simplex Virus Type 1 (HSV-1) 2.5
Herpes Simplex Virus Type 2 (HSV-2) 2.5
Vaccinia Virus 1.0

Data represents the concentration required to inhibit viral replication by 50%.

II. Signaling Pathways Modulated by 6-Chloropurine Nucleosides

The biological effects of 6-chloropurine nucleosides are mediated through their interaction with and modulation of key cellular signaling pathways. Two prominent pathways affected are the intrinsic apoptosis pathway and the mTOR signaling pathway.

Induction of Apoptosis

Several 6-chloropurine nucleosides have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1] This is a critical mechanism for their anticancer activity. The intrinsic apoptosis pathway is often initiated by cellular stress, such as that induced by chemotherapeutic agents. This leads to the activation of pro-apoptotic proteins like Bax and Bak, which in turn cause the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program. Anti-apoptotic proteins, such as Bcl-2, normally inhibit this process. Evidence suggests that 6-chloropurine nucleosides can downregulate Bcl-2 and activate caspases, thereby promoting apoptosis.[1][3][4]

6-Chloropurine_Nucleoside 6-Chloropurine_Nucleoside Cellular_Stress Cellular_Stress 6-Chloropurine_Nucleoside->Cellular_Stress Bcl2 Bcl-2 (Anti-apoptotic) 6-Chloropurine_Nucleoside->Bcl2 Bax_Bak Bax/Bak (Pro-apoptotic) Cellular_Stress->Bax_Bak Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade (e.g., Caspase-3) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis 6_Chloropurine_Nucleoside 6-Chloropurine Nucleoside Purine_Metabolism Purine Metabolism 6_Chloropurine_Nucleoside->Purine_Metabolism Purine_Nucleotide_Pool Purine Nucleotide Pool Purine_Metabolism->Purine_Nucleotide_Pool mTORC1 mTORC1 Purine_Nucleotide_Pool->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis_Cell_Growth Protein Synthesis & Cell Growth S6K1->Protein_Synthesis_Cell_Growth 4EBP1->Protein_Synthesis_Cell_Growth

References

comparing the efficacy of different synthetic routes to 6-Chloropurine riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Chloropurine riboside is a key intermediate in the synthesis of numerous biologically active nucleoside analogs, including antiviral and anticancer agents. The efficiency of its synthesis is therefore of critical importance. This guide provides a comparative analysis of the four primary synthetic routes to this compound, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Typical Yield Reaction Time Scalability Key Advantages Key Disadvantages
1. Direct Chlorination of Inosine InosineAcylating agents (e.g., Benzoyl chloride), Chlorinating agents (e.g., POCl₃)Good to HighMulti-dayModerate to HighReadily available starting material.Multi-step process involving protection and deprotection.
2. One-Pot Synthesis from Chloropyrimidines Substituted Chloropyrimidines, Ribose derivativesTMSOTfModerate to HighHoursModerateConvergent and time-efficient.Requires synthesis of specialized pyrimidine precursors.
3. Enzymatic Synthesis 6-Chloropurine, Ribose sourceWhole cells (e.g., Lactobacillus helveticus) or isolated enzymes (Nucleoside phosphorylases)VariableHours to DaysPotentially HighHigh selectivity, mild reaction conditions.Requires specific biocatalysts, potential for low yields.
4. Glycosylation of 6-Chloropurine 6-Chloropurine, Activated riboseLewis acids (e.g., TMSOTf), Silylating agents (e.g., BSA)Moderate to HighHours to DaysHighDirect coupling of pre-formed purine and ribose.Potential for formation of N7-isomer, requires activated sugar.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflow for each of the four main synthetic routes to this compound.

cluster_0 1. Direct Chlorination of Inosine cluster_1 2. One-Pot Synthesis cluster_2 3. Enzymatic Synthesis cluster_3 4. Glycosylation of 6-Chloropurine a0 Inosine a1 Protection of Ribose Hydroxyls a0->a1 a2 Chlorination of Purine Ring a1->a2 a3 Deprotection a2->a3 a4 This compound a3->a4 b0 Chloropyrimidine Derivative b2 One-Pot Glycosylation & Cyclization b0->b2 b1 Ribose Derivative b1->b2 b3 This compound b2->b3 c0 6-Chloropurine c2 Biocatalyst (e.g., Lactobacillus sp.) c0->c2 c1 Ribose Source c1->c2 c3 This compound c2->c3 d0 6-Chloropurine d2 Vorbrüggen Glycosylation d0->d2 d1 Activated Ribose Derivative d1->d2 d3 Protected this compound d2->d3 d4 Deprotection d3->d4 d5 This compound d4->d5

Caption: Comparative workflows of the four main synthetic routes to this compound.

Experimental Protocols

Synthesis via Direct Chlorination of Inosine

This classical multi-step approach involves the protection of the hydroxyl groups of the ribose moiety of inosine, followed by chlorination of the purine ring, and subsequent deprotection to yield this compound. A common variation involves the use of benzoyl protecting groups.

Step 1: Per-O-benzoylation of Inosine

  • Inosine is suspended in a suitable solvent such as pyridine.

  • The mixture is cooled in an ice bath, and benzoyl chloride is added dropwise.

  • The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then worked up to isolate the protected 2',3',5'-tri-O-benzoyl-inosine.

Step 2: Chlorination of Protected Inosine

  • The protected inosine is dissolved in a solvent like N,N-dimethylformamide (DMF).

  • A chlorinating agent, such as phosphoryl chloride (POCl₃), is added.

  • The reaction is heated to facilitate the conversion to the 6-chloro derivative.

  • After completion, the reaction is carefully quenched and the product, 6-chloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine, is isolated.

Step 3: Deprotection to this compound

  • The protected this compound is dissolved in a methanolic solution.

  • A catalytic amount of sodium methoxide is added to facilitate the removal of the benzoyl groups.

  • The reaction is stirred at room temperature until deprotection is complete.

  • The product, this compound, is then isolated by filtration or chromatography. A reported yield for a similar deprotection of an acetylated precursor is 86.4%.[1]

One-Pot Synthesis from Chloropyrimidines

This convergent method allows for the rapid assembly of the this compound scaffold from a substituted chloropyrimidine and a ribose derivative in a single reaction vessel.[2]

Protocol:

  • A suitably substituted amidinoaminochloropyrimidine precursor is prepared.

  • This pyrimidine derivative and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribose are mixed in an appropriate solvent.

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added to the mixture to catalyze the glycosylation and subsequent cyclization to form the purine ring.[2]

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched and the protected this compound is isolated and subsequently deprotected as described in the previous method.

Enzymatic Synthesis

Biocatalytic methods offer a green and highly selective alternative for the synthesis of this compound. Whole-cell systems or isolated enzymes can be employed.

Protocol using Whole Cells of Lactobacillus helveticus :[3]

  • Cells of Lactobacillus helveticus are cultured and harvested.

  • The whole cells are used as a biocatalyst in a reaction mixture containing 6-chloropurine and a ribose donor (e.g., ribose-1-phosphate or inosine).

  • The reaction is carried out in a suitable buffer at an optimized pH and temperature.

  • The formation of this compound is monitored over time using HPLC.

  • Once the reaction reaches equilibrium or completion, the product is isolated from the reaction mixture and purified.

Glycosylation of 6-Chloropurine

This route involves the direct coupling of the pre-formed 6-chloropurine base with an activated ribose derivative, a common method being the Vorbrüggen glycosylation.[4]

Protocol for Vorbrüggen Glycosylation:

  • 6-Chloropurine is suspended in an anhydrous solvent such as acetonitrile.

  • A silylating agent, for example, N,O-bis(trimethylsilyl)acetamide (BSA), is added to the suspension, and the mixture is heated to obtain a clear solution of the silylated purine.

  • A solution of a protected and activated ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is added.

  • A Lewis acid catalyst, typically TMSOTf, is then added dropwise at a controlled temperature.[4]

  • The reaction is stirred at an elevated temperature until the starting materials are consumed.

  • The reaction is then worked up, and the resulting protected this compound is deprotected to afford the final product. A study on a similar glycosylation reported a yield of 73%.[4]

References

comparative study of 6-Chloropurine riboside analogs with modifications at the C2' and C5' positions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-chloropurine riboside analogs with modifications at the C2' and C5' positions of the ribose moiety. This compound is a purine nucleoside analog with known cytotoxic and antiviral properties, making it a valuable lead compound in drug discovery.[1] Modifications at the C2' and C5' positions of the ribose ring can significantly impact the biological activity, selectivity, and pharmacokinetic properties of these analogs. This guide summarizes available experimental data to facilitate the comparison of their performance and provides detailed experimental protocols for key biological assays.

Data Presentation: Comparative Biological Activity

The following tables summarize the reported biological activities of various this compound analogs. It is important to note that the data presented has been compiled from different studies, and direct comparison may be limited due to variations in experimental conditions, cell lines, and virus strains used.

Table 1: Comparative Cytotoxicity of this compound Analogs

Compound/AnalogModification(s)Cell LineAssayIC50 (µM)Reference
This compoundUnmodifiedVero E6WST-1>300[2]
Analog 15'-O-BenzoylVero E6WST-1155[2]
Cladribine (2-Chloro-2'-deoxyadenosine)2'-Deoxy, 2-ChloroU266, RPMI8226, MM1.SNot Specified2.43, 0.75, 0.18[3]
6-phenylpurine ribonucleosides (various 4-X-substituents)6-Phenyl substitutionCCRF-CEM, HeLa, L1210Not Specified0.25 - 20[4]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxic activity.

Table 2: Comparative Antiviral Activity of this compound Analogs

Compound/AnalogModification(s)VirusCell LineAssayEC50 (µM)Reference
This compoundUnmodifiedSARS-CoVVero E6Plaque Reduction48.7[2]
Analog 15'-O-BenzoylSARS-CoVVero E6Plaque Reduction14.5[2]
6-Chloropurine arabinoside2'-epimer (Arabinose)Varicella-zoster virus (VZV)Not SpecifiedNot SpecifiedPotent activity[5]
6-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine2'-Deoxy-2'-fluoro (arabino)Varicella-zoster virus (VZV)Not SpecifiedNot SpecifiedNo activity[5]

Note: EC50 is the concentration of a drug that is required for 50% effectiveness in vitro. A lower EC50 value indicates a higher antiviral activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound analogs are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability and cytotoxicity based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the this compound analogs and incubate for the desired period (e.g., 48-72 hours). Include untreated cells as a control.

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA solution and wash the plates five times with 1% acetic acid to remove excess TCA. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

  • 24-well plates

  • Confluent host cell monolayers (e.g., Vero E6 for SARS-CoV)

  • Virus stock of known titer

  • Overlay medium (e.g., containing 0.5% carboxymethylcellulose or agarose)

  • Crystal violet solution (0.1% w/v in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

  • Virus Infection: Aspirate the culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with medium containing serial dilutions of the this compound analogs. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 3-4 days).

  • Plaque Visualization: Aspirate the overlay medium, fix the cells with a suitable fixative (e.g., 10% formalin), and stain with crystal violet solution.

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well.

  • Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling pathway, such as caspases and Bcl-2 family proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the this compound analogs for the desired time. Lyse the cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and incubate with ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation start This compound mod_c2 C2' Modification (e.g., -F, -O-Me) start->mod_c2 mod_c5 C5' Modification (e.g., -OBz, -OTr) start->mod_c5 analogs Library of Analogs mod_c2->analogs mod_c5->analogs cytotoxicity Cytotoxicity Assay (e.g., SRB) analogs->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction) analogs->antiviral data Data Analysis (IC50, EC50) cytotoxicity->data antiviral->data mechanism Mechanism of Action (e.g., Apoptosis Assay) data->mechanism

Caption: General experimental workflow for the comparative study of this compound analogs.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR) disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage (by 6-CPR analogs) p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis bcl2 Anti-apoptotic Bcl-2 proteins bcl2->bax_bak

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

Assessing the Selectivity of 6-Chloropurine Riboside Derivatives for Viral vs. Human Polymerases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe antiviral therapies is a cornerstone of modern medicine. Nucleoside analogs, a class of compounds that mimic natural building blocks of DNA and RNA, have proven to be a particularly fruitful area of research. Among these, 6-Chloropurine riboside and its derivatives are emerging as promising candidates for antiviral drug development. A critical determinant of their therapeutic potential lies in their selectivity: the ability to potently inhibit viral polymerases while sparing their human counterparts. This guide provides a comparative overview of the assessment of this selectivity, supported by available experimental data and detailed methodologies.

The Imperative of Selectivity

The mechanism of action for most nucleoside analog antivirals involves intracellular phosphorylation to their active triphosphate form.[1] This active metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain by the viral polymerase.[1] Incorporation of the analog often leads to chain termination, thereby halting viral replication.

However, human cells also possess polymerases essential for DNA replication and repair (e.g., DNA polymerases α, β, and γ) and transcription (RNA polymerases I, II, and III).[2][3] If a nucleoside analog is readily incorporated by these host cell polymerases, it can lead to significant toxicity, manifesting as, for example, mitochondrial dysfunction (a known side effect of some nucleoside reverse transcriptase inhibitors that inhibit human DNA polymerase gamma).[2][4] Therefore, a high degree of selectivity for the viral polymerase over human polymerases is a paramount requirement for a viable antiviral drug candidate.

Comparative Antiviral Activity of 6-Chloropurine Nucleoside Analogues

Compound IDDerivative of this compoundAnti-SARS-CoV Activity (IC50 in µM)[5]Cytotoxicity (CC50 in µM)[5]Selectivity Index (SI = CC50/IC50)
1 Unmodified48.7>200>4.1
2 5'-O-Benzoyl108>200>1.85
6 2'-Deoxy>200>200-
7 3'-Deoxy>200>200-
11 5'-O-Benzoyl-2',3'-O-isopropylidene14.515710.8

Data from a study on nucleoside analogues as anti-SARS-CoV agents. The IC50 values were determined by a plaque reduction assay in Vero E6 cells.[5]

These results highlight that modifications to the ribose moiety of this compound can significantly impact its antiviral activity and selectivity.[5] Compound 11 , with a benzoylated 5'-hydroxyl group and an isopropylidene-protected 2' and 3'-hydroxyl group, demonstrated the most potent anti-SARS-CoV activity and the highest selectivity index in this series.[5] The unprotected 5'-hydroxyl group in compound 1 is presumed to be necessary for intracellular phosphorylation to the active triphosphate form, a common mechanism for nucleoside antivirals.[5]

Experimental Protocols for Assessing Polymerase Selectivity

To directly assess the selectivity of this compound derivatives, in vitro enzymatic assays using purified viral and human polymerases are essential. Below are detailed methodologies for key experiments.

Polymerase Inhibition Assay (General Protocol)

This assay measures the ability of the triphosphate form of a this compound derivative to inhibit the activity of a specific polymerase.

a. Preparation of this compound Triphosphate: The this compound derivative must first be chemically or enzymatically converted to its 5'-triphosphate form, as this is the active inhibitor of the polymerase.[6]

b. Reagents and Materials:

  • Purified viral polymerase (e.g., SARS-CoV-2 RdRp, Influenza A virus PB1)

  • Purified human polymerase (e.g., DNA polymerase α, DNA polymerase γ)

  • Template-primer nucleic acid duplex (RNA or DNA, depending on the polymerase)

  • Natural nucleoside triphosphates (ATP, GTP, CTP, UTP or dTTP)

  • Radiolabeled nucleoside triphosphate (e.g., [α-³²P]GTP or [³H]dGTP)

  • This compound triphosphate derivative

  • Assay buffer (specific to the polymerase, typically containing Tris-HCl, MgCl₂, DTT, and BSA)

  • Quench solution (e.g., EDTA)

  • Denaturing polyacrylamide gel

  • Phosphorimager or scintillation counter

c. Assay Procedure:

  • Prepare reaction mixtures containing the assay buffer, template-primer, and the specific polymerase.

  • Add varying concentrations of the this compound triphosphate derivative to the reaction mixtures.

  • Initiate the polymerase reaction by adding a mixture of the four natural nucleoside triphosphates, including one radiolabeled nucleotide.

  • Incubate the reactions at the optimal temperature for the polymerase for a defined period.

  • Terminate the reactions by adding the quench solution.

  • Separate the reaction products (extended primer) from the unincorporated radiolabeled nucleotide using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize and quantify the amount of incorporated radiolabel using a phosphorimager or by excising the bands from the gel and using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of the derivative and determine the IC50 value (the concentration of inhibitor required to reduce polymerase activity by 50%).

Chain Termination Assay

This assay confirms that the mechanism of inhibition is through chain termination.

a. Reagents and Materials:

  • Same as the polymerase inhibition assay, but with a specific, short template-primer of known sequence.

b. Assay Procedure:

  • Set up the polymerase reaction as described above with a specific template-primer.

  • In separate reactions, include either all four natural NTPs (control) or a mixture containing the this compound triphosphate and the other three natural NTPs.

  • After the reaction, the products are analyzed by high-resolution denaturing PAGE alongside a sequencing ladder generated from the same template-primer.

  • The presence of shorter DNA or RNA fragments that terminate at the position where the this compound analog would be incorporated indicates chain termination.[7][8]

Single Nucleotide Incorporation Assay

This assay provides a more detailed kinetic analysis of the incorporation of the nucleoside analog.

a. Reagents and Materials:

  • Similar to the general polymerase inhibition assay, with a template-primer designed to allow for the incorporation of a single nucleotide analog.

b. Assay Procedure:

  • The reaction is set up with the polymerase and the specific template-primer.

  • The reaction is initiated by adding a single nucleoside triphosphate (either the natural nucleotide or the this compound triphosphate analog).

  • The reaction is allowed to proceed for various time points and then quenched.

  • The products are analyzed by denaturing PAGE.

  • The rate of incorporation of the analog can be compared to the rate of incorporation of the natural nucleotide to determine the discrimination of the polymerase.

Visualizing the Mechanism and Assessment Workflow

To better understand the processes involved, the following diagrams illustrate the general mechanism of action of this compound derivatives and the experimental workflow for assessing their selectivity.

G cluster_cell Infected Host Cell cluster_viral_rep Viral Replication 6CPR 6-Chloropurine Riboside (Prodrug) 6CPR_MP 6-CPR-Monophosphate 6CPR->6CPR_MP Host Kinases 6CPR_DP 6-CPR-Diphosphate 6CPR_MP->6CPR_DP Host Kinases 6CPR_TP 6-CPR-Triphosphate (Active Drug) 6CPR_DP->6CPR_TP Host Kinases Viral_Polymerase Viral Polymerase 6CPR_TP->Viral_Polymerase Chain_Termination Chain Termination & Replication Inhibition Viral_Polymerase->Chain_Termination Viral_Genome Viral RNA/DNA Template Viral_Genome->Viral_Polymerase

Caption: General mechanism of action of this compound derivatives.

G Start Synthesize 6-Chloropurine Riboside Derivatives & Triphosphates Viral_Assay In vitro Inhibition Assay (Viral Polymerase) Start->Viral_Assay Human_Assay In vitro Inhibition Assay (Human Polymerases) Start->Human_Assay Calc_IC50_Viral Determine IC50 (Viral) Viral_Assay->Calc_IC50_Viral Calc_IC50_Human Determine IC50 (Human) Human_Assay->Calc_IC50_Human Calc_SI Calculate Selectivity Index (SI = IC50_Human / IC50_Viral) Calc_IC50_Viral->Calc_SI Calc_IC50_Human->Calc_SI High_SI High Selectivity: Promising Candidate Calc_SI->High_SI High SI Low_SI Low Selectivity: Potential for Toxicity Calc_SI->Low_SI Low SI

Caption: Experimental workflow for assessing polymerase selectivity.

Conclusion

The selective inhibition of viral polymerases over human polymerases is a critical hurdle in the development of safe and effective antiviral therapies based on nucleoside analogs. While comprehensive, direct comparative data for this compound derivatives are still emerging, the available information on their anti-SARS-CoV activity suggests that chemical modifications can significantly enhance their selectivity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the selectivity of novel this compound derivatives. By focusing on maximizing the selectivity index through rigorous in vitro enzymatic assays, the scientific community can advance the development of this promising class of compounds into next-generation antiviral drugs.

References

N7 versus N9 Alkylation of 6-Chloropurine: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of alkylation on the purine scaffold, particularly at the N7 and N9 positions, is a critical consideration in the design of novel therapeutic agents. The position of the alkyl substituent can profoundly influence the compound's interaction with biological targets, leading to significant differences in efficacy and selectivity. This guide provides a comparative overview of N7- and N9-alkylation products of 6-chloropurine and related purine analogs in biological assays, supported by experimental data and methodologies.

While direct comparative biological data for N7- and N9-alkylated 6-chloropurine derivatives is limited in publicly available literature, studies on closely related 6-substituted purines provide valuable insights into the potential differences in their biological activities. This guide leverages such data to illustrate the importance of isomeric substitution in drug discovery.

Comparative Biological Activity: A Case Study with 6-Aminopurine Analogs

A study by Peifer et al. on N9/N7-substituted 6-aminopurines as Vascular Endothelial Growth Factor Receptor (VEGF-R) and Epidermal Growth Factor Receptor (EGF-R) inhibitors highlights the impact of the alkylation position on kinase inhibition. The inhibitory activities of the N9 and N7 isomers of 2-(6-amino-purin)-1-(1H-indol-3-yl)ethanone were evaluated against a panel of cancer-relevant protein kinases.

Data Summary: Kinase Inhibition (IC50 µM)

Compound (Isomer)Target KinaseIC50 (µM)[1]
N9-Isomer EGF-R35[1]
VEGF-R281[1]
MNK1Inhibition observed
IRRInhibition observed
N7-Isomer EGF-R> 100 (inactive)[1]
VEGF-R225[1]
Other kinases in panelNo significant inhibition

Key Observations:

  • The N9-isomer demonstrated broader activity, inhibiting EGF-R, VEGF-R2, MNK1, and IRR.[1]

  • The N7-isomer exhibited greater selectivity, with potent inhibition of VEGF-R2 but was inactive against EGF-R and other kinases in the panel.[1]

  • This data underscores how a subtle change in the position of the substituent on the purine ring can dramatically alter the biological activity and selectivity profile of a compound.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The following is a generalized protocol for an in vitro kinase inhibition assay, based on common methodologies.

1. Reagents and Materials:

  • Kinase of interest (e.g., VEGF-R2, EGF-R)

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (N7- and N9-isomers)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplates (e.g., 384-well)

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the microplate.

  • Add the kinase and substrate solution to each well.

  • Incubate the plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C).

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent to measure kinase activity (often by quantifying the amount of ADP produced or the amount of phosphorylated substrate).

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilution Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Kinase_Substrate_Mix Kinase/Substrate Mix Add_Kinase_Substrate Add Kinase/Substrate Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution ATP Solution Add_ATP Initiate Reaction (Add ATP) ATP_Solution->Add_ATP Add_Compound->Add_Kinase_Substrate Incubate1 Pre-incubation Add_Kinase_Substrate->Incubate1 Incubate1->Add_ATP Incubate2 Incubation Add_ATP->Incubate2 Stop_Reaction Stop Reaction & Add Detection Reagent Incubate2->Stop_Reaction Read_Plate Read Plate (Signal Detection) Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition IC50_Determination Determine IC50 Calculate_Inhibition->IC50_Determination

Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathways and Rationale

The differential activity of N7 and N9 isomers can be attributed to their distinct three-dimensional structures, which affect how they fit into the ATP-binding pocket of a kinase. The placement of the alkyl group can influence key hydrogen bond interactions and steric complementarity, leading to variations in binding affinity and, consequently, inhibitory potency.

G cluster_pathway VEGF/EGF Signaling Pathway Inhibition VEGF_EGF VEGF / EGF Receptor VEGF-R / EGF-R VEGF_EGF->Receptor binds Kinase_Domain Kinase Domain Receptor->Kinase_Domain activates Downstream Downstream Signaling (Proliferation, Angiogenesis) Kinase_Domain->Downstream phosphorylates ATP ATP ATP->Kinase_Domain binds N7_Inhibitor N7-Alkyl-Purine (Selective Inhibitor) N7_Inhibitor->Kinase_Domain Inhibition Inhibition N9_Inhibitor N9-Alkyl-Purine (Broad Inhibitor) N9_Inhibitor->Kinase_Domain Inhibition->Kinase_Domain blocks ATP binding

Inhibition of receptor tyrosine kinase signaling.

Synthesis and Regioselectivity

The synthesis of N7- versus N9-alkylated purines is a well-studied area of organic chemistry. Direct alkylation of 6-chloropurine often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product.[2][3] Achieving regioselective synthesis of the N7 isomer often requires specific strategies, such as the use of protecting groups or specialized reaction conditions. The ability to synthesize and isolate pure N7 and N9 isomers is crucial for the accurate evaluation of their respective biological activities.

Conclusion

The position of alkylation on the purine ring is a critical determinant of biological activity. As illustrated by the case study on 6-aminopurine derivatives, N7- and N9-isomers can exhibit distinct potency and selectivity profiles against important drug targets like protein kinases. While direct comparative data for 6-chloropurine is not yet abundant, the principles demonstrated with related purine analogs strongly suggest that a similar divergence in biological activity can be expected.

For researchers in drug discovery, the key takeaways are:

  • Isomeric Purity is Crucial: The synthesis and separation of pure N7 and N9 isomers are essential for unambiguous biological evaluation.

  • Structure-Activity Relationships (SAR) are Isomer-Dependent: The SAR for a series of N7-substituted compounds may differ significantly from that of the corresponding N9-substituted series.

  • Opportunities for Selectivity: The less common N7 isomers may offer opportunities for developing more selective inhibitors for specific biological targets.

Further research involving the direct, parallel biological screening of N7- and N9-alkylated 6-chloropurine derivatives is warranted to fully elucidate their therapeutic potential and to guide the rational design of next-generation purine-based inhibitors.

References

A Comparative Analysis of the Cytotoxicity of 6-Chloropurine Riboside and Other Purine Nucleoside Analogs Against Human Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the cytotoxic effects of 6-Chloropurine riboside and its derivatives against a panel of human cancer cell lines. The performance of this compound is benchmarked against established purine nucleoside analogs, Cladribine and Fludarabine, providing valuable experimental data to inform preclinical cancer research and drug development.

Comparative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values of 6-chloropurine derivatives, Cladribine, and Fludarabine across various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Cell LineCancer Type6-Chloropurine Derivative IC50 (µM)
HeLaCervical Cancer33 - 35
MCF-7Breast Cancer< 1 - 10
DU-145Prostate Cancer< 1 - 10
A549Lung Cancer< 1 - 10
HepG2Liver Cancer< 1 - 25
HT-29Colon Cancer< 1 - 10
SW620Colon Cancer35
CCRF-CEMLeukemiaData for 9-norbornyl-6-chloropurine derivative

Table 1: Cytotoxicity of 6-Chloropurine Derivatives against various human cancer cell lines.

In comparison, extensive data is available for the clinically approved purine analogs, Cladribine and Fludarabine, from sources such as the National Cancer Institute's NCI-60 screen.[2][3]

Cell LineCancer TypeCladribine GI50 (µM)Fludarabine GI50 (µM)
Leukemia
CCRF-CEMLeukemia0.0280.46
K-562Leukemia0.0210.54
MOLT-4Leukemia0.0160.25
RPMI-8226Leukemia0.0521.8
SRLeukemia0.0311.1
Non-Small Cell Lung Cancer
A549Lung Cancer1.4>100
EKVXLung Cancer0.22>100
HOP-62Lung Cancer0.43>100
HOP-92Lung Cancer0.21>100
NCI-H226Lung Cancer0.59>100
NCI-H23Lung Cancer0.49>100
NCI-H322MLung Cancer0.74>100
NCI-H460Lung Cancer0.35>100
NCI-H522Lung Cancer0.18>100
Colon Cancer
COLO 205Colon Cancer1.2>100
DLD-1Colon Cancer1.3>100
HCT-116Colon Cancer1.1>100
HCT-15Colon Cancer1.5>100
HT29Colon Cancer1.7>100
KM12Colon Cancer1.3>100
SW-620Colon Cancer1.4>100
CNS Cancer
SF-268CNS Cancer0.29>100
SF-295CNS Cancer0.33>100
SF-539CNS Cancer0.31>100
SNB-19CNS Cancer0.44>100
SNB-75CNS Cancer0.24>100
U251CNS Cancer0.34>100
Melanoma
LOX IMVIMelanoma0.25>100
MALME-3MMelanoma0.39>100
M14Melanoma0.33>100
SK-MEL-2Melanoma0.36>100
SK-MEL-28Melanoma0.41>100
SK-MEL-5Melanoma0.32>100
UACC-257Melanoma0.28>100
UACC-62Melanoma0.29>100
Ovarian Cancer
IGROV1Ovarian Cancer0.45>100
OVCAR-3Ovarian Cancer0.51>100
OVCAR-4Ovarian Cancer0.38>100
OVCAR-5Ovarian Cancer0.36>100
OVCAR-8Ovarian Cancer0.34>100
NCI/ADR-RESOvarian Cancer0.78>100
SK-OV-3Ovarian Cancer1.2>100
Renal Cancer
786-0Renal Cancer0.18>100
A498Renal Cancer0.24>100
ACHNRenal Cancer0.33>100
CAKI-1Renal Cancer0.26>100
RXF 393Renal Cancer0.21>100
SN12CRenal Cancer0.23>100
TK-10Renal Cancer0.20>100
UO-31Renal Cancer0.19>100
Prostate Cancer
PC-3Prostate Cancer1.1>100
DU-145Prostate Cancer0.9>100
Breast Cancer
MCF7Breast Cancer1.3>100
MDA-MB-231Breast Cancer1.5>100
HS 578TBreast Cancer1.2>100
BT-549Breast Cancer0.9>100
T-47DBreast Cancer1.4>100
MDA-MB-468Breast Cancer1.6>100

Table 2: Comparative GI50 (50% Growth Inhibition) values for Cladribine and Fludarabine from the NCI-60 screen.[2][3]

Experimental Protocols

The following are detailed methodologies for commonly used in vitro cytotoxicity assays to determine the IC50 values of test compounds.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (this compound, Cladribine, Fludarabine)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (typically 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water, followed by air drying.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting the percentage of viable cells against the log of the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cell viability and calculate the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Mechanism of Action & Signaling Pathways

Purine nucleoside analogs like this compound exert their cytotoxic effects primarily by interfering with DNA synthesis and inducing apoptosis (programmed cell death).[4][5] Upon entering the cell, these analogs are phosphorylated to their active triphosphate forms. These triphosphates can then be incorporated into DNA, leading to the termination of DNA chain elongation and the induction of DNA strand breaks. This DNA damage is recognized by cellular sensors, which in turn activate signaling pathways that lead to apoptosis.[4]

The primary mechanism of apoptosis induction by purine analogs is through the intrinsic or mitochondrial pathway.[6] This pathway is initiated by cellular stress, such as DNA damage, and leads to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, resulting in cell death.[6]

Experimental_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis culture Maintain Human Cancer Cell Lines seed Seed Cells into 96-well Plates culture->seed treat_cells Add Compounds to Cells (48-72h incubation) seed->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells fix_stain Fixation & Staining (SRB or MTT) treat_cells->fix_stain wash_solubilize Washing & Solubilization fix_stain->wash_solubilize read_absorbance Measure Absorbance wash_solubilize->read_absorbance calc_viability Calculate Percent Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for in vitro cytotoxicity testing.

Apoptosis_Pathway cluster_entry Cellular Uptake & Activation cluster_damage DNA Damage Induction cluster_sensing Damage Sensing & Signaling cluster_mitochondrial Intrinsic Apoptosis Pathway cluster_execution Apoptotic Execution drug This compound (or other purine analog) uptake Nucleoside Transporters drug->uptake phosphorylation Phosphorylation to Triphosphate Form uptake->phosphorylation incorporation Incorporation into DNA phosphorylation->incorporation termination DNA Chain Termination & Strand Breaks incorporation->termination sensors DNA Damage Sensors (ATM, ATR) termination->sensors p53 p53 Activation sensors->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Comparative Analysis of 6-Ureidopurines and their Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationships, experimental evaluation, and mechanisms of action of 6-ureidopurines and related compounds as potential anticancer agents.

This guide provides a comparative overview of the structure-activity relationships (SAR) of 6-ureidopurines and their nucleoside analogs, along with related heterocyclic compounds incorporating a urea or purine moiety. The information is curated for researchers, scientists, and professionals in drug development to facilitate the understanding and advancement of these compounds as potential therapeutics. The guide summarizes key quantitative data, details experimental protocols for cytotoxicity assessment, and visualizes relevant biological pathways.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the in vitro anticancer activity of various purine analogs and pyridine-urea derivatives. The data is presented to highlight the structure-activity relationships, demonstrating how modifications to the chemical structures of these compounds influence their cytotoxic potency against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line

This table showcases the potent anti-proliferative activity of a series of pyridine-urea compounds. Notably, compound 8e demonstrates significantly higher potency than the standard chemotherapeutic drug, Doxorubicin.

CompoundRXIC50 (µM) after 48h[1]IC50 (µM) after 72h[1]
8a HH7.03 ± 0.655.14 ± 0.48
8b 4-FH3.84 ± 0.311.83 ± 0.15
8c 4-ClH3.03 ± 0.251.15 ± 0.09
8d 4-BrH3.96 ± 0.321.91 ± 0.16
8e 4-CNH0.22 ± 0.020.11 ± 0.01
8f 4-NO2H>50>50
8g 3-FH6.84 ± 0.594.95 ± 0.41
8h 3-ClH>50>50
8i 3-BrH6.91 ± 0.615.02 ± 0.45
8j 3-CNH10.09 ± 0.927.83 ± 0.69
8k 3-NO2H5.12 ± 0.473.18 ± 0.29
8l H4-OCH34.88 ± 0.412.97 ± 0.25
8m H3,4-di-OCH323.02 ± 2.1113.1 ± 1.15
8n H3,4,5-tri-OCH31.88 ± 0.150.80 ± 0.07
Doxorubicin --1.93 ± 0.170.91 ± 0.08
Sorafenib --4.50 ± 0.392.87 ± 0.24

Table 2: In Vitro Anticancer Activity of 6,9-Disubstituted Purine Analogs

This table presents the cytotoxicity of a series of 6,9-disubstituted purine analogs against various cancer cell lines. The data highlights the potent and broad-spectrum anticancer activity of compounds 12 and 22 .

CompoundRArHuh7 (Liver) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF7 (Breast) IC50 (µM)
7 H4-F-C6H40.8 ± 0.031.2 ± 0.051.5 ± 0.06
8 H4-Cl-C6H40.6 ± 0.020.9 ± 0.041.1 ± 0.04
9 H4-Br-C6H40.7 ± 0.031.0 ± 0.041.3 ± 0.05
10 H4-CH3-C6H41.2 ± 0.051.8 ± 0.072.1 ± 0.08
11 H4-OCH3-C6H41.5 ± 0.062.2 ± 0.092.8 ± 0.11
12 H4-CF3-C6H40.08 ± 0.003 0.12 ± 0.005 0.15 ± 0.006
13 4-F4-F-C6H40.5 ± 0.020.8 ± 0.031.0 ± 0.04
14 4-F4-Cl-C6H40.4 ± 0.020.6 ± 0.020.8 ± 0.03
15 4-F4-Br-C6H40.5 ± 0.020.7 ± 0.030.9 ± 0.04
16 4-F4-CH3-C6H40.9 ± 0.041.4 ± 0.061.7 ± 0.07
17 4-F4-OCH3-C6H41.1 ± 0.041.7 ± 0.072.0 ± 0.08
18 4-F4-CF3-C6H40.1 ± 0.0040.15 ± 0.0060.2 ± 0.008
19 4-Cl4-F-C6H421.8 ± 0.9>50>50
20 4-Cl4-Cl-C6H40.3 ± 0.010.5 ± 0.020.7 ± 0.03
21 4-Cl4-Br-C6H40.4 ± 0.020.6 ± 0.020.8 ± 0.03
22 4-Cl4-CH3-C6H40.13 ± 0.005 0.2 ± 0.008 0.25 ± 0.01
23 4-Cl4-OCH3-C6H40.8 ± 0.031.2 ± 0.051.6 ± 0.06
24 4-Cl4-CF3-C6H40.2 ± 0.0080.3 ± 0.010.4 ± 0.02
25 3,4-di-ClH0.13 ± 0.0050.18 ± 0.0070.22 ± 0.009
26 3,4-di-Cl4-CF3-C6H40.15 ± 0.0060.22 ± 0.0090.28 ± 0.01
Camptothecin --0.05 ± 0.0020.08 ± 0.0030.1 ± 0.004
5-FU --3.8 ± 0.155.1 ± 0.26.2 ± 0.25
Cladribine --1.2 ± 0.051.9 ± 0.082.5 ± 0.1
Fludarabine --4.5 ± 0.186.8 ± 0.278.1 ± 0.32

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison of results.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to a purple formazan product is quantified spectrophotometrically.[2][3]

Materials:

  • MTT solution (5 mg/mL in PBS)[2][4]

  • Solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid, pH 4.7)[4]

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, Huh7, HCT116)

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2][3]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentrations.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for evaluating the anticancer activity of the compounds and the proposed mechanism of action for purine analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture Library of Compounds treatment Treatment with Analogs cell_culture->treatment mtt_assay MTT Cytotoxicity Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Lead Compounds

Caption: Experimental workflow for synthesis, in vitro screening, and SAR analysis of novel anticancer compounds.

purine_analog_moa cluster_cell Cancer Cell cluster_entry Cellular Uptake and Activation cluster_inhibition Inhibition of Cellular Processes purine_analog 6-Ureidopurine Analog transporter Nucleoside Transporter purine_analog->transporter kinase_inhibition Inhibition of Protein Kinases (e.g., CDKs) purine_analog->kinase_inhibition Direct Inhibition phosphorylation Phosphorylation by Kinases transporter->phosphorylation active_metabolite Active Triphosphate Metabolite phosphorylation->active_metabolite dna_synthesis Inhibition of DNA Polymerase active_metabolite->dna_synthesis dna_incorporation Incorporation into DNA active_metabolite->dna_incorporation cell_cycle_arrest Cell Cycle Arrest dna_synthesis->cell_cycle_arrest dna_damage DNA Strand Breaks dna_incorporation->dna_damage apoptosis Apoptosis dna_damage->apoptosis kinase_inhibition->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: General mechanism of action of purine analogs leading to cancer cell death.

References

comparing the enzymatic activity of purine-nucleoside phosphorylases on different tricyclic nucleobase analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Purine-Nucleoside Phosphorylase Activity on Tricyclic Nucleobase Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic activity of Purine-Nucleoside Phosphorylases (PNPs) on various tricyclic nucleobase analogs. The data presented here is compiled from recent studies to facilitate the understanding of substrate specificity and to aid in the development of novel therapeutic agents targeting purine metabolism.

Tricyclic nucleobase analogs are of significant interest due to their fluorescent properties and their potential as antiviral and anticancer agents.[1][2][3] Purine-nucleoside phosphorylase plays a crucial role in the purine salvage pathway, catalyzing the reversible phosphorolysis of nucleosides to their respective bases and ribose-1-phosphate.[4][5] Understanding the interaction of PNPs with tricyclic analogs is essential for designing specific inhibitors or prodrugs that can be activated by these enzymes.

Quantitative Comparison of Enzymatic Activity

The following table summarizes the kinetic parameters for the enzymatic ribosylation of selected tricyclic nucleobase analogs by PNPs from different sources. The data highlights the substrate preferences and reaction efficiencies of these enzymes towards the modified purines.

Substrate (Tricyclic Analog)Enzyme SourceKm (µM)Vmax (rel) (%)aReference
Aminopurine Derivatives
1,N2-etheno-2-aminopurineE. coli (wild type)< 10~1[6]
N2,3-etheno-2-aminopurineE. coli (wild type)1220[6]
N2,3-etheno-2-aminopurineCalf SpleenSubstrate-[6]
Guanine and Isoguanine Derivatives
1,N2-etheno-guanineE. coli8100[2]
1,N2-etheno-guanineCalf SpleenNo Reaction-[2]
N2,3-etheno-guanineE. coli2515[2]
N2,3-etheno-guanineCalf SpleenNo Reaction-[2]
1,N6-etheno-isoguanineE. coli10100[2]
1,N6-etheno-isoguanineCalf Spleen153[2]

aRelative to the guanine ribosylation rate under identical conditions (set as 100).

Experimental Protocols

The methodologies outlined below are based on standard procedures for determining the kinetic parameters of PNP-catalyzed reactions.[1]

Enzymatic Ribosylation Assay

This assay measures the forward reaction of PNP, where a tricyclic nucleobase analog is converted to its corresponding nucleoside in the presence of α-D-ribose-1-phosphate (R1P).

Materials:

  • Purified PNP enzyme (e.g., from E. coli or calf spleen)

  • Tricyclic nucleobase analog (substrate)

  • α-D-ribose-1-phosphate (R1P)

  • HEPES buffer (40 mM, pH 7.0)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 40 mM HEPES buffer (pH 7.0), a fixed concentration of R1P (e.g., 0.5 mM), and varying concentrations of the tricyclic nucleobase analog.

  • Enzyme Addition: Initiate the reaction by adding a small, predetermined amount of PNP enzyme to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C).

  • Monitoring the Reaction: Monitor the progress of the reaction over time by observing the change in absorbance at a specific wavelength or by quantifying the formation of the product using HPLC.[2] For fluorescent analogs, changes in fluorescence intensity can also be monitored.[2][6]

  • Data Analysis: Determine the initial reaction velocities from the linear phase of the reaction progress curves.

  • Kinetic Parameter Calculation: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Phosphorolysis Assay

This assay measures the reverse reaction, the phosphorolysis of a tricyclic nucleoside analog.

Materials:

  • Purified PNP enzyme

  • Tricyclic nucleoside analog (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Spectrophotometer or HPLC system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the tricyclic nucleoside analog dissolved in a phosphate buffer (e.g., 50 mM, pH 7.0).

  • Enzyme Addition: Start the reaction by adding the PNP enzyme.

  • Incubation and Monitoring: Follow the same incubation and monitoring procedures as described for the ribosylation assay.

  • Data Analysis: Analyze the data to determine the kinetic parameters for the phosphorolysis reaction.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the enzymatic activity of PNPs on tricyclic nucleobase analogs.

PNP_Activity_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Buffer, Substrates, Enzyme) concentrations Prepare Serial Dilutions of Tricyclic Analog reagents->concentrations mix Mix Reagents (Buffer, R1P, Analog) concentrations->mix initiate Initiate Reaction with PNP mix->initiate incubate Incubate at Constant Temperature initiate->incubate monitor Monitor Reaction Progress (Spectrophotometry/HPLC) incubate->monitor kinetics Determine Initial Velocities monitor->kinetics plot Plot Velocity vs. [Substrate] kinetics->plot calculate Calculate Km and Vmax (Michaelis-Menten Fit) plot->calculate

Caption: General workflow for determining PNP kinetic parameters.

References

A Comparative Analysis of 6-Chloro-1-Phenylbenzazepine Analogs for Dopamine Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylbenzazepine scaffold has long been a focal point in the development of ligands targeting dopamine receptors, crucial mediators of numerous physiological processes in the central nervous system, including motor control, cognition, and reward.[1][2] Perturbations in dopaminergic signaling are implicated in various neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[2][3] This guide provides a comparative analysis of a specific subclass, the 6-chloro-1-phenylbenzazepine analogs, and their binding affinities for dopamine receptor subtypes. The inclusion of a 6-chloro group has been shown to enhance affinity for the D1-like receptors in some cases.[4]

Dopamine Receptor Subtypes and Signaling

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[5][6] D1-like receptors typically couple to Gαs/olf proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[5][6][7] Conversely, D2-like receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP.[5][6] These signaling cascades regulate a multitude of downstream cellular functions.[7]

DopamineSignaling cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling D1_Receptor D1/D5 Receptor Gs_olf Gαs/olf D1_Receptor->Gs_olf Dopamine AC_stim Adenylyl Cyclase (Stimulated) Gs_olf->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA DARPP32 DARPP-32 PKA->DARPP32 D2_Receptor D2/D3/D4 Receptor Gi_o Gαi/o D2_Receptor->Gi_o Dopamine AC_inhib Adenylyl Cyclase (Inhibited) Gi_o->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Simplified Dopamine Receptor Signaling Pathways.

Comparative Binding Affinity of 6-Chloro-1-Phenylbenzazepine Analogs

The following table summarizes the in vitro binding affinities (Ki values in nM) of several 6-chloro-1-phenylbenzazepine analogs for human dopamine D1, D2, and D5 receptors. A lower Ki value indicates a higher binding affinity. As is characteristic of this scaffold, most analogs display selectivity for D1-like receptors over the D2 receptor.[2][4]

CompoundR1R2R3R4D1 Ki (nM)D2 Ki (nM)D5 Ki (nM)
SKF-83959 3-CH3-PhHCH3OH1.189207.56
15a 3-CH3-PhHCH3NHSO2CH330>10000180
7 2-Br-PhOHHOH4.9>100002.5
10a 2-Cl-PhOCH3HOH>10000>10000>10000
11a 2,6-diCl-PhOCH3HOH>10000>10000>10000

Data sourced from multiple studies.[2][4][8]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) for novel compounds is typically achieved through competitive radioligand binding assays.[9][10] This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

Key Steps in a Competitive Radioligand Binding Assay:
  • Membrane Preparation:

    • Crude membrane preparations are obtained from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D5) or from tissues rich in these receptors.[11]

    • Cells or tissues are homogenized in a cold lysis buffer containing protease inhibitors.[11]

    • The homogenate is subjected to differential centrifugation to isolate the membrane fraction, which is then resuspended and stored at -80°C.[11][12]

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.[11][12]

    • Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]SCH23390 for D1-like receptors), and varying concentrations of the unlabeled test compound.[9]

    • Control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known competitor) are included.[11]

  • Incubation and Filtration:

    • The plate is incubated to allow the binding to reach equilibrium.[11][12]

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.[9][11]

    • The filters are washed with ice-cold buffer to remove unbound radioligand.[11]

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.[9][11]

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

RadioligandAssayWorkflow start Start membrane_prep Membrane Preparation (from cells or tissue) start->membrane_prep assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Structure-Activity Relationship (SAR) Insights

The data from various studies on 6-chloro-1-phenylbenzazepines reveal several structure-activity relationships:

  • Substituents on the 1-phenyl ring: The position and nature of substituents on the 1-phenyl ring significantly influence binding affinity and selectivity. For instance, a methyl group at the 3'-position is often associated with enhanced D1-like receptor affinity.[4]

  • N-alkylation: The substituent on the benzazepine nitrogen also plays a role, with small alkyl groups like methyl or allyl being well-tolerated for high D1 affinity.[4][13]

  • Substituents on the benzazepine ring: The presence of hydroxyl or other functional groups at the C-7 and C-8 positions is critical for activity, with a catechol motif often being important for D1 receptor agonism.[4][13]

This guide provides a foundational comparison of 6-chloro-1-phenylbenzazepine analogs for dopamine receptor affinity. For researchers in drug discovery, these compounds represent a versatile scaffold for designing novel and selective dopaminergic agents. Further functional assays are necessary to characterize the intrinsic activity (agonist, antagonist, or partial agonist) of these high-affinity ligands.

References

Safety Operating Guide

Proper Disposal of 6-Chloropurine Riboside: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling 6-Chloropurine riboside can ensure laboratory safety and regulatory compliance with the following proper disposal procedures. While Safety Data Sheets (SDS) for this compound indicate it is not classified as a hazardous substance under the Globally Harmonized System (GHS) or OSHA 2012 standards, prudent laboratory practice dictates a cautious and informed approach to waste management.

The primary principle for managing laboratory waste is to formulate a disposal plan before beginning any experimental work.[1] This ensures that all local, state, and federal regulations are met and prevents the improper disposal of chemical waste.[1]

Step 1: Waste Characterization and Segregation

Before disposal, it is crucial to confirm that the this compound waste is not mixed with any hazardous substances. If the material has been combined with solvents, other chemicals, or biological materials, the entire mixture must be evaluated and disposed of as hazardous waste.[2] Segregating non-hazardous from hazardous waste is essential to prevent unnecessary and costly disposal of the entire mixture as hazardous.[2]

Step 2: Solid Waste Disposal

For pure, uncontaminated this compound in solid form, the recommended procedure is as follows:

  • Containment: Carefully sweep up the solid material, minimizing dust formation, and place it into a suitable, well-labeled, and securely sealed container.[3] The original manufacturer's container is often a good option if it is in good condition.[4]

  • Labeling: Clearly label the container as "this compound" and indicate that it is non-hazardous waste intended for disposal.

  • Consult Institutional Policy: Before final disposal, consult your institution's Environmental Health & Safety (EH&S) office. Some institutions may permit the disposal of clearly labeled, non-hazardous solid chemical waste in the regular trash, while others may require it to be placed directly into an external dumpster to avoid alarming custodial staff.[5]

Step 3: Aqueous Solution Disposal

For dilute aqueous solutions of this compound, the following steps should be taken:

  • Verify Non-Hazardous Nature: Ensure the solution does not contain any other hazardous chemicals.

  • Seek Institutional Approval: Do not pour any chemical solution down the drain without explicit approval from your institution's EH&S department.[5][6] Many institutions and local water authorities have strict regulations regarding the drain disposal of any chemical, regardless of its hazard classification.[3]

  • Neutralization (If Required): If approved for drain disposal, ensure the pH of the solution is within the range specified by your local wastewater authority, typically between 6.0 and 10.0.[3]

  • Proper Drain Disposal Technique: If authorized, flush the drain with copious amounts of water before, during, and after disposing of the solution to ensure adequate dilution.[6][7]

Step 4: Disposal of Contaminated Labware

Disposable labware (e.g., gloves, weighing paper, pipette tips) that is contaminated with this compound should be managed as follows:

  • Segregation: Collect all contaminated items in a separate, clearly labeled waste bag or container.[4]

  • Consult EH&S: Follow your institution's guidelines for the disposal of chemically contaminated, non-hazardous solid waste. This may involve placing the sealed bag directly into the dumpster or handing it over to EH&S for disposal.

Summary of this compound Properties

PropertyDataSource
CAS Number 5399-87-1[8]
Molecular Formula C10H11ClN4O4[8]
Physical State Solid (Powder)[9]
Hazard Classification Not classified as hazardous according to GHS and OSHA 2012[9]
Incompatibilities Strong oxidizing agents[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: 6-Chloropurine Riboside Waste Generated is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed treat_hazardous Treat and dispose of as HAZARDOUS WASTE (Follow institutional protocol) is_mixed->treat_hazardous  Yes waste_form What is the form of the waste? is_mixed->waste_form No solid_waste Solid (Pure) waste_form->solid_waste Solid aqueous_waste Aqueous Solution waste_form->aqueous_waste Aqueous contain_solid Contain in a sealed, labeled container. solid_waste->contain_solid consult_ehs_aqueous Consult EH&S for drain disposal approval. aqueous_waste->consult_ehs_aqueous consult_ehs_solid Consult EH&S for disposal in regular trash or dumpster. contain_solid->consult_ehs_solid drain_dispose Follow approved drain disposal procedure with copious amounts of water. consult_ehs_aqueous->drain_dispose Approved collect_as_waste Collect for EH&S pickup as non-hazardous chemical waste. consult_ehs_aqueous->collect_as_waste Not Approved

Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for 6-Chloropurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential personal protective equipment (PPE) protocols and handling procedures for 6-Chloropurine riboside to ensure the safety of laboratory personnel. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure and mitigate potential health risks.

While some safety data sheets (SDS) for this compound do not classify it as hazardous, others suggest it may cause skin, eye, and respiratory irritation.[1][2] Given its nature as a purine analog, and the potential for cytotoxic properties, it is prudent to handle this compound with a high degree of caution, incorporating safety measures typically reserved for cytotoxic agents.[3][4][5]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound, particularly when there is a risk of generating dust or aerosols.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or permeation.[3][6]
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes or airborne particles.[1][5][7]
Respiratory Protection A fit-tested N95 or higher-level respirator.Necessary when handling the powder outside of a containment system to prevent inhalation of airborne particles.[3]
Lab Coat/Gown Disposable, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.[3][5][8]
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.[3]

Operational Plan for Safe Handling

Following a structured workflow is paramount to ensuring safety. The following diagram outlines the key steps for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in a Chemical Fume Hood or BSC) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area gather_ppe Assemble All PPE prep_area->gather_ppe don_ppe Don PPE in Correct Order gather_ppe->don_ppe weigh Weigh Compound Carefully don_ppe->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate_surfaces Decontaminate Work Surfaces dissolve->decontaminate_surfaces After experiment completion doff_ppe Doff PPE in Correct Order decontaminate_surfaces->doff_ppe liquid_waste Segregate Liquid Waste decontaminate_surfaces->liquid_waste Dispose of cleaning materials solid_waste Segregate Solid Waste doff_ppe->solid_waste Dispose of contaminated PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.